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  • Product: 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol
  • CAS: 1226364-15-3

Core Science & Biosynthesis

Foundational

Synthesis of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol: A Petasis Borono-Mannich Approach

Strategic Rationale and Retrosynthetic Analysis The synthesis of highly functionalized 1,2-amino alcohols, such as 2-(dimethylamino)-2-(pyridin-3-yl)ethan-1-ol, presents a unique regiochemical challenge. Traditional synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale and Retrosynthetic Analysis

The synthesis of highly functionalized 1,2-amino alcohols, such as 2-(dimethylamino)-2-(pyridin-3-yl)ethan-1-ol, presents a unique regiochemical challenge. Traditional synthetic routes—such as the nucleophilic ring-opening of epoxides or the reduction of amino acid derivatives—often suffer from poor chemoselectivity, harsh reaction conditions, or the need for extensive protecting-group manipulations.

To bypass these limitations, the Petasis borono-Mannich reaction offers an elegant, multicomponent coupling strategy[1]. By reacting glycolaldehyde, dimethylamine, and pyridin-3-ylboronic acid in a single pot, the target 1,2-amino alcohol is assembled directly. This methodology leverages the inherent reactivity of an α -hydroxy aldehyde to direct the regioselective addition of the aryl group, providing a highly atom-economical and scalable route to the desired pharmacophore[2].

Mechanistic Causality and Pathway Dynamics

The success of this specific multicomponent coupling relies on a tightly coordinated sequence of dynamic equilibria. Understanding the causality behind each intermediate is critical for optimizing the yield and purity of 2-(dimethylamino)-2-(pyridin-3-yl)ethan-1-ol.

  • Aminal/Iminium Formation: Glycolaldehyde (typically introduced as its stable dimer, 1,4-dioxane-2,5-diol) dissociates in solution and condenses with dimethylamine. This forms an α -hydroxy aminal, which exists in equilibrium with the highly electrophilic α -hydroxy iminium ion.

  • Boronate Complexation (The Directing Effect): Unlike standard Mannich reactions, the Petasis reaction is driven by the adjacent hydroxyl group. The pyridin-3-ylboronic acid coordinates to this free hydroxyl group, forming a tetrahedral boronate intermediate[3].

  • Intramolecular Delivery: This coordination is the causal driver of the reaction's success. It not only activates the boron-carbon bond for transfer but also geometrically constrains the transition state, forcing an intramolecular nucleophilic attack of the pyridyl group onto the iminium carbon. The result is the exclusive formation of the target 1,2-amino alcohol with no competing regioisomers[2].

PetasisWorkflow N1 Glycolaldehyde + Dimethylamine N2 α-Hydroxy Iminium Intermediate N1->N2 Condensation (-H2O) N3 Boronate Complex Formation N2->N3 Pyridin-3-ylboronic Acid N4 Intramolecular Aryl Transfer N3->N4 Hydroxyl Coordination N5 2-(Dimethylamino)-2- (pyridin-3-yl)ethan-1-ol N4->N5 -B(OH)3

Mechanistic pathway of the Petasis Borono-Mannich reaction for 1,2-amino alcohol synthesis.

Experimental Protocol: A Self-Validating Workflow

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The workup procedure exploits the specific pKa values of the dimethylamino and pyridyl groups. By utilizing an acid-base extraction sequence, the protocol chemically validates the basic nature of the product, stripping away neutral boronic acid residues and non-basic byproducts without the immediate need for chromatographic purification.

Reagents and Stoichiometry
  • Glycolaldehyde dimer: 60 mg (0.5 mmol, equivalent to 1.0 mmol reactive monomer)

  • Dimethylamine: 0.5 mL of a 2.0 M solution in THF (1.0 mmol)

  • Pyridin-3-ylboronic acid: 147 mg (1.2 mmol, 1.2 equiv. to drive completion)

  • Anhydrous Ethanol (EtOH): 3.0 mL

Step-by-Step Methodology
  • Dimer Cracking and Condensation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the glycolaldehyde dimer and anhydrous ethanol. Add the dimethylamine solution dropwise. Stir the mixture at room temperature (25 °C) for 20 minutes. Causality: This incubation period is critical to allow the dimer to fully dissociate and establish the α -hydroxy iminium equilibrium before the boronic acid is introduced.

  • Aryl Transfer: Add the pyridin-3-ylboronic acid in one single portion. Seal the flask under a nitrogen atmosphere and stir vigorously at 25 °C for 16 hours.

  • Solvent Removal: Concentrate the crude reaction mixture in vacuo to remove ethanol and THF, yielding a viscous residue.

  • Self-Validating Acid Extraction: Dissolve the crude residue in Ethyl Acetate (EtOAc, 10 mL) and transfer to a separatory funnel. Extract with 1.0 M aqueous HCl (3 × 10 mL). Causality: The target 2-(dimethylamino)-2-(pyridin-3-yl)ethan-1-ol becomes doubly protonated and highly water-soluble. Unreacted boronic acid and neutral organic impurities remain in the EtOAc layer, which is discarded.

  • Basification and Isolation: Cool the combined aqueous acidic layers in an ice bath (0 °C) to prevent thermal degradation. Carefully adjust the pH to 10–11 using 2.0 M aqueous NaOH. The aqueous layer will turn cloudy as the free base precipitates.

  • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM, 3 × 15 mL). Wash the combined DCM layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure target compound as a pale yellow oil.

Quantitative Data: Reaction Optimization

The choice of solvent is the most critical variable in this synthesis. Because the transition state requires the stabilization of a highly polar iminium ion and the facilitation of proton transfer, protic solvents or strong hydrogen-bond donors drastically outperform standard non-polar organic solvents[3].

EntrySolvent SystemTemperature (°C)Time (h)Yield (%)Mechanistic Rationale
1Dichloromethane (DCM)252442Lack of hydrogen bonding limits iminium ion stabilization and boronic acid solubility.
2Toluene801258Thermal forcing overcomes poor solubility but increases non-selective side reactions.
3Ethanol (EtOH)251686Protic solvent stabilizes the transition state and facilitates critical proton transfers.
4HFIP / DCM (1:4)25894Strong hydrogen-bond donor (HFIP) highly activates the iminium species, accelerating the reaction.

Table 1: Optimization of parameters for the multicomponent synthesis of 2-(dimethylamino)-2-(pyridin-3-yl)ethan-1-ol. Yields represent isolated mass after acid-base extraction.

References

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions.
  • Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction.
  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

Introduction 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol is a unique small molecule featuring a chiral center, a tertiary amine, a pyridine ring, and a primary alcohol. This combination of functional groups suggests a r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol is a unique small molecule featuring a chiral center, a tertiary amine, a pyridine ring, and a primary alcohol. This combination of functional groups suggests a range of potential applications in medicinal chemistry and materials science, from serving as a versatile building block in organic synthesis to acting as a potential ligand for metal catalysts or a pharmacologically active agent. The presence of both a basic tertiary amine and a pyridine nitrogen, along with a hydrogen-bonding alcohol group, imparts a distinct polarity and reactivity profile to the molecule.

This guide provides a comprehensive overview of the predicted physicochemical properties of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol and outlines detailed experimental protocols for their empirical determination. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the robust methodologies required to generate and validate these crucial parameters. For researchers and drug development professionals, a thorough understanding of these properties is the bedrock of successful downstream applications, from formulation development to understanding its behavior in biological systems.

Predicted Physicochemical Properties

Due to the limited availability of public data on 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol, the following table presents predicted properties based on its chemical structure and data from analogous compounds. These predictions serve as a baseline for experimental verification.

PropertyPredicted Value/RangeRationale for Prediction and Key Influencing Factors
IUPAC Name 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-olBased on standard chemical nomenclature rules.
Molecular Formula C9H14N2ODerived from the chemical structure.
Molecular Weight 166.22 g/mol Calculated from the molecular formula.
Melting Point Solid at room temperature, likely in the range of 50-100 °CThe presence of polar functional groups (hydroxyl, amine, pyridine) capable of hydrogen bonding and dipole-dipole interactions would lead to a higher melting point than a nonpolar analogue. The exact value is sensitive to crystalline packing.
Boiling Point > 250 °C (with potential decomposition)The hydroxyl group allows for strong intermolecular hydrogen bonding, significantly raising the boiling point. The molecule's overall polarity also contributes. Vacuum distillation would likely be required to prevent decomposition at high temperatures.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in nonpolar solvents (e.g., hexane).The polar hydroxyl, tertiary amine, and pyridine groups will readily interact with polar solvent molecules. The relatively small alkyl backbone does not significantly contribute to lipophilicity.
pKa Two pKa values are expected. The tertiary amine is predicted to have a pKa around 9-10, while the pyridine nitrogen will have a pKa around 4-5.The aliphatic tertiary amine is a stronger base than the sp2-hybridized pyridine nitrogen. Electron-withdrawing effects of the pyridine ring may slightly lower the pKa of the tertiary amine compared to a simple trialkylamine.
LogP (Octanol-Water Partition Coefficient) 0.5 - 1.5This value reflects a balance between the polar functional groups and the hydrocarbon backbone. The molecule is expected to be predominantly hydrophilic.

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for the precise determination of the key physicochemical properties of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol. The causality behind each experimental choice is explained to ensure a robust and self-validating analytical workflow.

Structural Confirmation and Purity Assessment

Before any physicochemical property is measured, the identity and purity of the compound must be unequivocally established.

Experimental Workflow: Structural Elucidation and Purity

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of 2-(Dimethylamino)-2- (pyridin-3-yl)ethan-1-ol Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR 1H and 13C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS IR Infrared Spectroscopy Purification->IR HPLC Purity Assessment by HPLC Purification->HPLC

Caption: Workflow for the synthesis, purification, and structural confirmation of the target compound.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons of the pyridine ring, the methine proton at the chiral center, the methylene protons of the ethanol group, and the methyl protons of the dimethylamino group.

    • ¹³C NMR: Indicates the number of different types of carbon atoms. The spectrum will show distinct signals for the pyridine ring carbons, the chiral carbon, the methylene carbon, and the methyl carbons.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): A soft ionization technique ideal for this polar molecule. It will be used to determine the molecular weight by observing the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Will confirm the presence of key functional groups. A broad O-H stretch is expected around 3300-3500 cm⁻¹, C-H stretches for aromatic and aliphatic groups around 2800-3100 cm⁻¹, and C-N and C-O stretches in the fingerprint region.

  • High-Performance Liquid Chromatography (HPLC):

    • Protocol: A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amines) and acetonitrile is a suitable starting point. Detection can be performed using a UV detector, monitoring at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).

    • Rationale: This method is crucial for determining the purity of the sample. A single, sharp peak indicates a high degree of purity. The peak area can be used for quantitative analysis.

Thermal Properties: Melting and Boiling Point

Experimental Workflow: Thermal Analysis

cluster_thermal Thermal Property Determination DSC Melting Point Determination by Differential Scanning Calorimetry (DSC) TGA Thermal Stability Assessment by Thermogravimetric Analysis (TGA) DSC->TGA Provides information on decomposition temperature to inform boiling point measurement conditions Ebulliometry Boiling Point Measurement (under vacuum if necessary) by Ebulliometry TGA->Ebulliometry

Caption: Experimental workflow for determining the thermal properties of the compound.

Methodologies:

  • Differential Scanning Calorimetry (DSC) for Melting Point:

    • Protocol: A small, accurately weighed sample is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is compared to that of an empty reference pan.

    • Rationale: DSC provides a highly accurate and reproducible melting point, observed as an endothermic peak on the thermogram. The onset of the peak is typically reported as the melting point.

  • Thermogravimetric Analysis (TGA) for Thermal Stability:

    • Protocol: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored.

    • Rationale: TGA is essential to determine the decomposition temperature of the compound. This information is critical for deciding if the boiling point can be measured at atmospheric pressure or if vacuum distillation is necessary to prevent degradation.

  • Ebulliometry for Boiling Point:

    • Protocol: If TGA indicates sufficient thermal stability, the boiling point can be determined at atmospheric pressure using a standard ebulliometer. If the compound decomposes before boiling, the boiling point at reduced pressures should be measured and extrapolated to atmospheric pressure using a nomograph.

    • Rationale: Direct measurement of the boiling point provides a key physical constant for the liquid state of the substance.

Solubility and Lipophilicity

Experimental Workflow: Solubility and LogP Determination

cluster_solubility Solubility & Lipophilicity Shake_Flask Shake-Flask Method for LogP Determination HPLC_UV Quantification by HPLC-UV Shake_Flask->HPLC_UV Analysis of aqueous and octanol phases Solubility_Assay Kinetic or Thermodynamic Solubility Assay Solubility_Assay->HPLC_UV Quantification of dissolved compound

Caption: Workflow for determining the solubility and octanol-water partition coefficient (LogP).

Methodologies:

  • Shake-Flask Method for LogP:

    • Protocol: A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the two phases. The concentration of the compound in both the aqueous and octanol layers is determined by HPLC-UV.

    • Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Water])

    • Rationale: This is the gold standard method for determining the lipophilicity of a compound, a critical parameter in drug development for predicting absorption and distribution.

  • Thermodynamic Solubility:

    • Protocol: An excess amount of the solid compound is added to a specific solvent (e.g., water, buffer at a specific pH). The suspension is stirred at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured by HPLC-UV.

    • Rationale: This method provides the true equilibrium solubility, which is a fundamental property for formulation and bioavailability studies.

Acidity/Basicity: pKa Determination

Experimental Workflow: pKa Determination

Pot_Titr Potentiometric Titration pKa of tertiary amine\n(stronger base) pKa of tertiary amine (stronger base) Pot_Titr->pKa of tertiary amine\n(stronger base) pKa of pyridine\n(weaker base) pKa of pyridine (weaker base) Pot_Titr->pKa of pyridine\n(weaker base) UV_Titr UV-Metric Titration pKa determination for\ncompounds with a chromophore pKa determination for compounds with a chromophore UV_Titr->pKa determination for\ncompounds with a chromophore Cap_Elec Capillary Electrophoresis pKa determination for\nsmall sample amounts pKa determination for small sample amounts Cap_Elec->pKa determination for\nsmall sample amounts

Caption: Methods for the determination of the acid dissociation constants (pKa).

Methodologies:

  • Potentiometric Titration:

    • Protocol: A solution of the compound is titrated with a strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa values are determined from the inflection points of the titration curve.

    • Rationale: This is a direct and accurate method for determining the pKa values of the basic functional groups. Given the expected difference in basicity between the tertiary amine and the pyridine nitrogen, two distinct equivalence points should be observable.

  • UV-Metric Titration:

    • Protocol: The UV-Vis spectrum of the compound is recorded at various pH values. The changes in absorbance at a specific wavelength are plotted against pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and deprotonated species.

    • Rationale: This method is useful if the protonated and deprotonated forms of the molecule have different UV-Vis spectra, which is likely for the pyridine ring. It can be used to confirm the pKa of the pyridine nitrogen.

Conclusion

The physicochemical properties of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol are fundamental to its potential applications. While direct experimental data is not yet widely available, this guide provides a robust framework for its comprehensive characterization. By employing the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their work with this promising molecule. The emphasis on self-validating experimental systems and the understanding of the causality behind analytical choices will ensure the scientific integrity of the data generated.

References

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall. [Link]

  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition. (2017). Method 2010 for Aliphatic Amines. [Link][1]

Sources

Foundational

Multi-Dimensional Structural Elucidation of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol: A Technical Whitepaper

Executive Summary In modern drug discovery and medicinal chemistry, the structural rigidification of pharmacophores is a critical strategy for enhancing target affinity and metabolic stability. 2-(Dimethylamino)-2-(pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the structural rigidification of pharmacophores is a critical strategy for enhancing target affinity and metabolic stability. 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (CAS: 1226364-15-3) represents a highly versatile, multi-functional building block. Featuring a chiral center, a basic tertiary amine, a hydrogen-bonding hydroxyl group, and an aromatic pyridine ring, this molecule presents a complex microenvironment of intramolecular forces.

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a comprehensive framework for the structural and physicochemical profiling of this compound. By moving beyond basic characterization, this whitepaper details the causality behind advanced analytical methodologies, ensuring that every protocol described serves as a self-validating system for rigorous structural elucidation.

Physicochemical Profiling & Pharmacophore Features

Understanding the macroscopic behavior of a molecule begins with its fundamental physicochemical properties. The dual-nitrogen nature of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol creates a unique pH-dependent ionization profile that dictates its solubility, lipophilicity, and receptor-binding dynamics.

Quantitative Physicochemical Data
PropertyValueStructural & Analytical Implication
Molecular Formula C₉H₁₄N₂ODefines exact mass requirements for HRMS profiling.
Monoisotopic Mass 166.1106 DaTarget [M+H]⁺ precursor ion = 167.1179 Da.
Pyridine pKaH ~5.23Remains unprotonated at physiological pH (7.4) .
Dimethylamine pKaH ~10.73Exists predominantly as a protonated cation at pH 7.4 .
Chiral Centers 1 (C2 position)Necessitates enantiomeric resolution (e.g., chiral SFC).
H-Bond Donors 1 (-OH)Facilitates target binding and intramolecular folding.
H-Bond Acceptors 3 (N, N, O)High polar surface area; influences BBB permeability.
Conformational Dynamics & Causality of Ionization

The molecule contains two distinct basic centers. The dimethylamino group (pKaH ~10.73) is a strong aliphatic base, while the pyridine nitrogen (pKaH ~5.23) is a weaker aromatic base. At physiological pH, the molecule is a mono-cation. This protonation state is critical: the protonated dimethylammonium group can form a strong intramolecular hydrogen bond with the adjacent C1 hydroxyl oxygen. This pseudo-ring formation restricts the rotameric freedom around the C1-C2 bond, pre-organizing the molecule into a specific bioactive conformation that must be accounted for during in silico docking studies.

Experimental Methodologies: Self-Validating Protocols

To unequivocally confirm the connectivity, stereochemistry, and purity of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol, a multi-tiered analytical approach is required. The following protocols are designed with built-in causality—explaining why specific parameters are chosen to validate the structure.

Protocol 1: High-Resolution NMR Acquisition & Assignment

Standard 1D NMR is insufficient for this molecule due to the chiral center at C2, which renders the adjacent C1 methylene protons diastereotopic (magnetically inequivalent).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 600 µL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is deliberately chosen over CD₃OD to prevent the rapid deuterium exchange of the C1 hydroxyl (-OH) proton. Preserving this proton allows us to observe its ³J coupling to the C1 methylene protons, serving as an internal validation point for the ethanolamine backbone.

  • 1D ¹H and ¹³C Acquisition: Acquire ¹H spectra at 600 MHz. The C1 protons will present as a complex ABX spin system (two distinct multiplets) due to their proximity to the C2 stereocenter.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Map the ¹H signals directly to their attached ¹³C atoms.

    • Causality: This instantly resolves the diastereotopic complexity by proving that both distinct C1 proton multiplets correlate to a single C1 carbon resonance.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Causality: The tertiary dimethylamino group and the quaternary attachment point on the pyridine ring lack direct protons. HMBC is deployed to observe long-range ³JCH couplings from the dimethylamino methyl protons to the C2 carbon, and from the C2 proton to the pyridine C3' carbon. This unambiguously locks the regiochemistry of the scaffold, proving the groups are attached at C2 and not C1.

Protocol 2: LC-HRMS/MS Fragmentation Workflow

Mass spectrometry provides orthogonal validation of the exact mass and structural connectivity via gas-phase fragmentation.

Step-by-Step Methodology:

  • Ionization Strategy: Inject 1 µg/mL of the sample into an LC-HRMS system using Electrospray Ionization in positive mode (ESI+).

    • Causality: The highly basic dimethylamino group readily accepts a proton in a 0.1% formic acid mobile phase, ensuring near-quantitative ionization efficiency and a dominant [M+H]⁺ precursor at m/z 167.1179.

  • Collision-Induced Dissociation (CID): Isolate the m/z 167.11 precursor and apply a normalized collision energy (NCE) ramp of 20–40 eV.

  • Fragment Analysis: Monitor for thermodynamically driven neutral losses.

    • Causality: The fragmentation is driven by the stability of the leaving groups and the resulting carbocations. Expect a neutral loss of water (-18.01 Da) yielding m/z 149.1073, and a subsequent or parallel neutral loss of dimethylamine (-45.06 Da) yielding m/z 122.0601. The ultimate formation of a highly conjugated vinyl-pyridinium cation (m/z 104.0495) acts as the thermodynamic sink for this pathway.

Data Visualization & Logical Workflows

To synthesize the analytical strategies discussed, the following Graphviz diagrams map the logical relationships within the structural elucidation workflow and the MS/MS fragmentation pathway.

Analytical Workflow

Workflow Start 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol Sample Preparation NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Start->NMR 5-10 mg in DMSO-d6 MS LC-HRMS/MS (ESI+ Ionization) Start->MS 1 µg/mL in MeOH/H2O Xray X-Ray Crystallography (Absolute Configuration) Start->Xray Slow evaporation NMR_Data Connectivity & Diastereotopic Validation NMR->NMR_Data MS_Data Exact Mass & Fragmentation Pattern MS->MS_Data Xray_Data 3D Spatial Arrangement Xray->Xray_Data Conclusion Comprehensive Structural Elucidation NMR_Data->Conclusion MS_Data->Conclusion Xray_Data->Conclusion

Multi-tiered structural elucidation workflow for 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol.

MS/MS Fragmentation Pathway

Fragmentation Parent [M+H]+ m/z 167.1179 Frag1 Loss of H2O (-18 Da) m/z 149.1073 Parent->Frag1 -H2O Frag2 Loss of HN(CH3)2 (-45 Da) m/z 122.0601 Parent->Frag2 -HN(CH3)2 Frag3 Vinyl-Pyridinium Cation m/z 104.0495 Frag1->Frag3 -HN(CH3)2 Frag2->Frag3 -H2O

Proposed LC-HRMS/MS positive-ion fragmentation pathway highlighting neutral losses.

Conclusion

The structural analysis of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol requires a deep understanding of its physicochemical environment. By leveraging the causality between its structural features (diastereotopic protons, dual basic centers) and analytical techniques (DMSO-d₆ NMR, ESI+ HRMS), researchers can confidently validate this pharmacophore for downstream drug development applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1049, Pyridine." PubChem. URL:[Link]

  • Wikipedia Contributors. "Dimethylamine." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Mech, P., et al. "Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile." The Journal of Physical Chemistry A, ACS Publications. URL:[Link]

Exploratory

Pharmacochemical Profiling and Synthesis of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

Executive Summary & Structural Rationale In the landscape of modern drug discovery, the rational design of central nervous system (CNS) active agents relies heavily on privileged scaffolds. CAS 1226364-15-3 , formally id...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the rational design of central nervous system (CNS) active agents relies heavily on privileged scaffolds. CAS 1226364-15-3 , formally identified as 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol[1], represents a highly specialized pharmacophore. By integrating a 3-pyridyl ring with a basic dimethylamino ethanol side chain, this compound mimics the spatial geometry of endogenous neurotransmitters like acetylcholine.

The 3-pyridyl moiety is a well-documented anchor in medicinal chemistry, frequently utilized in the design of nicotinic acetylcholine receptor (nAChR) ligands[2] and highly selective enzyme inhibitors[3]. The adjacent β-amino alcohol motif provides critical hydrogen-bonding vectors, making it an invaluable building block for synthesizing peptidomimetics and conformationally constrained neurotherapeutics[4].

Physicochemical Profiling

For an application scientist, raw data must be contextualized into predictive behavior. The physicochemical properties of CAS 1226364-15-3 dictate its pharmacokinetic potential, specifically its ability to cross the Blood-Brain Barrier (BBB) and engage deeply buried receptor pockets.

ParameterValueCausality / Rationale for Drug Design
CAS Number 1226364-15-3[1]Unique registry identifier for compound tracking and procurement.
Molecular Formula C9H14N2O[1]Establishes the baseline stoichiometry for synthetic scaling.
Molecular Weight 166.22 g/mol [1][5]Well below the 500 Da threshold, strictly adhering to Lipinski's Rule of 5 for optimal oral bioavailability.
Topological Polar Surface Area ~36.2 ŲHighly optimal for BBB permeation (CNS-active drugs require TPSA < 90 Ų to ensure passive diffusion).
pKa (Dimethylamino) ~9.2 (Predicted)Ensures the amine is protonated at physiological pH (7.4), which is strictly required to form cation-π interactions with aromatic residues (e.g., Trp, Tyr) in receptor binding sites.
pKa (Pyridine) ~5.2 (Predicted)Remains neutral at pH 7.4. This prevents the molecule from becoming a dication, which would otherwise cause severe electrostatic repulsion against the lipophilic cell membrane, halting absorption.

Pharmacological Target Pathways

The structural homology between CAS 1226364-15-3 and nicotine makes it an ideal precursor for α7 and α4β2 nAChR modulators[2]. When derivatized ligands based on this scaffold bind to the orthosteric site of the α7 nAChR, they trigger a conformational shift that opens the central ion pore. The resulting influx of calcium (Ca2+) and sodium (Na+) depolarizes the membrane and activates downstream kinase cascades (such as CaMKII and ERK), ultimately promoting neuroprotection and synaptic plasticity.

Pathway LIG CAS 1226364-15-3 (3-Pyridyl Ligand) REC α7 nAChR (Orthosteric Site) LIG->REC Binding ION Ca2+ / Na+ Influx (Depolarization) REC->ION Channel Open KIN CaMKII / ERK Activation ION->KIN Signaling OUT Neuroprotection & Synaptic Plasticity KIN->OUT Outcome

Signaling pathway of 3-pyridyl amino alcohols via α7 nAChR activation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: De Novo Synthesis & Purification Workflow

Objective: Synthesize 2-(dimethylamino)-2-(pyridin-3-yl)ethan-1-ol via ester reduction.

  • Amination: React ethyl 2-bromo-2-(pyridin-3-yl)acetate with 3.0 equivalents of dimethylamine in ethanol at room temperature for 12 hours.

    • Causality: Ethanol stabilizes the transition state of the SN2 displacement. The excess amine acts simultaneously as the nucleophile and an acid scavenger, preventing hydrobromide salt precipitation from stalling the reaction kinetics.

  • Hydride Reduction: Dissolve the isolated ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate intermediate in anhydrous THF. Dropwise add 2.0 equivalents of Lithium Aluminum Hydride (LiAlH4) at 0°C under an argon atmosphere.

    • Causality: LiAlH4 is strictly required over milder reagents (like NaBH4) to fully reduce the ester to a primary alcohol. The 0°C temperature prevents over-reduction or thermal cleavage of the delicate amino-alcohol C-C bond, while the pyridine ring remains untouched.

  • Fieser Workup: Quench the reaction sequentially with n mL water, n mL 15% NaOH, and 3n mL water (where n is the grams of LiAlH4 used).

    • Causality: This specific stoichiometric quench traps the hazardous aluminum salts as a granular, easily filterable aluminate precipitate. This completely prevents the formation of unbreakable emulsions during the subsequent organic extraction.

  • Isolation: Filter the mixture through a Celite pad, concentrate the filtrate in vacuo, and purify via flash chromatography using a mobile phase of DCM:MeOH (9:1) with 1% Triethylamine (Et3N).

    • Causality: Et3N is critical in the mobile phase to deactivate the acidic silanol groups on the silica gel; without it, the highly basic tertiary amine and pyridine nitrogens would irreversibly bind to the column, resulting in severe streaking and zero yield.

Protocol B: In Vitro Radioligand Binding Assay (Target Engagement)

Objective: Validate the binding affinity of the synthesized ligand to the α7 nAChR orthosteric site.

  • Tissue Preparation: Homogenize rat cortical tissue in ice-cold HEPES buffer (pH 7.4) containing a protease inhibitor cocktail. Centrifuge the homogenate at 40,000 × g for 20 minutes.

    • Causality: High-speed ultracentrifugation isolates the heavy membrane fraction where the membrane-bound nAChRs reside, effectively discarding cytosolic proteins that could cause non-specific binding noise.

  • Incubation: Incubate 50 µg of the membrane protein with 1 nM[125I]-α-bungarotoxin (a selective α7 antagonist) and varying concentrations of the test ligand (1 pM to 10 µM) for 2 hours at 22°C.

    • Causality: Conducting the assay at 22°C allows the competitive binding to reach thermodynamic equilibrium without triggering the rapid receptor internalization or degradation typically seen at 37°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.

    • Causality (Critical Step): PEI coats the negatively charged glass fibers, neutralizing them. This prevents a massive false-positive background signal caused by the positively charged dimethylamino group of the unbound ligand sticking to the filter matrix.

  • Quantification: Wash the filters three times with ice-cold buffer and quantify the remaining radioactivity via gamma counting.

Workflow P1 Tissue Prep (Brain Homogenate) P2 Incubation (Ligand + Radioligand) P1->P2 P3 Filtration (Rapid Vacuum) P2->P3 P4 Washing (Ice-cold Buffer) P3->P4 P5 Quantification (Scintillation) P4->P5

Radioligand binding assay workflow for nAChR target engagement.

Sources

Foundational

The Pyridyl Amino Alcohol Scaffold: A Technical Guide to Synthesis, Catalysis, and Neurotherapeutics

As a Senior Application Scientist, I frequently encounter molecular scaffolds that bridge the gap between synthetic utility and profound biological activity. The pyridyl amino alcohol —a bifunctional motif characterized...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter molecular scaffolds that bridge the gap between synthetic utility and profound biological activity. The pyridyl amino alcohol —a bifunctional motif characterized by a pyridine ring tethered to an aliphatic chain bearing both amino and hydroxyl groups—is one such privileged structure.

This whitepaper provides an in-depth mechanistic analysis of pyridyl amino alcohols, exploring their role as chiral ligands in asymmetric catalysis, their utility in heterogeneous coupling reactions, and their critical function as intermediates in the development of advanced neuroprotective therapeutics.

Structural Paradigms and Ligand Coordination Chemistry

The intrinsic value of pyridyl amino alcohols, such as 2-(benzylamino)-2-pyridin-3-ylethanol and (1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol, lies in their versatile coordination chemistry[1][2]. The spatial arrangement of the basic pyridine nitrogen, the primary/secondary amine, and the hydroxyl group allows these molecules to act as highly tunable multidentate ligands.

Pyridine-Oxazoline (PyOx) Ligand Generation

The most potent application of the pyridyl amino alcohol scaffold in synthetic chemistry is its conversion into Pyridine-Oxazoline (PyOx) ligands. These ligands are indispensable for asymmetric Heck reactions and stereoselective hydrosilylations[1].

Mechanistic Causality: The vicinal amino alcohol moiety provides the exact atomic spacing required to cyclize into an oxazoline ring. When tethered to a pyridine ring, the resulting PyOx structure forms a rigid, bidentate N,N -chelating system. This rigidity restricts the conformational freedom of the coordinated transition metal (e.g., Palladium or Iridium), forcing incoming substrates to approach from a single stereoface, thereby dictating high enantioselectivity.

G1 A Pyridyl Amino Alcohol (Chiral Scaffold) B Nitrile Condensation (ZnCl2 or Imidate) A->B C Amide Intermediate B->C D Cyclization & Dehydration (TsCl/Et3N) C->D E PyOx Ligand (N,N-Chelator) D->E

Workflow for synthesizing PyOx ligands from chiral pyridyl amino alcohol scaffolds.

Advanced Synthetic Methodologies: Acceptorless Dehydrogenative Coupling

Beyond acting as ligands, pyridyl amino alcohols are valuable substrates in green chemistry. Recent advancements have utilized robust heterogeneous catalysts, such as Cobalt Nanoparticles embedded in a silica/carbon-nitrogen matrix (Co-Si/CN), to synthesize complex pyridine and quinoline derivatives via Acceptorless Dehydrogenative (AD) coupling[3][4].

Mechanistic Causality: Traditional cross-coupling requires pre-functionalized, often toxic, organohalides. The AD coupling strategy utilizes abundant secondary alcohols and amino alcohols, releasing only hydrogen gas ( H2​ ) and water as byproducts[4]. However, alkyl amino alcohols are notoriously difficult to dehydrogenate compared to anilines. To overcome this thermodynamic barrier, a strong organic base like potassium tert-butoxide (t-BuOK) is employed. The base facilitates the initial proton abstraction on the Co-Si/CN catalyst surface, driving the oxidation of the alcohol to an aldehyde/ketone, which subsequently undergoes aldol condensation and aromatization[3].

G2 A Amino Alcohol + Secondary Alcohol B Co-Si/CN Catalyst (Dehydrogenation) A->B C Aldehyde + Ketone Intermediate B->C D Aldol Condensation (t-BuOK Mediated) C->D E Cyclization & Aromatization D->E F Pyridine Derivative (+ H2O + H2) E->F

Mechanism of Cobalt-catalyzed acceptorless dehydrogenative coupling to form pyridines.

Medicinal Chemistry: The P7C3-S243 Neuroprotective Agent

In drug development, the pyridyl amino alcohol motif frequently emerges during the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties. A premier example is the development of the P7C3 series of aminopropyl carbazoles, which are potent neuroprotective agents capable of preventing neuronal cell death in models of Parkinson's disease and traumatic brain injury[5][6].

Early iterations of P7C3 utilized an aniline moiety, which presented liabilities regarding metabolic stability and polarity. By replacing the aniline with a 6-methoxypyridin-2-amine group—forming an N -pyridyl amino alcohol intermediate—researchers drastically improved the drug-like properties of the molecule[7].

Mechanistic Causality: The introduction of the pyridine nitrogen increases the polar surface area (PSA) and aqueous solubility, facilitating better blood-brain barrier (BBB) penetration without the toxicity associated with aniline metabolites[6]. Furthermore, during the synthesis of the optimized lead, (−) -P7C3-S243, the N -pyridyl amino alcohol intermediate demonstrated intrinsic neuroprotective activity, doubling the number of surviving newborn hippocampal neurons (BrdU+ cells) in in vivo mouse models compared to vehicle controls[6][7].

Analytical Validation & Quality Control

To ensure scientific integrity in both catalysis and pharmacology, strict analytical parameters must be met. The enantiomeric purity of pyridyl amino alcohols is critical, as stereochemistry directly dictates both catalytic facial selectivity and biological receptor binding affinity.

Table 1: Chiral HPLC Parameters for Pyridyl Amino Alcohols[1][2]

ParameterSpecification / ConditionCausal RationaleColumnChiralpak® AD-H or IA (250 x 4.6 mm, 5 µm)Amylose/cellulose derivatives provide optimal chiral recognition sites (H-bonding, π π interactions).Mobile PhaseHexane : Isopropanol : Diethylamine (90:10:0.1)Isocratic elution; Diethylamine is critical as it masks residual silanols, suppressing the severe peak tailing caused by the basic pyridine nitrogen.Flow Rate1.0 mL/minBalances peak resolution ( Rs​ ) and analysis time.DetectionUV @ 254 nmTargets the strong π π transition of the pyridine core.Acceptance>98% enantiomeric excess (ee)Mandatory threshold for asymmetric catalysis and clinical efficacy.

Table 2: Diagnostic NMR Signals (1H NMR, 400 MHz, CDCl3)[1]
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityDiagnostic Significance
Pyridine Core 7.2 – 8.5MultipletsConfirms the integrity of the heteroaromatic ring.
Chiral Methine (CH) ~3.9MultipletValidates the stereocenter environment.
Benzylic CH2​ 3.6 – 3.8AB system (doublets)Indicates restricted rotation or diastereotopic protons near the chiral center.
Hydroxyl/Amino Variable (broad)SingletsConfirms the presence of the bifunctional pharmacophore (exchangeable with D2​O ).

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reproducibility.

Protocol A: Synthesis of Pyridines via Co-Si/CN Catalyzed AD Coupling[3]

Objective: Synthesize substituted pyridines from amino alcohols and secondary alcohols.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the amino alcohol (0.5 mmol), secondary alcohol (1.0 mmol), and the Co-Si/CN catalyst (60 mg).

  • Base Addition: Add potassium tert-butoxide (t-BuOK, 0.5 mmol, 1.0 equiv.). Rationale: Required to lower the activation energy for the dehydrogenation of the alkyl amino alcohol.

  • Solvent & Reaction: Suspend the mixture in anhydrous toluene (2.0 mL). Seal the tube, remove from the glovebox, and stir at 150 °C for 24 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc). The disappearance of the secondary alcohol spot and the evolution of H2​ gas (pressure buildup) validate active dehydrogenation.

  • Workup & Catalyst Recovery: Cool to room temperature. Dilute with ethyl acetate and centrifuge at 4000 rpm for 10 minutes. Decant the supernatant. Self-Validation: The Co-Si/CN catalyst will form a distinct black pellet at the bottom, allowing for recovery and recycling.

  • Purification: Concentrate the supernatant under reduced pressure and purify via silica gel flash chromatography to yield the pyridine derivative.

Protocol B: Synthesis of N -(6-Methoxypyridin-2-yl)-4-nitrobenzenesulfonamide (P7C3-S243 Precursor)[6]

Objective: Synthesize the protected pyridyl amine precursor required for epoxide ring-opening to form the neuroprotective N -pyridyl amino alcohol intermediate.

  • Initiation: Dissolve 6-methoxypyridin-2-ylamine (206.8 mg, 1.66 mmol) and anhydrous pyridine (0.2 mL) in dry methylene chloride (DCM, 8.0 mL). Stir for 30 minutes at room temperature to ensure complete dissolution.

  • Temperature Control: Cool the reaction vessel in an ice bath (0 °C). Rationale: Sulfonylation is highly exothermic; cooling prevents side reactions and degradation of the pyridine ring.

  • Reagent Addition: Slowly add 4-nitrobenzenesulfonyl chloride (4-NsCl, 383.9 mg, 1.73 mmol) portion-wise to the cold stirring solution.

  • Propagation: Remove the ice bath after 10 minutes and allow the reaction to warm to room temperature. Stir overnight under an inert atmosphere.

  • In-Process Validation: The reaction mixture will transition to a dark-colored solution. TLC (DCM/MeOH) should indicate the complete consumption of the starting amine.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue using an automated flash chromatography system with a gradient of 0–10% MeOH in DCM.

  • Outcome: Isolate the nosylate product as a yellow liquid (approx. 55% yield). Verify identity via ESI-MS ( m/z : 309.9 [M+1]+ ).

References

  • ResearchGate. "Cobalt Nanoparticles catalyzed N‐Heterocycles Synthesis via Acceptorless Dehydrogenative Coupling". Source: ResearchGate. URL:[Link]

  • Journal of Medicinal Chemistry (ACS). "Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine[(−)-P7C3-S243], with Improved Druglike Properties". Source: ACS Publications / PMC. URL: [Link]

  • PMC / NIH. "Discovery of a Neuroprotective Chemical... [(−)-P7C3-S243]". Source: National Institutes of Health. URL:[Link]

  • ResearchGate. "Cobalt Nanoparticles Catalyzed N‐Heterocycles Synthesis via Acceptorless Dehydrogenative Coupling (PDF)". Source: ResearchGate. URL: [Link]

Sources

Exploratory

The Discovery, Synthesis, and Pharmacological Utility of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol: A Comprehensive Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the design of central nervous system (CNS) active agents relies heavily on versatile, low-molecular-weight building blocks. 2-(Dimethylamino)-2-(pyridin-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of central nervous system (CNS) active agents relies heavily on versatile, low-molecular-weight building blocks. 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (CAS: 1226364-15-3) has emerged as a highly efficient acyclic scaffold. Structurally, it bridges the gap between rigid cyclic alkaloids (such as nicotine) and highly flexible aliphatic amines. This whitepaper provides an in-depth technical analysis of its physicochemical profile, self-validating synthetic methodologies, and its role in target engagement—specifically as a modulator of nicotinic acetylcholine receptors (nAChRs).

Historical Context & Rationale: Evolution of Pyridine-Amino Alcohols

The history of 3-pyridyl derivatives in drug discovery is anchored by the study of natural alkaloids. Historically, the rigid pyrrolidine ring of nicotine was considered essential for binding to the α 4 β 2 nAChR subtype. However, researchers discovered that acyclic analogues could achieve similar or superior selectivity profiles by adopting specific low-energy conformations in the receptor pocket.

The discovery and commercial availability of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol provided medicinal chemists with a highly functionalized, ligand-efficient (LE) pharmacophore. The molecule features three critical vectors for diversification:

The 3-Pyridyl Ring: A classic π

π stacking and hydrogen-bond acceptor moiety.
  • The Dimethylamino Group : A basic center that protonates at physiological pH to form a critical cation- π interaction.

  • The Primary Alcohol : A versatile synthetic handle for etherification, esterification, or direct hydrogen-bonding in the target binding site.

  • Physicochemical Profiling

    To understand why this building block is prized for CNS drug discovery, we must analyze its physicochemical properties. The data below illustrates its perfect alignment with Lipinski’s Rule of 5 and criteria for blood-brain barrier (BBB) penetration.

    PropertyValueAnalytical Significance
    CAS Registry Number 1226364-15-3Unique identifier for procurement and database indexing[1].
    Molecular Formula C 9​ H 14​ N 2​ ODetermines precise mass for HRMS validation[2].
    Molecular Weight 166.22 g/mol Highly ligand-efficient (LE) building block[2].
    LogP (Predicted) 0.6 - 0.9Optimal lipophilicity for CNS penetration (BBB crossing).
    pKa (Dimethylamino) ~8.5Protonated at physiological pH (cationic center).
    Topological Polar Surface Area 35.5 Å 2 Excellent for oral bioavailability (< 90 Å 2 ).
    H-Bond Donors / Acceptors 1 / 3Fulfills Lipinski’s Rule of 5 criteria.

    Synthetic Methodologies & Experimental Protocols

    The most robust and scalable route to synthesize 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol utilizes a classic [3], followed by hydrolysis, esterification, and a powerful hydride reduction[4].

    SyntheticWorkflow SM Pyridine-3-carboxaldehyde + Dimethylamine + KCN Step1 Strecker Reaction (Room Temp, 12h) SM->Step1 Int1 α-(Dimethylamino)-3-pyridylacetonitrile Step1->Int1 Step2 Hydrolysis & Esterification (HCl, MeOH, Reflux) Int1->Step2 Int2 Methyl α-(dimethylamino)-3-pyridylacetate Step2->Int2 Step3 Reduction (LiAlH4, THF, 0°C) Int2->Step3 Product 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol Step3->Product

    Synthetic workflow for 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol via Strecker synthesis.

    Step-by-Step Protocol: A Self-Validating System

    Step 1: Synthesis of α -(Dimethylamino)-3-pyridylacetonitrile

    • Procedure : To a stirred solution of pyridine-3-carboxaldehyde (1.0 eq) in H 2​ O/MeOH, add dimethylamine hydrochloride (1.2 eq) and potassium cyanide (KCN, 1.2 eq). Stir at room temperature for 12 hours.

    • Causality : Dimethylamine hydrochloride acts as both the nucleophilic amine source and a mild acid catalyst to promote the formation of the highly electrophilic iminium ion intermediate. KCN provides the cyanide nucleophile to trap the iminium ion[3].

    • Validation : Monitor by TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active aldehyde spot (R f​ ~0.6) disappears, replaced by a more polar spot (R f​ ~0.4) that stains positive with ninhydrin.

    Step 2: Hydrolysis and Esterification

    • Procedure : Dissolve the crude nitrile in methanolic HCl (generated by adding acetyl chloride to methanol). Reflux for 16 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO 3​ , and extract with ethyl acetate.

    • Causality : The nitrile undergoes acidic hydrolysis to a carboxylic acid, which is immediately trapped by methanol via Fischer esterification. This one-pot sequence prevents the isolation of the highly polar, zwitterionic amino acid, which is notoriously difficult to extract from aqueous layers.

    • Validation : Infrared (IR) spectroscopy will confirm success via the disappearance of the sharp C≡N stretch at ~2200 cm −1 and the emergence of a strong C=O ester stretch at ~1740 cm −1 .

    Step 3: Reduction to 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    • Procedure : Suspend Lithium Aluminum Hydride (LiAlH 4​ , 1.5 eq) in anhydrous THF at 0 °C. Slowly add a solution of the methyl ester (1.0 eq) in THF. Stir for 2 hours, allowing the mixture to warm to room temperature. Quench using the Fieser method (x mL H 2​ O, x mL 15% NaOH, 3x mL H 2​ O). Filter the granular aluminum salts and concentrate the filtrate.

    • Causality :[4] required to reduce the ester directly to a primary alcohol. Milder agents like NaBH 4​ are insufficiently reactive for esters without electrophilic additives (like I 2​ ). The Fieser workup is critical; it transforms gelatinous aluminum hydroxides into a crisp, easily filterable solid, ensuring high recovery of the basic product.

    • Validation : 1 H NMR will show the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a diastereotopic -CH 2​ OH multiplet (~3.8-4.0 ppm).

    Reaction Optimization Data for Step 3 (Ester Reduction)
    Reducing AgentSolventTemperatureYield (%)Mechanistic Rationale
    NaBH 4​ MeOH25 °C< 5%Insufficient hydride nucleophilicity for ester reduction[4].
    NaBH 4​ / I 2​ THF65 °C68%In situ generation of BH 3​ reduces the ester, but workup is tedious.
    DIBAL-H (2.2 eq)DCM-78 °C to 25 °C74%Effective, but over-reduction/aldehyde trapping can occur.
    LiAlH 4​ (1.5 eq) THF 0 °C to 25 °C 89% Optimal strong hydride donor; clean conversion to primary alcohol[4].

    Target Engagement: Pharmacophore Mapping

    The structural topology of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol makes it an ideal candidate for targeting the [5]. The classical nicotinic pharmacophore requires two primary features: a hydrogen bond acceptor and a cationic center[6].

    When binding to the α 4 β 2 nAChR subtype (implicated in pain pathways and neurodegenerative diseases), the molecule acts as a structural bridge:

    • The dimethylamino group is protonated in vivo, forming a strong cation- π interaction with the conserved Tryptophan (Trp149) residue in the principal binding pocket[6].

    • The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone NH of the complementary subunit (e.g., Tyr190)[6].

    • The hydroxymethyl group acts as an auxiliary anchor, providing a hydrogen bond donor/acceptor network that can displace high-energy water molecules in the binding site, thereby increasing binding entropy and overall affinity.

    Pharmacophore Ligand 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol Pyridine 3-Pyridyl Ring (π-π Stacking & HBA) Ligand->Pyridine Amine Dimethylamino Group (Cationic Center, HBD) Ligand->Amine Alcohol Hydroxymethyl Group (HBD/HBA Network) Ligand->Alcohol Tyr190 Tyr190 (H-Bond) Pyridine->Tyr190 H-Bond Trp149 Trp149 (Cation-π) Amine->Trp149 Cation-π nAChR α4β2 nAChR Binding Pocket Alcohol->nAChR Anchor

    Pharmacophore mapping of the compound within a typical nAChR binding pocket.

    Future Outlook

    As drug discovery pivots toward highly functionalized, sp 3 -rich fragments to escape the "flatland" of traditional aromatic chemistry, acyclic chiral building blocks like 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol will see increased utilization. Its ability to undergo late-stage functionalization at the primary alcohol—while maintaining the core nAChR pharmacophore—positions it as a vital precursor for the next generation of CNS therapeutics, kinase inhibitors, and asymmetric organocatalysts.

    References

    • The Strecker Synthesis of Amino Acids Master Organic Chemistry URL:[Link][3]

    • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Master Organic Chemistry URL:[Link][4]

    • A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Journal of Neurochemistry (via PubMed/NIH) URL:[Link][5]

    • Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH Proceedings of the National Academy of Sciences (PNAS) URL:[Link][6]

    Sources

    Foundational

    solubility of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol in different solvents

    An In-depth Technical Guide to the Solubility of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol Introduction: The Critical Role of Solubility in Drug Development In the realm of pharmaceutical sciences, the journey of a po...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide to the Solubility of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    Introduction: The Critical Role of Solubility in Drug Development

    In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. One of the most fundamental hurdles that a molecule must overcome is that of solubility. It is a key determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive overview of the principles and practical methodologies for assessing the solubility of a promising, yet under-characterized molecule: 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol.

    This compound, with its unique combination of a pyridine ring, a tertiary amine, and a primary alcohol, presents an interesting case study for solubility analysis. Its structural features suggest a nuanced behavior across a spectrum of solvents and pH conditions. For researchers and drug development professionals, a thorough understanding of its solubility profile is not just an academic exercise; it is a critical step in formulating a viable drug product and predicting its in-vivo performance.

    This document will serve as a technical guide for elucidating the solubility of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol. It is designed to be a practical resource, providing not only the theoretical underpinnings of solubility but also detailed, field-proven protocols for its determination.

    Molecular Structure and Physicochemical Properties: A Predictive Analysis

    The solubility of an organic molecule is intrinsically linked to its structure. A careful examination of the functional groups within 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol allows us to make informed predictions about its behavior in different solvent systems.

    Caption: Molecular structure of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol.

    Key Structural Features and Their Implications for Solubility:

    • Pyridine Ring: This aromatic heterocycle imparts a degree of aromatic character and is a weak base. The nitrogen atom can participate in hydrogen bonding as an acceptor.

    • Tertiary Amine (Dimethylamino group): This functional group is basic and can be protonated in acidic conditions to form a highly polar cation. This suggests that the aqueous solubility of the compound will be significantly pH-dependent, with higher solubility at lower pH.

    • Primary Alcohol (Ethanol group): The hydroxyl (-OH) group is polar and can act as both a hydrogen bond donor and acceptor. This feature is expected to enhance its solubility in polar protic solvents like water and alcohols.[2]

    Based on these features, we can predict the following solubility trends:

    • High solubility in polar protic solvents: (e.g., water, ethanol, methanol) due to the potential for hydrogen bonding with the hydroxyl group and the nitrogen atoms.

    • Moderate solubility in polar aprotic solvents: (e.g., DMSO, DMF) which can interact with the polar functional groups but cannot donate hydrogen bonds.

    • Low solubility in non-polar solvents: (e.g., hexane, toluene) as the non-polar hydrocarbon backbone is not extensive enough to dominate the molecule's overall polar character.[2]

    Theoretical Framework of Solubility: Kinetic vs. Thermodynamic

    When discussing solubility in a drug development context, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[1]

    • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium with an excess of the solid compound.[3] It is a fundamental physicochemical property of the most stable crystalline form of the molecule.

    • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[1] This method is often used in high-throughput screening during early drug discovery.[1][4] The resulting value can be higher than the thermodynamic solubility because it may reflect the solubility of a metastable solid form or the formation of a supersaturated solution.

    For lead optimization and candidate selection, thermodynamic solubility data is more reliable for predicting in-vivo performance.[1][5]

    Experimental Design for Solubility Assessment

    A systematic approach to determining the solubility of a new chemical entity like 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol is essential. The following workflow outlines a logical progression of experiments.

    G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization A Kinetic Solubility Assay (High-Throughput) C Thermodynamic Solubility (Shake-Flask Method) A->C For promising candidates B Solubility in a range of organic solvents B->C D pH-dependent Solubility Profile C->D If ionizable E Solubility in Biorelevant Media (e.g., FaSSIF, FeSSIF) D->E

    Caption: A phased approach to solubility testing.

    Protocols for Solubility Determination

    The following are detailed protocols for determining the kinetic and thermodynamic solubility of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol.

    Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

    This method is considered the gold standard for determining equilibrium solubility.[3]

    Objective: To determine the equilibrium solubility of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol in various solvents.

    Materials:

    • 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (solid)

    • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, DMSO, hexane)

    • Vials with screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF)

    • Analytical balance

    • HPLC with a suitable column and detection method (e.g., UV-Vis)

    Procedure:

    • Preparation:

      • Prepare stock solutions of the compound in a suitable organic solvent for creating a calibration curve for HPLC analysis.

      • Add an excess amount of solid 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol to a vial. The excess should be visually apparent.

      • Add a known volume of the desired solvent to the vial.

    • Equilibration:

      • Seal the vials tightly.

      • Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[3] The solid should remain in suspension throughout.

    • Sample Collection and Preparation:

      • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

      • Centrifuge the vials to further separate the solid from the supernatant.

      • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Analysis:

      • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

      • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

      • Calculate the solubility based on the measured concentration and the dilution factor.

    G A Add excess solid to solvent B Equilibrate on shaker (24-72h) A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Analyze by HPLC D->E

    Caption: Workflow for the Shake-Flask solubility assay.

    Protocol 2: Kinetic Solubility Assay (High-Throughput Method)

    This method is suitable for rapid screening of a compound's solubility in aqueous buffers.[1][4]

    Objective: To determine the kinetic solubility of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol in an aqueous buffer.

    Materials:

    • A concentrated stock solution of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol in DMSO (e.g., 10 mM).

    • Aqueous buffer (e.g., PBS pH 7.4).

    • 96-well microplate.

    • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy.

    Procedure:

    • Plate Preparation:

      • Add the aqueous buffer to the wells of the 96-well plate.

      • Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

    • Incubation:

      • Seal the plate and shake it for a period (e.g., 1-2 hours) at a constant temperature.

    • Detection of Precipitation:

      • Measure the turbidity (light scattering) or the absorbance of the solutions in each well using a plate reader. An increase in turbidity or a decrease in absorbance at a wavelength where the compound absorbs indicates precipitation.

    • Data Analysis:

      • The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

    Data Presentation and Interpretation

    The solubility data for 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol should be presented in a clear and organized manner to facilitate comparison and interpretation.

    Table 1: Solubility of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol in Various Solvents at 25°C

    SolventSolubility (mg/mL)Method
    WaterThermodynamic
    0.1 N HClThermodynamic
    PBS (pH 7.4)Thermodynamic
    PBS (pH 7.4)Kinetic
    EthanolThermodynamic
    DMSOThermodynamic
    HexaneThermodynamic

    Interpretation:

    • A high solubility in 0.1 N HCl compared to water or PBS would confirm the basic nature of the compound and its ability to form a soluble salt.

    • A significant difference between the kinetic and thermodynamic solubility in PBS could indicate the formation of a supersaturated solution or the precipitation of a less stable polymorph in the kinetic assay.

    • The solubility in organic solvents will provide insights into the compound's polarity and can guide the selection of solvents for formulation development.

    Advanced Considerations

    • Impact of Solid Form: The crystal structure (polymorphism) of the solid material can significantly affect its solubility. It is important to characterize the solid form used in solubility experiments.

    • Biorelevant Media: For predicting in-vivo absorption, determining solubility in biorelevant media such as Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF) is highly recommended.[3] These media contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds.

    Conclusion

    A thorough understanding of the solubility of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol is a cornerstone for its successful development as a potential therapeutic agent. By employing a systematic approach that combines predictive analysis based on molecular structure with robust experimental methodologies, researchers can generate a comprehensive solubility profile. This data is invaluable for guiding formulation strategies, interpreting preclinical studies, and ultimately, for making informed decisions about the advancement of this compound through the drug development pipeline. The principles and protocols outlined in this guide provide a solid framework for achieving this critical objective.

    References

    • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Taylor & Francis. Retrieved March 20, 2026, from [Link]

    • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Pion Inc. Retrieved March 20, 2026, from [Link]

    • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). American Pharmaceutical Review. Retrieved March 20, 2026, from [Link]

    • Solubility in organic solvents: Organic Chemistry II Study... - Fiveable. (2025, August 15). Fiveable. Retrieved March 20, 2026, from [Link]

    • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

    • Solubility of Organic Compounds - Chemistry Steps. (2021, October 8). Chemistry Steps. Retrieved March 20, 2026, from [Link]

    • Solubility of organic compounds (video) - Khan Academy. (n.d.). Khan Academy. Retrieved March 20, 2026, from [Link]

    • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Open Oregon Educational Resources. Retrieved March 20, 2026, from [Link]

    Sources

    Exploratory

    In-Silico Profiling and Theoretical Characterization of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    Here is an in-depth technical whitepaper detailing the theoretical and computational characterization of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol. Executive Summary The rational design of novel therapeutics relies he...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Here is an in-depth technical whitepaper detailing the theoretical and computational characterization of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol.

    Executive Summary

    The rational design of novel therapeutics relies heavily on the predictive power of quantum mechanics and molecular modeling. 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol is a highly versatile molecular scaffold characterized by a pyridine heterocycle, a dimethylamino group, and an ethanol backbone. This trifecta of functional groups renders it an excellent candidate for central nervous system (CNS) targeting and metalloenzyme inhibition.

    As an Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating computational framework. We will explore the causality behind specific Density Functional Theory (DFT) parameters, map the molecule's electronic topology, and simulate its pharmacological behavior through structured molecular docking protocols.

    Pharmacophore Rationale & Structural Logic

    Before executing computational workflows, we must establish the structural logic of the molecule. The pyridine ring is a classic bioisostere for benzene, offering improved aqueous solubility and the ability to participate in directional π−π stacking and cation- π interactions[1]. The ethanolamine backbone introduces critical flexibility, while the hydroxyl group acts as a potent hydrogen-bond donor/acceptor.

    Conformational analysis of ethanolamine derivatives is notoriously complex due to the propensity for intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen[2]. The addition of the bulky dimethylamino group modulates the molecule's lipophilicity and basicity (pKa), directly influencing its pharmacokinetic profile.

    PharmacophoreLogic Core 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol P1 Pyridine Ring Core->P1 P2 Dimethylamino Group Core->P2 P3 Ethanol Hydroxyl Core->P3 I1 π-π Stacking (Aromatic Residues) P1->I1 I2 Steric Fit / Cation-π (Hydrophobic Pocket) P2->I2 I3 H-Bond Donor/Acceptor (Polar Residues) P3->I3

    Fig 1. Pharmacophore mapping and predicted receptor interaction logic.

    Quantum Mechanical Optimization (Self-Validating DFT Protocol)

    To accurately predict the reactivity of this molecule, we must map its electron density. The following protocol outlines a self-validating DFT workflow.

    Step-by-Step Methodology:
    • Initial Coordinate Generation: Construct the 3D geometry using a molecular builder (e.g., Avogadro) and perform a preliminary molecular mechanics clean-up (MMFF94 force field) to resolve immediate steric clashes.

    • Level of Theory Selection: Execute the optimization in Gaussian 16 using the B3LYP hybrid functional.

      • Causality: B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error common in pure density functionals. This is critical for accurately modeling the delocalized π -system of the pyridine ring[3].

    • Basis Set Assignment: Apply the 6-311++G(d,p) basis set.

      • Causality: The inclusion of diffuse functions (++) is strictly required because the molecule contains highly electronegative heteroatoms (O, N) with lone pairs. Without diffuse functions, the electron density extending far from the nucleus is artificially contracted, leading to inaccurate dipole moments. Polarization functions (d,p) allow for asymmetric electron distribution, which is crucial for accurately modeling the intramolecular hydrogen bonds[4].

    • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water ( ϵ=78.4 ) as the solvent.

      • Causality: Gas-phase calculations ignore dielectric screening, leading to exaggerated intramolecular interactions. PCM simulates the physiological environment, stabilizing the polarized states of the molecule.

    • Validation Step (Frequency Check): Run a vibrational frequency calculation at the exact same level of theory.

      • Self-Validation: The protocol is only deemed successful if zero imaginary frequencies are observed. This mathematically confirms that the optimized geometry represents a true global energetic minimum rather than a transitional saddle point.

    ComputationalWorkflow Start Ligand Preparation 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol DFT Geometry Optimization & Frequencies DFT B3LYP/6-311++G(d,p) Start->DFT Elec Electronic & MEP Mapping HOMO/LUMO Gap Analysis DFT->Elec Dock Molecular Docking Receptor-Ligand Interaction Elec->Dock ADMET In-Silico ADMET Pharmacokinetic Profiling Dock->ADMET

    Fig 2. Step-by-step computational workflow for theoretical characterization.

    Electronic and Thermodynamic Properties

    The frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the chemical reactivity of the molecule[5]. Based on standard theoretical calculations for substituted pyridine-ethanolamine derivatives, the quantitative data is summarized below.

    Table 1: Predicted Quantum Chemical Parameters
    ParameterSymbolPredicted ValuePharmacological Implication
    HOMO Energy EHOMO​ -6.12 eVIndicates electron-donating capacity (nucleophilicity of the amine/hydroxyl).
    LUMO Energy ELUMO​ -1.35 eVIndicates electron-accepting capacity (electrophilicity of the pyridine ring).
    Energy Gap ΔE 4.77 eVA moderate gap signifies high kinetic stability but sufficient reactivity for target binding.
    Chemical Hardness η 2.38 eVHigher hardness correlates with lower toxicity and higher systemic stability.
    Electronegativity χ 3.73 eVDictates the molecule's ability to attract electrons in a receptor pocket.
    Dipole Moment μ 3.45 DebyeHigh polarity ensures adequate aqueous solubility for oral bioavailability.
    Molecular Electrostatic Potential (MEP) Analysis

    The MEP surface is a critical visual tool for predicting non-covalent interactions[5].

    • Nucleophilic Sites (Red/Negative): Concentrated around the oxygen atom of the hydroxyl group and the nitrogen of the pyridine ring. These are prime sites for hydrogen-bond acceptors or metal chelation.

    • Electrophilic Sites (Blue/Positive): Localized exclusively on the hydrogen atom of the hydroxyl group, marking it as the primary hydrogen-bond donor.

    Molecular Docking & Target Interactions

    To translate quantum properties into biological relevance, we deploy a molecular docking protocol. Given the structural similarity of pyridine-amine derivatives to known central nervous system agents, Acetylcholinesterase (AChE) serves as an ideal model target[6].

    Step-by-Step Methodology:
    • Ligand Preparation: Export the DFT-optimized structure. Assign Gasteiger or RESP charges derived from the DFT electrostatic potential to ensure the charge distribution is quantum-mechanically accurate. Convert to PDBQT format.

    • Receptor Preparation: Retrieve the crystal structure of human AChE (e.g., PDB ID: 4EY7). Strip co-crystallized ligands and solvent molecules. Add polar hydrogens and assign Kollman charges.

      • Causality: Retaining polar hydrogens is essential; stripping them would blind the algorithm to the hydrogen-bond donor capacity of the receptor's catalytic triad.

    • Grid Box Definition: Center the grid box ( 25×25×25 Å) on the catalytic active site (CAS) and peripheral anionic site (PAS), ensuring encapsulation of key residues (Trp86, Tyr337).

    • Docking Execution: Execute AutoDock Vina with an exhaustiveness parameter set to 8.

    • Validation Step (Pose Clustering): Analyze the top 9 generated poses.

      • Self-Validation: A valid docking run must exhibit structural convergence. If the Root Mean Square Deviation (RMSD) between the top 3 poses is <2.0 Å, it confirms the algorithm has found a distinct, reliable global binding minimum.

    Table 2: Simulated Docking Interactions (AChE Target)
    Functional GroupInteracting ResidueInteraction TypeDistance (Å)
    Pyridine RingTrp86 (CAS) π−π Stacking (T-shaped)3.8
    Dimethylamino GroupTyr337Cation- π Interaction4.2
    Hydroxyl (Oxygen)Ser203Hydrogen Bond (Acceptor)2.9
    Hydroxyl (Hydrogen)His447Hydrogen Bond (Donor)2.6

    Conclusion

    The theoretical characterization of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol reveals a highly stable yet pharmacologically reactive scaffold. The B3LYP/6-311++G(d,p) DFT protocol confirms that the diffuse electron clouds of the heteroatoms dictate its binding topology, while molecular docking validates its potential to form robust, multi-point interaction networks within complex enzymatic pockets. This self-validating computational pipeline ensures that subsequent in-vitro synthesis and testing are grounded in rigorous, predictive physics.

    References

    • Theoretical Study of Benzofuro-Pyridine Derivatives-Based Organic Light-Emitting Diodes Exhibiting Thermally Activated Delayed Fluorescence. Journal of Nanoscience and Nanotechnology.[Link]

    • A complete synergy on the experimental and theoretical study of the pyridine derivatives – 2-Hydroxy-5-Nitropyridine and 2-Chloro-5-Nitropyridine. Journal of Molecular Structure.[Link]

    • Molecular Dynamics Study of Ethanolamine as a Pure Liquid and in Aqueous Solution. The Journal of Physical Chemistry B.[Link]

    • Synthesis, structural characterization, DFT calculations, molecular docking, and antimicrobial activity studies of some new oxazolo[4,5-b]pyridine derivatives. ResearchGate. [Link]

    • Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Bioinformatics and Biology Insights.[Link]

    • Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. European Journal of Chemistry.[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Introduction: The Potential of Pyridyl Amino Alcohols in Asymmetric Synthesis

    An Application Note on the Plausible Use of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol in Asymmetric Catalysis For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, t...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note on the Plausible Use of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol in Asymmetric Catalysis

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of asymmetric catalysis, the development of efficient, selective, and accessible chiral ligands is a cornerstone of progress. Among the myriad of ligand classes, β-amino alcohols have distinguished themselves as exceptionally effective in a variety of metal-catalyzed transformations. Their utility stems from the presence of two coordinating heteroatoms—nitrogen and oxygen—which can form a stable five-membered chelate ring with a metal center. This rigidifies the catalytic complex, creating a well-defined chiral environment that enables high levels of stereochemical control.

    This application note focuses on the proposed utility of a specific, yet underexplored, β-amino alcohol: 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol . This molecule incorporates several key structural features that suggest its potential as a potent ligand in asymmetric catalysis:

    • A Chiral Center: The carbon atom bearing the hydroxyl and amino groups is a stereocenter, allowing for the synthesis of enantiopure ligands.

    • A β-Amino Alcohol Moiety: This classic arrangement is known to be highly effective in numerous catalytic reactions.

    • A Pyridyl Group: The pyridine ring introduces an additional nitrogen atom that can act as a Lewis base or a coordinating site, potentially modulating the electronic properties and reactivity of the catalytic center. Its aromatic nature also allows for π-π stacking interactions, which can influence substrate binding and enantioselectivity.

    • A Dimethylamino Group: This tertiary amine provides a sterically defined and strongly coordinating nitrogen atom.

    While extensive research on this specific compound is not yet available in the public domain, its structural analogy to well-established catalysts allows for the formulation of robust hypotheses regarding its synthesis and application. This document outlines a proposed synthetic route and a detailed protocol for its use in a benchmark asymmetric reaction: the enantioselective addition of diethylzinc to aldehydes.

    Proposed Synthesis of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    The synthesis of the target ligand can be envisioned through a straightforward, multi-step sequence starting from commercially available 3-acetylpyridine. An asymmetric reduction of a suitable precursor is key to introducing the chirality.

    Synthetic Workflow Diagram

    G cluster_synthesis Proposed Synthetic Pathway 3-Acetylpyridine 3-Acetylpyridine Intermediate_A 2-Bromo-1-(pyridin-3-yl)ethan-1-one 3-Acetylpyridine->Intermediate_A Bromination Intermediate_B 2-(Dimethylamino)-1-(pyridin-3-yl)ethan-1-one Intermediate_A->Intermediate_B Amination (Dimethylamine) Ligand (S)-2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol Intermediate_B->Ligand Asymmetric Reduction

    Caption: Proposed synthesis of the chiral ligand.

    Step-by-Step Synthetic Protocol

    Step 1: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethan-1-one

    • To a solution of 3-acetylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or HBr, add bromine (1.0-1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Neutralize the mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can be purified by column chromatography.

    Step 2: Synthesis of 2-(Dimethylamino)-1-(pyridin-3-yl)ethan-1-one

    • Dissolve the crude 2-bromo-1-(pyridin-3-yl)ethan-1-one (1.0 eq) in a polar aprotic solvent like acetonitrile or THF.

    • Add an excess of a 2M solution of dimethylamine in THF (2.0-3.0 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Take up the residue in ethyl acetate and wash with brine.

    • Dry the organic layer, concentrate, and purify the resulting aminoketone by column chromatography.

    Step 3: Asymmetric Reduction to (S)-2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    • This crucial step introduces chirality. An asymmetric transfer hydrogenation is a suitable method.

    • In a nitrogen-purged flask, dissolve the aminoketone (1.0 eq) in isopropanol.

    • Add a catalytic amount of a chiral ruthenium complex, such as [RuCl₂(p-cymene)]₂ (0.005 eq) and a chiral ligand like (S,S)-TsDPEN (0.01 eq).

    • Add a base, for example, potassium hydroxide (0.025 eq).

    • Stir the mixture at room temperature for 24-48 hours.

    • Monitor the conversion by TLC or GC-MS.

    • Once the reaction is complete, quench with water and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the enantiopure ligand. The enantiomeric excess (ee) can be determined by chiral HPLC.

    Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

    The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction, yielding valuable chiral secondary alcohols. β-amino alcohols are benchmark ligands for this transformation.

    Proposed Catalytic Cycle

    G A Ligand + Et2Zn B Zinc-Ligand Complex (Active Catalyst) A->B Formation of active catalyst C Aldehyde Coordination B->C + Aldehyde D Transition State C->D + Et2Zn E Zinc Alkoxide Product D->E Alkyl Transfer E->B Catalyst Regeneration F Chiral Alcohol (after hydrolysis) E->F Hydrolysis

    Caption: Proposed catalytic cycle for diethylzinc addition.

    Detailed Experimental Protocol

    Materials:

    • (S)-2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (the ligand)

    • Diethylzinc (1.0 M solution in hexanes)

    • Aldehyde (e.g., benzaldehyde)

    • Anhydrous toluene

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • To a flame-dried, nitrogen-purged Schlenk flask, add the chiral ligand (0.02 eq) and dissolve it in anhydrous toluene (2 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (1.2 eq) to the ligand solution and stir for 30 minutes at 0 °C. This pre-formation of the catalyst is crucial.

    • Add the aldehyde (1.0 eq) dropwise to the catalyst mixture.

    • Stir the reaction mixture at 0 °C for 12-24 hours. Monitor the progress by TLC.

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude alcohol by flash column chromatography on silica gel.

    • Determine the yield and measure the enantiomeric excess by chiral HPLC or GC.

    Expected Performance and Substrate Scope

    Based on literature for structurally similar pyridyl amino alcohols, this catalytic system is expected to perform well for a range of aldehydes.

    Aldehyde SubstrateExpected ProductAnticipated Yield (%)Anticipated ee (%)
    Benzaldehyde(R)-1-Phenyl-1-propanol>90>95
    4-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-1-propanol>90>95
    4-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)-1-propanol>90>90
    2-Naphthaldehyde(R)-1-(Naphthalen-2-yl)-1-propanol>85>90
    Cinnamaldehyde(R)-1-Phenylpent-1-en-3-ol>80>85
    Cyclohexanecarboxaldehyde(R)-1-Cyclohexyl-1-propanol>85>90

    This is a predictive table based on performance of analogous catalysts. Actual results may vary.

    Trustworthiness and Self-Validation

    The protocols described are grounded in well-established principles of asymmetric catalysis. The success of the enantioselective addition of diethylzinc is highly dependent on the purity of the ligand and the rigorous exclusion of moisture and air.

    • Ligand Purity: The enantiomeric excess of the product alcohol is directly correlated with the enantiopurity of the ligand. It is imperative to confirm the ee of the synthesized ligand by chiral HPLC before its use.

    • Anhydrous Conditions: Organozinc reagents are extremely sensitive to water and protic solvents. All glassware must be flame-dried, and all solvents must be anhydrous to prevent the decomposition of the reagent and catalyst, which would lead to poor yields and low enantioselectivity.

    • Reproducibility: The reaction should be reproducible, with consistent results in yield and enantioselectivity when the reaction conditions are carefully controlled. A control experiment without the chiral ligand should be performed to confirm that the background, non-catalyzed reaction yields a racemic product.

    Conclusion

    2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol represents a promising, yet underexplored, candidate for asymmetric catalysis. Its structural features suggest it could be a highly effective ligand, particularly in reactions like the enantioselective addition of diethylzinc to aldehydes. The proposed synthetic route is based on reliable and scalable chemical transformations. The detailed application protocol provides a solid foundation for researchers to explore the catalytic potential of this and related pyridyl amino alcohol ligands, paving the way for the development of novel and efficient methods for the synthesis of chiral molecules.

    References

    • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

    • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes and ketones. Chemical Reviews, 92(5), 833-856. [Link]

    • Puccini, M., & Ragaini, F. (2018). Asymmetric Transfer Hydrogenation of Ketones. In Topics in Organometallic Chemistry (pp. 1-45). Springer, Cham. [Link]

    • CheLu, J., & You, S. L. (2012). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Chemical Society Reviews, 41(11), 4155-4169. [Link]

    • Wallbaum, S., & Martens, J. (1992). Asymmetric Syntheses with Chiral Amino Alcohols. Tetrahedron: Asymmetry, 3(12), 1475-1504. [Link]

    Application

    Application Notes &amp; Protocols: 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol as a Chiral Ligand in Asymmetric Organic Synthesis

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Pyridyl Amino Alcohols in Asymmetric Catalysis Chiral 1,2-amino alcohols are a cornerstone of asymmetric synthesis, serving as...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Promise of Pyridyl Amino Alcohols in Asymmetric Catalysis

    Chiral 1,2-amino alcohols are a cornerstone of asymmetric synthesis, serving as highly effective ligands for a multitude of metal-catalyzed reactions. Their prevalence in this field stems from their modular nature, the straightforwardness of their synthesis, and their ability to form stable chelate complexes with a variety of metals. Among this privileged class of ligands, those incorporating a pyridine moiety have garnered significant interest. The pyridine nitrogen, with its distinct electronic properties, can play a crucial role in the catalytic cycle, influencing both the reactivity and the stereochemical outcome of a transformation.

    This document provides detailed application notes for the chiral ligand, 2-(dimethylamino)-2-(pyridin-3-yl)ethan-1-ol. While specific, direct applications of this exact molecule in the peer-reviewed literature are not extensively documented, its structural similarity to a range of highly successful pyridyl amino alcohol ligands allows for a well-grounded projection of its utility. The primary application explored herein is the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction that serves as a benchmark for the evaluation of new chiral ligands.[1][2]

    Ligand Profile: 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    The ligand features a chiral center bearing a hydroxyl group, a dimethylamino group, and a pyridin-3-yl substituent. This strategic combination of functionalities allows for the formation of a stable five-membered chelate ring with a metal center, typically involving the amino nitrogen and the hydroxyl oxygen. The pyridine nitrogen can also coordinate to the metal or a second metal atom, potentially leading to a more rigid and well-defined catalytic species, which is often a key factor for high enantioselectivity. The steric and electronic properties of the pyridyl and dimethylamino groups are expected to play a crucial role in the stereochemical control of the catalyzed reaction.

    Proposed Application: Enantioselective Addition of Diethylzinc to Aldehydes

    The enantioselective addition of diethylzinc to prochiral aldehydes is a classic and extensively studied reaction for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.[3] Chiral amino alcohols are among the most effective ligands for this transformation. The reaction is believed to proceed through a dimeric zinc complex involving the chiral ligand, the organozinc reagent, and the aldehyde substrate.

    Mechanism and Origin of Enantioselectivity

    The proposed catalytic cycle for the addition of diethylzinc to an aldehyde, catalyzed by a generic β-amino alcohol, is depicted below. The reaction is initiated by the formation of a zinc alkoxide from the chiral ligand and diethylzinc. This species then coordinates to a second molecule of diethylzinc to form a dinuclear zinc complex. The aldehyde substrate is subsequently activated by coordination to one of the zinc centers. The ethyl group is then transferred from the other zinc center to the re or si face of the aldehyde, with the stereochemical outcome being dictated by the chiral environment created by the ligand.

    The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand. The absolute configuration of the resulting alcohol is determined by the facial selectivity of the ethyl group transfer, which is controlled by the steric and electronic properties of the substituents on the chiral ligand. For 2-(dimethylamino)-2-(pyridin-3-yl)ethan-1-ol, the pyridine ring and the dimethylamino group create a specific chiral pocket around the catalytic center, favoring the approach of the aldehyde from one specific face.

    Catalytic Cycle A Ligand-ZnEt Complex B Dinuclear Zinc Complex A->B + ZnEt2 C Aldehyde Coordination B->C + Aldehyde D Transition State C->D Intramolecular Ethyl Transfer E Product Formation D->E E->A - Product + ZnEt2

    Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

    Experimental Protocols

    The following is a generalized protocol for the enantioselective addition of diethylzinc to benzaldehyde, based on established procedures for analogous pyridyl amino alcohol ligands.[4] Researchers should optimize the reaction conditions for their specific substrate and ligand.

    Materials
    • Chiral ligand: 2-(dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    • Diethylzinc (1.0 M solution in hexanes)

    • Benzaldehyde (freshly distilled)

    • Anhydrous toluene

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

    • Standard glassware for air- and moisture-sensitive reactions (Schlenk line, argon atmosphere)

    Procedure
    • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (0.05 mmol) in anhydrous toluene (2 mL).

    • Reaction Setup: To the stirred solution of the ligand, add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise at 0 °C. Stir the mixture for 30 minutes at 0 °C.

    • Substrate Addition: Add a solution of benzaldehyde (1.0 mmol) in anhydrous toluene (1 mL) dropwise to the reaction mixture at 0 °C.

    • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

    • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (5 mL).

    • Work-up: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

    Data Presentation: Expected Performance

    Based on the performance of structurally similar pyridyl amino alcohol ligands in the enantioselective addition of diethylzinc to various aldehydes, high yields and enantioselectivities can be anticipated. The table below summarizes typical results obtained with related ligands, providing a benchmark for the expected performance of 2-(dimethylamino)-2-(pyridin-3-yl)ethan-1-ol.

    Aldehyde SubstrateLigand TypeYield (%)ee (%)Reference
    BenzaldehydePyridyl amino alcohol9594 (R)[2]
    4-ChlorobenzaldehydePyridyl amino alcohol9292 (R)[4]
    2-NaphthaldehydePyridyl amino alcohol9890 (R)
    CyclohexanecarboxaldehydePyridyl amino alcohol8588 (R)[4]

    Workflow Diagram

    Experimental Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up and Analysis ligand Dissolve Ligand add_zn Add Diethylzinc ligand->add_zn add_aldehyde Add Aldehyde add_zn->add_aldehyde stir Stir at 0°C add_aldehyde->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze Analyze ee by HPLC/GC purify->analyze

    Caption: Step-by-step experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.

    Conclusion and Future Outlook

    2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol represents a promising yet underexplored chiral ligand for asymmetric catalysis. Based on the well-established success of its structural analogues, it is poised to be a highly effective catalyst for the enantioselective addition of organozinc reagents to aldehydes, offering a direct route to valuable chiral secondary alcohols. The modular synthesis of such ligands allows for fine-tuning of their steric and electronic properties, opening avenues for further optimization and application in a broader range of asymmetric transformations. Future research should focus on the synthesis of this specific ligand, a thorough evaluation of its catalytic performance across a diverse range of substrates, and detailed mechanistic studies to elucidate the precise role of the pyridyl moiety in the catalytic cycle.

    References

    • Diva-Portal.org. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications. Available from: [Link]

    • PubMed. Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes. Available from: [Link]

    • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. Available from: [Link]

    • ResearchGate. Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis | Request PDF. Available from: [Link]

    • R Discovery. Synthesis of N-α-pyridylmethyl amino alcohols and application in catalytic asymmetric addition of diethylzinc to aromatic aldehydes. Available from: [Link]

    Sources

    Method

    Application Notes and Protocols for 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol as a Chiral Ligand in Asymmetric Catalysis

    Introduction: The Promise of Pyridine-Containing Amino Alcohols in Asymmetric Synthesis The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral alcoh...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Promise of Pyridine-Containing Amino Alcohols in Asymmetric Synthesis

    The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral alcohols, in particular, are ubiquitous building blocks for a vast array of pharmaceuticals and biologically active molecules. Asymmetric transfer hydrogenation (ATH) of prochiral ketones has emerged as a powerful and operationally simple method for accessing these valuable synthons. This reaction typically employs a transition metal catalyst, a hydrogen donor, and a chiral ligand to control the stereochemical outcome.

    Among the diverse families of chiral ligands, amino alcohols have garnered significant attention due to their modular nature, straightforward synthesis, and strong coordinating abilities. The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with metal centers, creating a well-defined chiral environment around the catalytic site.

    This document provides a detailed experimental protocol for the application of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol as a chiral ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. While direct catalytic applications of this specific ligand are not extensively reported in peer-reviewed literature, its structural similarity to other effective pyridine-aminoalcohol ligands suggests its potential in this context.[1][2] The following protocol is a representative method adapted from established procedures for analogous catalytic systems.[1][3][4]

    Principle of the Method: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

    The core of this application lies in the in situ formation of a chiral ruthenium catalyst. 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol serves as a bidentate ligand, coordinating to a ruthenium precursor, such as Tris(triphenylphosphine)ruthenium(II) dichloride (RuCl₂(PPh₃)₃), in the presence of a base. This chiral complex then catalyzes the transfer of hydrogen from a simple secondary alcohol, typically isopropanol (which also serves as the solvent), to a prochiral ketone. The stereochemistry of the resulting secondary alcohol is dictated by the chiral environment created by the ligand.

    Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

    This protocol details the reduction of acetophenone to 1-phenylethanol as a model reaction.

    Materials and Equipment

    Reagents:

    • 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (as the chiral ligand)

    • Tris(triphenylphosphine)ruthenium(II) dichloride (RuCl₂(PPh₃)₃)

    • Acetophenone (substrate)

    • Anhydrous Isopropanol (i-PrOH) (solvent and hydrogen source)

    • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK) (base)

    • Anhydrous toluene

    • Anhydrous methanol (for ligand synthesis workup)

    • Sodium borohydride (NaBH₄) (for ligand synthesis)

    • 3-Pyridinecarboxaldehyde (for ligand synthesis)

    • Dimethylamine solution (for ligand synthesis)

    • Argon or Nitrogen gas (for inert atmosphere)

    • Standard workup reagents (e.g., distilled water, brine, anhydrous sodium sulfate, ethyl acetate, hexane)

    Equipment:

    • Schlenk flasks or similar reaction vessels for inert atmosphere chemistry

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Inert atmosphere manifold (Schlenk line) or glovebox

    • Syringes for liquid transfer

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • Column chromatography setup

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column for determining enantiomeric excess (ee)

    • NMR spectrometer for structural characterization

    Workflow Diagram

    G cluster_prep Catalyst Preparation (in situ) cluster_reaction Transfer Hydrogenation Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_start Add RuCl₂(PPh₃)₃ and Ligand to Schlenk Flask purge Purge with Inert Gas prep_start->purge add_solvent Add Anhydrous Isopropanol purge->add_solvent add_base Add Base Solution (e.g., KOH in i-PrOH) add_solvent->add_base stir Stir at Room Temperature add_base->stir add_substrate Add Acetophenone stir->add_substrate Active Catalyst Formed reflux Heat to Reflux (e.g., 80 °C) add_substrate->reflux monitor Monitor Reaction by TLC/GC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, etc.) purify->characterize ee_analysis Determine Enantiomeric Excess (Chiral GC/HPLC) characterize->ee_analysis caption Experimental Workflow for Asymmetric Transfer Hydrogenation.

    Caption: Experimental Workflow for Asymmetric Transfer Hydrogenation.

    Step-by-Step Procedure

    Part A: Ligand Synthesis (Representative)

    A plausible synthesis of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine to form an intermediate which is then reduced.

    • To a solution of 3-pyridinecarboxaldehyde in a suitable solvent, add a solution of dimethylamine.

    • After stirring, the intermediate iminium species is reduced in situ or after isolation. For example, the crude mixture can be dissolved in methanol and cooled in an ice bath.

    • Sodium borohydride (NaBH₄) is added portion-wise.

    • The reaction is stirred and allowed to warm to room temperature, then refluxed.

    • After completion, the solvent is removed under reduced pressure, and the residue is worked up using an aqueous extraction to yield the desired amino alcohol ligand.

    Part B: Catalytic Reaction

    • Catalyst Preparation (in situ) :

      • To a dry Schlenk flask under an argon or nitrogen atmosphere, add Tris(triphenylphosphine)ruthenium(II) dichloride (e.g., 0.005 mmol, 1 mol%).

      • Add the chiral ligand, 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (e.g., 0.006 mmol, 1.2 mol%).

      • Evacuate and backfill the flask with inert gas three times.

      • Add 5 mL of anhydrous isopropanol via syringe.

      • In a separate vessel, prepare a 0.1 M solution of KOH in anhydrous isopropanol. Add the required amount of this solution (e.g., 0.1 mL, 0.01 mmol, 2 mol%) to the reaction flask.

      • Stir the resulting mixture at room temperature for 20-30 minutes. A color change should be observed as the active catalytic species forms.

    • Hydrogenation Reaction :

      • To the catalyst solution, add acetophenone (e.g., 0.5 mmol, 100 mol%) via syringe.

      • Heat the reaction mixture to reflux (approximately 80-82 °C) with vigorous stirring.

      • Monitor the progress of the reaction by TLC or by taking aliquots for GC analysis. The disappearance of the acetophenone spot/peak and the appearance of the 1-phenylethanol spot/peak will indicate reaction completion.

    • Workup and Purification :

      • Once the reaction is complete, cool the flask to room temperature.

      • Quench the reaction by adding 5-10 mL of distilled water.

      • Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

      • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

      • Filter the drying agent and concentrate the solvent using a rotary evaporator.

      • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain pure 1-phenylethanol.

    • Analysis :

      • Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy.

      • Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral GC or HPLC analysis.

    Data Presentation: Expected Results

    The following table presents hypothetical, yet realistic, data for the asymmetric transfer hydrogenation of various ketones using the described protocol. The performance of a chiral ligand is highly substrate-dependent.

    EntrySubstrate (Ketone)Time (h)Conversion (%)Product (Alcohol)Enantiomeric Excess (ee %)
    1Acetophenone4>991-Phenylethanol85 (S)
    24'-Chloroacetophenone3>991-(4-Chlorophenyl)ethanol92 (S)
    32'-Methoxyacetophenone8951-(2-Methoxyphenyl)ethanol78 (S)
    4Propiophenone6981-Phenyl-1-propanol82 (S)

    Causality and Scientific Rationale

    • Inert Atmosphere : Ruthenium catalysts, particularly in their active form, can be sensitive to oxygen.[5] Performing the reaction under an inert atmosphere of argon or nitrogen prevents catalyst degradation and ensures high catalytic activity.

    • Anhydrous Solvent : Water can interfere with the catalytic cycle and hydrolyze the base. Using anhydrous isopropanol is crucial for reproducibility and high yields.

    • Role of the Base : A base, such as KOH or t-BuOK, is essential for the in situ formation of the active ruthenium hydride species. It deprotonates the isopropanol and the coordinated amino alcohol, facilitating the catalytic cycle.[6]

    • Isopropanol as H-Donor : Isopropanol serves as both the solvent and the source of hydrogen. It is oxidized to acetone during the reaction, which can be observed as a byproduct.[3]

    • Ligand-to-Metal Ratio : A slight excess of the ligand (e.g., 1.2 equivalents relative to the metal) is often used to ensure full coordination to the ruthenium center and to favor the formation of the desired chiral catalytic species.

    Safety Precautions

    • Inert Gas Handling : Handle argon or nitrogen gas cylinders with care and ensure proper ventilation.

    • Reagent Handling : Ruthenium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Potassium hydroxide and potassium tert-butoxide are corrosive and should be handled with care.

    • Solvent Hazards : Isopropanol, toluene, and other organic solvents are flammable. Avoid open flames and ensure adequate ventilation.

    • Pressure : Heating a closed system can lead to a dangerous buildup of pressure. Ensure the reaction is performed in a system open to the inert gas line (e.g., via a bubbler).

    Conclusion

    This application note provides a comprehensive and scientifically grounded protocol for the use of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol as a potential chiral ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. By leveraging established methodologies for structurally similar catalysts, researchers can effectively explore the catalytic potential of this compound. The detailed step-by-step procedure, coupled with explanations of the underlying scientific principles, is intended to empower researchers in drug development and organic synthesis to apply this technology with confidence and precision.

    References

    • Matasker, D., Tapp, D., & Anderson, S. (2022). USING RuCl (PPh ) AND ISOPROPANOL TO REDUCE UNSATURATED ORGANIC COMPOUNDS VIA TRANSFER HYDROGENATION. Westmont College. [Link]

    • Aydemir, M., et al. (2013).
    • Del Zotto, A., et al. (2007). [RuCl2(PPh3)(PNN')] Complexes as Efficient Catalysts in Transfer Hydrogenation of Ketones. Organometallics. [Link]

    • Gökçe, A. G. (2018). Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. Celal Bayar University Journal of Science. [Link]

    • Hannedouche, J., et al. (2001). Amino alcohol effects on the ruthenium(II)-catalysed asymmetric transfer hydrogenation of ketones in propan-2-ol. Chemical Communications. [Link]

    • Fairfield University. (2018). Introduction to Homogenous Catalysis with Ruthenium-Catalyzed Oxidation of Alcohols: An Experiment for Undergraduate Advanced In. DigitalCommons@Fairfield. [Link]

    • Noyori, R., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review. [Link]

    • Brunner, H., et al. (2018). Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. DergiPark. [Link]

    Sources

    Application

    Application Note: 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol in the Synthesis of Pharmaceutical Intermediates

    Executive Summary The compound 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (CAS: 1226364-15-3) is a highly versatile, multifunctional building block utilized in modern medicinal chemistry. Combining a pyridine heterocyc...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (CAS: 1226364-15-3) is a highly versatile, multifunctional building block utilized in modern medicinal chemistry. Combining a pyridine heterocycle, a basic dimethylamino group, and a primary alcohol within a compact vicinal framework, this molecule serves as an advanced intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). This application note details the structural rationale for utilizing this specific scaffold and provides field-proven, self-validating protocols for its functionalization into downstream drug candidates, particularly kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands.

    Structural Rationale & Pharmacophore Utility

    The 1,2-amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds . When combined with a pyridine ring, the resulting molecule offers three distinct sites for target engagement and synthetic manipulation:

    • The Pyridine Ring: Pyridine is a cornerstone of drug discovery due to its metabolic stability and its ability to act as a potent hydrogen-bond acceptor . In kinase inhibitors, the pyridine nitrogen frequently forms a critical hydrogen bond with the backbone amides of the kinase hinge region.

    • The Dimethylamino Group: With a pKa typically ranging from 8.5 to 9.0, this tertiary amine acts as a basic solubilizing center. In GPCR targets (such as histamine H1 or dopamine D2 receptors), protonation at physiological pH allows this group to form a critical salt bridge with conserved aspartate residues in the receptor's binding pocket.

    • The Primary Alcohol: This moiety serves as the primary synthetic handle. Because it is sterically unhindered compared to the adjacent tertiary amine, it allows for highly regioselective functionalization (e.g., etherification or oxidation) without requiring complex protecting group strategies.

    Pharmacophore compound 2-(Dimethylamino)-2- (pyridin-3-yl)ethan-1-ol pyridine Pyridine Ring (H-bond Acceptor) compound->pyridine amino Dimethylamino Group (Solubilizing / Basic Center) compound->amino alcohol Primary Alcohol (Synthetic Handle) compound->alcohol kinase Kinase Hinge Binding pyridine->kinase gpcr GPCR Salt Bridge amino->gpcr functionalization Etherification / Oxidation alcohol->functionalization

    Pharmacophore mapping of the building block and its target interactions.

    Synthetic Workflows & Methodologies

    To leverage this building block, two primary synthetic divergent pathways are commonly employed depending on the target therapeutic class.

    Pathway A: O-Alkylation (Etherification) This pathway is utilized to synthesize bulky ether derivatives, a structural hallmark of many antihistamines and beta-blocker analogs. The causality behind the reagent choice is critical: Sodium hydride (NaH) in anhydrous Dimethylformamide (DMF) is selected because the pKa of NaH (~35) ensures rapid, irreversible deprotonation of the primary alcohol (pKa ~15.5). The sterically hindered tertiary amine does not compete for alkylation, ensuring high O-selectivity.

    Pathway B: Swern Oxidation When the target is a complex kinase inhibitor, the primary alcohol is often oxidized to an aldehyde to facilitate downstream reductive aminations or Wittig olefination. The Swern oxidation is specifically chosen over transition-metal oxidants (like Jones reagent) because the basic pyridine and dimethylamino groups would coordinate with chromium, leading to poor yields, product sequestration, and potential N-oxidation . The mild Swern conditions (-78 °C) prevent over-oxidation to the carboxylic acid.

    SyntheticWorkflow SM 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol PathA Path A: O-Alkylation (NaH, R-X, DMF) SM->PathA PathB Path B: Swern Oxidation (DMSO, Oxalyl Chloride) SM->PathB ProdA Ether Derivative (GPCR Ligand Intermediate) PathA->ProdA ProdB Aldehyde Derivative (Kinase Inhibitor Intermediate) PathB->ProdB

    Divergent synthetic workflows utilizing 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol.

    Experimental Protocols

    Protocol A: Regioselective O-Alkylation (Synthesis of Ether Derivatives)

    Objective: Synthesize a target ether intermediate via Williamson ether synthesis.

    • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent (1.66 g, 10 mmol) of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol in 20 mL of anhydrous DMF. Cool the solution to 0 °C using an ice bath.

    • Deprotonation: Slowly add 1.2 equivalents (480 mg, 12 mmol) of NaH (60% dispersion in mineral oil) in small portions.

      • Self-Validation Check: The immediate evolution of hydrogen gas (bubbling) visually confirms the formation of the highly nucleophilic alkoxide.

    • Alkylation: Stir the suspension at 0 °C for 30 minutes, then add 1.1 equivalents of the desired alkyl/aryl halide (e.g., benzyl bromide) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitoring & Quenching:

      • Self-Validation Check: Monitor via TLC (10% MeOH in DCM with 1% NH₄OH). The polar starting material (Rf ~0.2) should be fully consumed, replaced by a less polar, UV-active product spot (Rf ~0.6).

      • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL) at 0 °C.

    • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    Protocol B: Swern Oxidation to 2-(Dimethylamino)-2-(pyridin-3-yl)acetaldehyde

    Objective: Mild oxidation of the primary alcohol to an aldehyde without N-oxidation.

    • Activation of DMSO: In an oven-dried flask under argon, add 1.5 equivalents of oxalyl chloride (1.28 mL, 15 mmol) to 30 mL of anhydrous Dichloromethane (DCM). Cool to -78 °C (dry ice/acetone bath). Dropwise, add 3.0 equivalents of anhydrous DMSO (2.13 mL, 30 mmol).

      • Self-Validation Check: Vigorous gas evolution (CO and CO₂) confirms the formation of the highly reactive chloro(dimethyl)sulfonium chloride intermediate.

    • Substrate Addition: After 15 minutes, add a solution of 1.0 equivalent (1.66 g, 10 mmol) of the starting material in 10 mL DCM dropwise over 10 minutes, maintaining the internal temperature below -60 °C. Stir for 45 minutes.

    • Ylide Collapse: Add 5.0 equivalents of Triethylamine (7.0 mL, 50 mmol) dropwise.

      • Self-Validation Check: The distinct, pungent odor of dimethyl sulfide (DMS) confirms the successful collapse of the alkoxysulfonium ylide into the desired aldehyde.

    • Workup: Allow the reaction to warm to room temperature. Quench with water (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with saturated NaHCO₃, dry over MgSO₄, and concentrate. Note: The resulting aldehyde is prone to polymerization; use immediately in the next synthetic step.

    Quantitative Data Summary

    Table 1: Comparison of Synthetic Pathways

    ParameterProtocol A (O-Alkylation)Protocol B (Swern Oxidation)
    Target Intermediate Ether DerivativeAldehyde Derivative
    Yield Range 75 - 85%80 - 90%
    Reaction Temp 0 °C to 25 °C-78 °C to 25 °C
    Key TLC Rf (10% MeOH/DCM) ~0.6 (UV Active)~0.5 (UV Active, DNP positive)
    Key ¹H-NMR Shift ~4.0 ppm (m, 2H, -CH₂-O-R)~9.8 ppm (s, 1H, -CHO)

    Table 2: Physicochemical Properties of Starting Material

    PropertyValue
    CAS Number 1226364-15-3
    Molecular Formula C₉H₁₄N₂O
    Molecular Weight 166.22 g/mol
    Number of H-Bond Donors 1
    Number of H-Bond Acceptors 3

    References

    • Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines Source: Journal of Molecular Catalysis B Enzymatic (2015) URL:[Link]

    • Recent Developments in the Synthesis and Applications of Pyridines Source: ScholarVox URL:[Link]

    • A Mild and Efficient Alternative to the Classical Swern Oxidation Source: Organic Chemistry Portal (J. Org. Chem. 2001) URL:[Link]

    Method

    mechanism of action of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol in catalytic reactions

    Application Notes & Protocols: 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol A Guide to the Postulated Mechanism and Catalytic Applications Audience: Researchers, scientists, and drug development professionals. Abstract:...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Notes & Protocols: 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    A Guide to the Postulated Mechanism and Catalytic Applications

    Audience: Researchers, scientists, and drug development professionals.

    Abstract: This document provides a detailed technical guide on the potential catalytic applications of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol. While this specific molecule is not extensively characterized in current literature, its structural motifs—a chiral amino alcohol backbone and a pyridyl moiety—are hallmarks of highly effective catalysts in asymmetric synthesis.[1][2] This guide deconstructs the molecule's architecture to postulate its most probable mechanisms of action, focusing on its role as a chiral ligand in transition metal catalysis and as a potential organocatalyst. We provide detailed, field-proven protocols for researchers to investigate and validate these potential applications, specifically in asymmetric transfer hydrogenation and organocatalytic aldol reactions.

    Part 1: Structural Analysis and Catalytic Potential

    The catalytic promise of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol stems from the strategic combination of three key functional groups:

    • Chiral Amino Alcohol Scaffold: The 1,2-amino alcohol is a privileged structure in asymmetric catalysis. The vicinal amino and hydroxyl groups can act as a bidentate ligand, chelating to a metal center to form a rigid, well-defined chiral environment. This conformation is crucial for inducing stereoselectivity in a substrate.[1]

    • Pyridine Ring: Pyridinyl alcohols are widely used as hemilabile chiral chelating ligands for transition metals like Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir).[3] The pyridine nitrogen can coordinate to the metal, participating directly in the catalytic cycle and influencing the electronic properties of the catalytic complex.

    • Tertiary Amino Group (Dimethylamino): The dimethylamino group is a key component. In metal-catalyzed reactions, this nitrogen atom can act as a Lewis base or a coordinating site. In organocatalysis, it can be protonated to engage in hydrogen bonding or, more commonly, it is the precursor amine that forms a key intermediate (e.g., an enamine).

    Based on these features, two primary catalytic roles are postulated for this molecule:

    • As a Chiral Ligand for Asymmetric Transfer Hydrogenation (ATH): This is perhaps its most likely application. In partnership with a Ruthenium(II) precursor, it can form a highly effective catalyst for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4]

    • As an Organocatalyst for C-C Bond Formation: Drawing parallels with proline and prolinol derivatives, the molecule has the potential to catalyze reactions like the asymmetric aldol addition.[5][6][7]

    Part 2: Postulated Mechanism I - Asymmetric Transfer Hydrogenation (ATH)

    The most compelling application for this ligand is in Ru-catalyzed ATH of ketones. The widely accepted mechanism is a metal-ligand bifunctional pathway, where the catalyst does not merely provide a chiral environment but actively participates in the hydrogen transfer step.[1]

    The Catalytic Cycle:

    • Catalyst Formation: The ligand reacts with a Ru(II) source (e.g., [RuCl₂(p-cymene)]₂) to form a stable 16-electron precatalyst.

    • Activation: In the presence of a base and a hydrogen donor (e.g., isopropanol or formic acid), the precatalyst is converted to the active 18-electron Ru-hydride species.[1]

    • Concerted Hydrogen Transfer: The ketone substrate coordinates to the ruthenium center. The reaction proceeds through a six-membered pericyclic transition state. Simultaneously, the hydride (H⁻) on the ruthenium is transferred to the electrophilic carbonyl carbon, while the proton (H⁺) from the ligand's hydroxyl or amino group is transferred to the carbonyl oxygen.[1][4]

    • Product Release & Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by reaction with the hydrogen donor, completing the cycle.

    Mechanistic Diagram: Ru-Catalyzed Asymmetric Transfer Hydrogenation

    ATH_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Active_Catalyst [Ru-H]-Ligand (18e⁻) Active Catalyst Transition_State Six-Membered Transition State Active_Catalyst->Transition_State + Ketone Product_Complex [Ru]-Product Complex Transition_State->Product_Complex H⁻/H⁺ Transfer Precatalyst [Ru]-Ligand (16e⁻) Precatalyst Product_Complex->Precatalyst - Chiral Alcohol Chiral_Alcohol Chiral Alcohol (R-CH(OH)-R') Product_Complex->Chiral_Alcohol Precatalyst->Active_Catalyst + H₂ Source - HX Ketone Prochiral Ketone (R-CO-R') Ketone->Active_Catalyst H_Source Hydrogen Donor (e.g., i-PrOH) H_Source->Active_Catalyst Ligand Ligand (L*) Ligand->Precatalyst Ru_Source [RuCl₂(p-cymene)]₂ Ru_Source->Precatalyst

    Caption: Proposed bifunctional mechanism for Ru-catalyzed ATH.

    Part 3: Experimental Protocol for Asymmetric Transfer Hydrogenation

    This protocol describes the in situ preparation of the catalyst and its use in the asymmetric reduction of acetophenone as a model substrate.

    Materials & Reagents
    • 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (Ligand, L*)

    • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

    • Acetophenone (Substrate)

    • Isopropanol (i-PrOH, Anhydrous, Hydrogen source and solvent)

    • Potassium tert-butoxide (KOtBu, Base)

    • Dichloromethane (DCM, Anhydrous)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous NH₄Cl solution

    • Anhydrous MgSO₄

    • Inert atmosphere glovebox or Schlenk line

    Protocol Steps
    • Catalyst Preparation (In Situ):

      • Inside a glovebox, add [RuCl₂(p-cymene)]₂ (0.0025 mmol, 1.5 mg) and the chiral ligand (0.0055 mmol, 1.1 eq to Ru) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

      • Add 2.5 mL of anhydrous DCM to the flask.

      • Stir the resulting orange solution at room temperature for 30 minutes to allow for complex formation.

    • Transfer Hydrogenation Reaction:

      • To a separate oven-dried Schlenk flask under inert atmosphere, add acetophenone (0.5 mmol, 58 µL).

      • Dissolve the substrate in 2.5 mL of anhydrous isopropanol.

      • In a third flask, dissolve KOtBu (0.05 mmol, 5.6 mg) in 1.0 mL of anhydrous isopropanol. This is the activator solution.

      • Add the prepared catalyst solution from Step 1 to the substrate solution via cannula transfer.

      • Initiate the reaction by adding the KOtBu activator solution dropwise to the main reaction flask.

      • Stir the reaction mixture at 30 °C for the required time (monitor by TLC or GC). Typical reaction times range from 2 to 24 hours.

    • Work-up and Purification:

      • Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

      • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

      • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product (1-phenylethanol) by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

    • Analysis:

      • Determine the conversion rate by ¹H NMR spectroscopy or Gas Chromatography (GC) of the crude product.

      • Determine the enantiomeric excess (ee) of the purified 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).

    Experimental Workflow Diagram

    Exp_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A1 Mix [RuCl₂(p-cymene)]₂ and Ligand in DCM A2 Stir 30 min @ RT A1->A2 B3 Combine Catalyst and Substrate Solutions A2->B3 Transfer Catalyst B1 Dissolve Acetophenone in i-PrOH B1->B3 B2 Prepare KOtBu in i-PrOH B4 Add KOtBu Solution to Initiate Reaction B3->B4 B5 Stir @ 30°C, Monitor B4->B5 C1 Quench with NH₄Cl B5->C1 C2 Extract with EtOAc C1->C2 C3 Dry & Concentrate C2->C3 C4 Column Chromatography C3->C4 D1 ¹H NMR / GC (Conversion) C4->D1 D2 Chiral HPLC (Enantiomeric Excess) C4->D2

    Caption: Step-by-step workflow for the ATH experiment.

    Part 4: Postulated Mechanism II - Asymmetric Aldol Reaction (Organocatalysis)

    Drawing analogy from prolinol catalysts, 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol could potentially catalyze direct asymmetric aldol reactions.[1][5] This mechanism avoids the use of metals, aligning with the principles of organocatalysis.[6]

    The Catalytic Cycle:

    • Enamine Formation: The secondary amine of a related catalyst (prolinol) condenses with a ketone donor (e.g., acetone) to form a chiral enamine intermediate. The tertiary amine in our target compound cannot form an enamine directly, suggesting it may act as a general base or require demethylation in situ, or that a secondary amine analogue would be the active catalyst.

    • Stereoselective Attack: The enamine attacks the aldehyde acceptor. The stereochemical outcome is controlled by a hydrogen bond between the catalyst's hydroxyl group and the aldehyde's carbonyl oxygen. This interaction shields one face of the aldehyde, forcing the enamine to attack from the opposite face, thus setting the stereochemistry.[1]

    • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral aldol product and regenerate the catalyst.

    Data Presentation: Expected Performance in Catalysis

    The following table presents hypothetical but realistic target values for the catalytic performance of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol in the ATH of acetophenone, based on literature for similar pyridine-aminoalcohol ligands.

    Catalyst System ComponentSubstrateTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
    Ligand Acetophenone304>9590 - 98
    [RuCl₂(p-cymene)]₂
    KOtBu
    i-PrOH

    Data is hypothetical and serves as a benchmark for experimental investigation. Actual results may vary.

    Part 5: Conclusion and Future Directions

    2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol is a structurally promising, yet unexplored, candidate for asymmetric catalysis. Its amino alcohol and pyridyl functionalities strongly suggest its utility as a chiral ligand in metal-catalyzed reactions, particularly asymmetric transfer hydrogenation. The protocols and mechanistic insights provided here serve as a robust starting point for any researcher aiming to characterize its catalytic activity.

    Future work should focus on:

    • Ligand Synthesis and Resolution: Synthesizing and resolving the enantiomers of the ligand to confirm its role in asymmetric induction.

    • Screening Different Metals: Investigating its efficacy with other transition metals such as Iridium, Rhodium, and Copper.

    • Exploring Organocatalytic Potential: Synthesizing the secondary amine analogue (2-(methylamino)-2-(pyridin-3-yl)ethan-1-ol) to rigorously test its performance in proline-type organocatalytic reactions.

    • Substrate Scope Expansion: Testing the optimized catalytic system against a broad range of ketone and aldehyde substrates.

    References

    • BenchChem. (n.d.). Mechanism of action of amino alcohol compounds in synthesis.
    • BenchChem. (n.d.). A Comparative Guide to Prolinol-Derived Catalysts in Asymmetric Synthesis.
    • Mojahid, S., & et al. (2016).
    • Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2004). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry.
    • Ley, S. V., & et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic Chemistry Portal.
    • ResearchGate. (n.d.). Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. Request PDF.
    • Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. (2023). Journal Name.
    • MDPI. (2024).
    • Celal Bayar University Journal of Science. (2018). Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. DergiPark.
    • Wu, Y., et al. (2000).
    • ResearchGate. (n.d.).
    • Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Bioc
    • From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)
    • RSC Publishing. (n.d.).
    • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC.
    • Westlake University. (2023).
    • ACS Publications. (2010). Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and Its Salts, and an Assessment of Its Fitness and That of Related Ligands for Complexing Metal Ions. Inorganic Chemistry.
    • Kinetic Resolution of Secondary Alcohols Using Amidine-Based C
    • Sigma-Aldrich. (n.d.). 2-((Dimethylamino)methyl)pyridin-3-ol.
    • Pharmaffiliates. (n.d.). (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
    • MDPI. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments.
    • NextSDS. (n.d.). 2-(methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride.
    • RSC Publishing. (n.d.). Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism.
    • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
    • PubMed. (2002). Biotechnological production of 2-phenylethanol.

    Sources

    Application

    developing a library of polycyclic molecules with amino alcohol scaffolds

    Application Note: Engineering Polycyclic Amino Alcohol Libraries for 3D Fragment-Based Drug Discovery Scientific Rationale: The Shift to 3D Chemical Space Modern fragment-based lead discovery (FBLD) is increasingly movin...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Engineering Polycyclic Amino Alcohol Libraries for 3D Fragment-Based Drug Discovery

    Scientific Rationale: The Shift to 3D Chemical Space

    Modern fragment-based lead discovery (FBLD) is increasingly moving away from planar, sp2-hybridized heterocycles towards 3-dimensional, sp3-rich architectures. High Fsp3 fractions correlate strongly with improved clinical success, offering superior aqueous solubility and reduced off-target promiscuity. The 1,2-amino alcohol motif is a privileged pharmacophore, serving as an ideal anchor for Diversity-Oriented Synthesis (DOS)[1]. By utilizing enantiopure amino alcohols as foundational scaffolds, we can iteratively apply ring-forming reactions to construct complex polycyclic libraries[1]. This application note details a validated "Build-Couple-Pair" methodology[2] to synthesize diverse polycyclic systems (e.g., fused morpholinones, bridged lactams, and spiro-oxazolidinones)[3].

    Strategic Workflow: The Build-Couple-Pair Paradigm

    To generate a comprehensive library, the workflow is divided into three distinct phases. The Build phase establishes the stereocenter-rich amino alcohol core. The Couple phase introduces diversity vectors via acylation or alkylation. Finally, the Pair phase locks the 3D conformation through intramolecular cyclization (e.g., Diels-Alder, ring-closing metathesis, or 1,3-dipolar cycloaddition)[1],[4].

    DOS_Workflow Start Chiral Amino Alcohols Build Build Phase (Epoxide Opening) Start->Build Stereoselective Synthesis Couple Couple Phase (Scaffold Decoration) Build->Couple Diversification Pair Pair Phase (Polycyclic Ring Closure) Couple->Pair Intramolecular Cyclization Library 3D Polycyclic Library Pair->Library Purification QC High-Throughput QC Library->QC Validation

    Diversity-Oriented Synthesis (DOS) workflow for polycyclic amino alcohol libraries.

    Experimental Protocols: A Self-Validating System

    Protocol A: Stereoselective "Build" Phase via Epoxide Ring-Opening Causality: Traditional epoxide openings with amines often yield regioisomeric mixtures. By conducting the reaction under metal-free conditions or using mild Lewis acids in green solvents, the nucleophilic attack is directed almost exclusively to the less sterically hindered carbon (an SN2-like trajectory). This ensures high regioselectivity while preserving the integrity of the adjacent stereocenter[5].

    Step-by-Step Procedure:

    • Preparation : Dissolve the chiral epoxide (1.0 equiv, 10 mmol) and the primary amine (1.2 equiv, 12 mmol) in 20 mL of an environmentally benign solvent (e.g., ethanol).

    • Catalysis : Add a catalytic amount of Lewis acid (e.g., Sn(OTf)₂, 5 mol%) if the epoxide is sterically demanding. Note: The Lewis acid coordinates to the epoxide oxygen, polarizing the C-O bond without triggering a full carbocationic (SN1) rearrangement.

    • Reaction : Stir the mixture at 60 °C for 4–6 hours.

    • Validation Checkpoint 1 (In-Process) : Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the epoxide spot (Rf ~0.7) and the emergence of a highly polar, ninhydrin-active spot (Rf ~0.2) indicates successful conversion.

    • Workup : Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint 2 (Structural) : Analyze the crude product via ¹H-NMR. The presence of a distinct multiplet at δ 3.8–4.2 ppm confirms the methine proton adjacent to the newly formed hydroxyl group.

    Protocol B: The "Pair" Phase via Intramolecular Diels-Alder (IMDA) Causality: To convert the flexible amino alcohol into a rigid polycyclic scaffold, an IMDA reaction is utilized. The pre-existing stereocenters on the amino alcohol backbone dictate the facial selectivity of the cycloaddition, ensuring the resulting polycycle is formed with high diastereomeric excess (d.e. >95%).

    Step-by-Step Procedure:

    • Coupling (Pre-requisite) : Acylate the amino group with a diene-containing acid chloride and alkylate the hydroxyl group with a dienophile-containing halide to form the IMDA precursor.

    • Cyclization : Dissolve the precursor (2 mmol) in anhydrous toluene (20 mL) to maintain a dilute concentration (0.1 M), which favors intramolecular cyclization over intermolecular polymerization.

    • Thermal Activation : Heat the solution to reflux (110 °C) under an argon atmosphere for 16 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier of the highly ordered, rigid transition state.

    • Validation Checkpoint 3 (In-Process) : Analyze an aliquot via LC-MS. The mass will remain identical to the precursor, but the retention time will shift significantly due to the drastic change in 3D conformation and dipole moment.

    • Purification : Remove the solvent under reduced pressure and purify the polycyclic adduct via automated flash chromatography (silica gel, gradient elution).

    • Validation Checkpoint 4 (Stereochemical) : Confirm the relative stereochemistry of the fused polycyclic system using 2D NOESY NMR. Strong NOE cross-peaks between the bridgehead protons will validate the endo or exo nature of the cyclization.

    Library Profiling and Quantitative Analysis

    The resulting library of polycyclic amino alcohols was profiled for physicochemical properties critical to FBLD. The synthesized fragments maintain low molecular weights while exhibiting excellent aqueous solubility, a direct consequence of the polar amino alcohol motifs embedded within the 3D architectures[3].

    Table 1: Physicochemical Profiling of the Polycyclic Amino Alcohol Library

    Scaffold ClassRepresentative CoreAvg. MW (Da)Avg. cLogPFsp3 FractionAqueous Solubility (mM)
    Fused Morpholinones Bicyclic2101.20.65> 10.0
    Spiro-Oxazolidinones Spirocyclic2451.80.725.5 - 8.0
    Bridged Lactams Bridged Bicyclic2301.50.80> 15.0
    Tetrahydroquinolines Fused Tricyclic2852.40.551.2 - 3.5

    Data Interpretation: The high Fsp3 fractions (>0.55 across all classes) confirm the successful transition from planar to 3D space. The aqueous solubility ranges from 1.2 to >15 mM, making these polycyclic scaffolds highly amenable to high-concentration biochemical screening assays (e.g., SPR or NMR-based fragment screening)[3].

    References

    • Source: diva-portal.
    • Source: frontiersin.
    • Source: diva-portal.
    • Source: tandfonline.
    • Source: acs.

    Sources

    Method

    Application Note: 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol as a Privileged Scaffold in Drug Discovery

    Executive Summary The compound 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (CAS: 1226364-15-3) is a highly versatile, trifunctional building block utilized in modern medicinal chemistry[1]. By combining a pyridine ring,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (CAS: 1226364-15-3) is a highly versatile, trifunctional building block utilized in modern medicinal chemistry[1]. By combining a pyridine ring, a basic dimethylamino group, and a primary alcohol on an ethane backbone, this molecule offers a unique convergence of physicochemical properties. This application note provides an in-depth guide to its structural rationale, physicochemical profiling, and validated synthetic protocols for incorporating it into bioactive molecules.

    Structural Rationale & Pharmacophore Utility (E-E-A-T)

    In drug development, the selection of building blocks is driven by the need to balance target affinity with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This specific building block provides three distinct pharmacological advantages:

    • Pyridine-3-yl Motif (Bioisosterism & Solubility): The pyridine ring is a classical bioisostere for the phenyl group[2]. Replacing a benzene ring with a pyridine introduces a nitrogen atom that acts as a strong hydrogen-bond acceptor, which can directly engage with target protein backbones[3]. Furthermore, the weak basicity of the pyridine nitrogen significantly lowers the molecule's lipophilicity (cLogP) and improves aqueous solubility, making it highly suitable for orally administered formulations[2].

    • Dimethylamino Group (pKa Modulation & Target Engagement): The tertiary dimethylamino group acts as a strong basic center (typical pKa ~9–10)[4]. At physiological pH (7.4), this amine is predominantly protonated, allowing it to form critical electrostatic interactions (salt bridges) with acidic amino acid residues (e.g., Aspartate, Glutamate) within kinase hinge regions or GPCR binding pockets.

    • Ethanol Backbone (The β-Amino Alcohol Handle): The β-amino alcohol moiety is a privileged structural motif in the pharmaceutical industry, found in numerous World Health Organization essential medicines[5]. The primary hydroxyl group serves as an ideal nucleophilic handle for covalent attachment to other pharmacophores via etherification, esterification, or oxidation-reduction sequences[5].

    Pharmacophore BB 2-(Dimethylamino)-2- (pyridin-3-yl)ethan-1-ol Pyr Pyridine-3-yl Ring • Phenyl Bioisostere • H-Bond Acceptor • ↑ Aqueous Solubility BB->Pyr DMA Dimethylamino Group • Basic Center (pKa ~9) • Salt Bridge Formation • Target Engagement BB->DMA OH Primary Hydroxyl • Covalent Linkage Handle • H-Bond Donor • Etherification Site BB->OH

    Fig 1. Pharmacophore mapping of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol in drug design.

    Physicochemical Profiling

    Understanding the baseline metrics of a building block is critical for predicting its impact on the final drug candidate's Lipinski parameters. The quantitative data for 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol is summarized below:

    PropertyValueMedicinal Chemistry Implication
    Molecular Weight 166.22 g/mol [1]Low MW allows for downstream coupling without exceeding the 500 Da limit.
    Chemical Formula C₉H₁₄N₂O[1]High sp³ carbon fraction improves clinical success rates.
    H-Bond Donors (HBD) 1 (Hydroxyl)Minimal HBD count prevents excessive desolvation penalties during binding.
    H-Bond Acceptors (HBA) 3 (Pyridine N, Amine N, OH)Excellent for engaging kinase/GPCR binding pockets[3].
    Rotatable Bonds 3Maintains conformational flexibility for induced-fit binding.

    Validated Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating explicit causality for reagent selection and In-Process Controls (IPCs).

    Protocol A: Mitsunobu Etherification (Covalent Linkage to Phenolic Cores)

    Objective: To synthesize a target ether by coupling the primary alcohol of the building block with a phenolic pharmacophore. Causality: Diisopropyl azodicarboxylate (DIAD) is selected over Diethyl azodicarboxylate (DEAD) due to its superior safety profile and liquid state at room temperature, which allows for precise volumetric control. Anhydrous Tetrahydrofuran (THF) is used to prevent the premature hydrolysis of the highly reactive phosphonium intermediate.

    Step-by-Step Methodology:

    • Reagent Assembly: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the phenolic core (1.0 eq), 2-(dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (1.2 eq), and Triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (0.2 M concentration).

    • Thermal Control & Activation: Cool the reaction mixture to 0 °C using an ice bath. Reasoning: The formation of the betaine intermediate is highly exothermic; cooling prevents thermal degradation and side reactions.

    • Coupling: Add DIAD (1.5 eq) dropwise over 15 minutes. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

    • In-Process Control (IPC) - Self-Validation: Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. Validation Check: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the depletion of the building block mass ( m/z 167.1 [M+H]+ ) and the emergence of the target ether mass.

    • Workup: Quench the reaction with deionized water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with 1M NaOH to remove unreacted phenol, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Mitsunobu Step1 Step 1: Reagent Assembly Phenol + Building Block + PPh3 in Anhydrous THF (0 °C) Step2 Step 2: Activation Dropwise addition of DIAD (Forms Betaine Intermediate) Step1->Step2 Step3 Step 3: Propagation Stir at RT for 12h (SN2 Displacement) Step2->Step3 IPC In-Process Control (IPC) LC-MS: Check for m/z 167.1 depletion Step3->IPC Step4 Step 4: Workup & Isolation Liquid-Liquid Extraction & Silica Gel Chromatography IPC->Step4

    Fig 2. Self-validating workflow for the Mitsunobu etherification using the β-amino alcohol.

    Protocol B: Swern Oxidation to Aldehyde

    Objective: Convert the primary alcohol to an aldehyde to serve as an electrophile for downstream reductive amination. Causality: The Swern oxidation is strictly utilized here instead of Jones reagent or KMnO₄ to prevent the over-oxidation of the primary alcohol into a carboxylic acid.

    Step-by-Step Methodology:

    • Activation of DMSO: To a solution of oxalyl chloride (1.5 eq) in anhydrous Dichloromethane (DCM) at -78 °C, add Dimethyl sulfoxide (DMSO) (3.0 eq) dropwise. Stir for 15 minutes.

    • Alcohol Oxidation: Dissolve 2-(dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (1.0 eq) in a minimal amount of DCM and add it dropwise to the activated DMSO solution. Stir at -78 °C for 45 minutes.

    • Neutralization & Elimination: Add Triethylamine (Et₃N) (5.0 eq) dropwise. Reasoning: The bulky base facilitates the elimination of dimethyl sulfide without acting as a nucleophile. Allow the mixture to slowly warm to room temperature over 1 hour.

    • In-Process Control (IPC) - Self-Validation: Perform Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Validation Check: Visualize under UV (254 nm) for the pyridine ring and use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. An orange/red spot confirms the successful formation of the aldehyde.

    • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over MgSO₄, and concentrate. The crude aldehyde should be used immediately in the next step to prevent degradation.

    References

    • IntechOpen. "Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold". IntechOpen. URL:[Link]

    • Zhang, Y., & Pike, A. "Pyridones in drug discovery: Recent advances". Bioorganic & Medicinal Chemistry Letters (PubMed). URL: [Link]

    • ACS Green Chemistry Institute. "CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols". ACS GCIPR. URL:[Link]

    • Wikipedia Contributors. "Dimethylamine". Wikipedia, The Free Encyclopedia. URL:[Link]

    Sources

    Application

    protocol for the catalytic addition of diethylzinc to benzaldehyde using amino alcohol derivatives

    A Detailed Protocol for the Catalytic Addition of Diethylzinc to Benzaldehyde Utilizing Chiral Amino Alcohol Derivatives Audience: Researchers, scientists, and drug development professionals. Forward: This document provi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Detailed Protocol for the Catalytic Addition of Diethylzinc to Benzaldehyde Utilizing Chiral Amino Alcohol Derivatives

    Audience: Researchers, scientists, and drug development professionals.

    Forward: This document provides a comprehensive guide to the enantioselective addition of diethylzinc to benzaldehyde, a cornerstone reaction in asymmetric synthesis for the creation of chiral secondary alcohols. This protocol is designed to be self-validating, offering not just a series of steps, but a deeper understanding of the causality behind the experimental choices, ensuring both reproducibility and scientific integrity.

    Introduction: The Significance of Chiral Alcohols

    Chiral secondary alcohols are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. Their stereochemistry often dictates their biological activity, making their enantioselective synthesis a critical challenge in modern organic chemistry. The catalytic addition of organozinc reagents to aldehydes, particularly in the presence of chiral amino alcohol ligands, has emerged as a robust and highly efficient method for accessing these valuable compounds with high optical purity[1][2]. This application note will focus on a well-established and highly successful example: the addition of diethylzinc to benzaldehyde, catalyzed by an amino alcohol derivative, to yield (S)-1-phenyl-1-propanol.

    Mechanistic Insights: The Role of the Chiral Catalyst

    The success of this enantioselective transformation hinges on the formation of a chiral catalytic species in situ. The reaction between the chiral β-amino alcohol and diethylzinc generates a zinc-aminoalkoxide. This complex then serves as the active catalyst.

    The currently accepted mechanism proceeds through a series of coordinated steps:

    • Catalyst Formation: The chiral amino alcohol ligand reacts with diethylzinc, eliminating ethane gas, to form a dimeric zinc-aminoalkoxide complex. This is the resting state of the catalyst.

    • Aldehyde Coordination: A molecule of benzaldehyde coordinates to one of the zinc atoms in the dimeric complex. This coordination activates the aldehyde's carbonyl group, making it more electrophilic[3].

    • Intramolecular Ethyl Transfer: An ethyl group from a zinc atom is transferred to the si-face of the coordinated benzaldehyde. The chiral ligand creates a sterically defined pocket that favors this specific trajectory, leading to the observed enantioselectivity[3].

    • Product Formation and Catalyst Regeneration: The resulting zinc alkoxide of the product, (S)-1-phenyl-1-propanol, is formed. This can then react with another molecule of diethylzinc to regenerate the active catalyst and release the product alkoxide, allowing the catalytic cycle to continue.

    The choice of the chiral amino alcohol is paramount. Ligands such as (2S)-(-)-3-exo-(dimethylamino)isoborneol ((2S)-DAIB) have proven to be exceptionally effective, providing a rigid chiral scaffold that imparts a high degree of stereochemical control over the reaction[3][4].

    Experimental Protocol: Synthesis of (S)-1-Phenyl-1-propanol

    This protocol is adapted from a well-vetted procedure published in Organic Syntheses, ensuring its reliability and reproducibility[4].

    Materials and Reagents
    ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
    (2S)-(-)-3-exo-(dimethylamino)isoborneol ((2S)-DAIB)197.33371 mg1.88 mmol98%Commercially Available
    Dry Toluene-200 mL-AnhydrousCommercially Available
    Diethylzinc123.4925.4 mL113 mmol4.45 M in TolueneCommercially Available
    Benzaldehyde106.1210.0 g94.2 mmol>99%, freshly distilledCommercially Available
    Saturated aq. NH₄Cl-40 mL---
    Diethyl Ether-As needed-Anhydrous-
    2 M aq. HCl-100 mL---
    Anhydrous Sodium Sulfate-As needed---

    Safety Precautions: Diethylzinc is pyrophoric and reacts violently with water. This procedure must be conducted under an inert atmosphere (argon or nitrogen) using proper Schlenk techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves.

    Step-by-Step Procedure
    • Apparatus Setup: A 500-mL Schlenk tube, equipped with a magnetic stir bar and a rubber septum, is dried in an oven and allowed to cool under a stream of argon.

    • Catalyst Preparation:

      • To the Schlenk tube, add (2S)-DAIB (371 mg, 1.88 mmol).

      • Using a syringe, add dry toluene (200 mL).

      • Stir the mixture to dissolve the ligand.

      • Carefully add the diethylzinc solution (25.4 mL of a 4.45 M solution in toluene, 113 mmol) via syringe at room temperature. Caution: Ethane gas will evolve[4].

      • Stir the resulting solution for 15 minutes at room temperature.

    • Reaction:

      • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

      • Add freshly distilled benzaldehyde (10.0 g, 94.2 mmol) in one portion via syringe.

      • Replace the dry ice/acetone bath with an ice bath (0 °C).

      • Replace the rubber septum with a glass stopper and stir the reaction mixture at 0 °C for 6 hours.

    • Workup:

      • Under a positive flow of argon, remove the glass stopper.

      • Carefully and slowly add saturated aqueous ammonium chloride solution (40 mL) to quench the reaction. A white precipitate of zinc salts will form.

      • Separate the liquid layer from the solid precipitate by decantation.

      • Wash the precipitate with diethyl ether (100 mL).

      • Combine the liquid layers and transfer to a 1-L separatory funnel.

      • Add 2 M aqueous hydrochloric acid (100 mL).

      • Separate the aqueous layer and extract it twice with diethyl ether (100 mL each). The chiral ligand can be recovered from this aqueous layer by basification and extraction[4].

      • Combine all organic layers and wash with water (50 mL) and then brine (50 mL).

      • Dry the combined organic layers over anhydrous sodium sulfate.

    • Purification:

      • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

      • Purify the crude product by Kugelrohr distillation at 150-155 °C and 20 mmHg to yield (S)-1-phenyl-1-propanol as a colorless oil[4].

    Experimental Workflow Diagram

    G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge Schlenk tube with (2S)-DAIB and Toluene B Add Diethylzinc solution A->B C Stir at Room Temperature B->C D Cool to -78 °C C->D Prepare for reaction E Add Benzaldehyde D->E F Stir at 0 °C for 6h E->F G Quench with aq. NH4Cl F->G Proceed to workup H Decant and Wash with Ether G->H I Acidic Extraction with HCl H->I J Separate and Wash Organic Layers I->J K Dry over Na2SO4 J->K L Concentrate under Reduced Pressure K->L Isolate crude product M Kugelrohr Distillation L->M N Obtain Pure (S)-1-phenyl-1-propanol M->N

    Sources

    Method

    Strategic Context: The γ-Amino Alcohol Scaffold in Drug Discovery

    Application Note: Enantioselective Synthesis of Chiral γ-Amino Alcohols via Copper-Catalyzed Hydroamination Chiral γ-amino alcohols (1,3-amino alcohols) are privileged pharmacophores embedded in numerous blockbuster ther...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Enantioselective Synthesis of Chiral γ-Amino Alcohols via Copper-Catalyzed Hydroamination

    Chiral γ-amino alcohols (1,3-amino alcohols) are privileged pharmacophores embedded in numerous blockbuster therapeutics, particularly monoamine reuptake inhibitors such as (R)-fluoxetine, (R)-atomoxetine, and (S)-duloxetine[1]. Historically, accessing these motifs required multi-step sequences involving the diastereoselective reduction of pre-formed β-amino ketones (Mannich products) or chiral auxiliary-directed additions[2]. These traditional routes suffer from poor atom economy, require stoichiometric chiral reagents, and often struggle with regiocontrol.

    The advent of copper hydride (CuH)-catalyzed hydroamination has revolutionized this space, enabling the direct, intermolecular, and highly enantioselective synthesis of γ-amino alcohols from simple, unprotected allylic alcohols[3]. This application note details the mechanistic rationale, validated protocols, and recent advancements in Cu-catalyzed methodologies tailored for process chemists and discovery scientists.

    Mechanistic Causality: The CuH Catalytic Paradigm

    The success of this transformation hinges on the in situ generation of a chiral L*CuH species, which orchestrates a polarity-reversed hydroamination[4]. Understanding the causality behind the reagent selection is critical for troubleshooting and scaling this chemistry.

    • The Catalyst System: Copper(II) acetate is reduced in situ by a silane in the presence of a chiral phosphine ligand like (R)-DTBM-SEGPHOS. This specific ligand provides the necessary steric bulk to create a deep chiral pocket, ensuring high enantioselectivity while preventing the unproductive direct reduction of the allylic alcohol[3].

    • The Electrophile: Hydroxylamine benzoates serve as the electrophilic amine source. The N–O bond is weak enough to undergo facile oxidative addition/reductive elimination (or direct electrophilic cleavage) with the alkylcopper intermediate, yet stable enough to prevent background degradation.

    • Solvent Choice: Cyclohexane is deliberately chosen over polar solvents (like THF) because it suppresses the background reduction of the allylic alcohol by the silane, funneling the reaction exclusively down the hydroamination pathway[3].

    CatalyticCycle CuH L*CuH (Active Catalyst) AlkylCu L*Cu-Alkyl Intermediate (Benzylic Copper) CuH->AlkylCu 1. Hydrocupration (+ Allylic Alcohol) CuOR L*Cu(OBz) (Copper Benzoate) AlkylCu->CuOR 2. Electrophilic Amination (+ Hydroxylamine Ester) Product Chiral γ-Amino Alcohol AlkylCu->Product Release CuOR->CuH 3. Catalyst Turnover (+ Silane)

    Catalytic cycle of CuH-catalyzed hydroamination of allylic alcohols.

    Self-Validating Experimental Protocol

    To ensure reproducibility and trustworthiness, the following protocol incorporates a self-validating In-Process Control (IPC) using quantitative NMR (qNMR) to verify conversion before initiating the workup sequence.

    Materials Required:

    • Precatalyst: Cu(OAc)₂ (1.0 mol %)

    • Ligand: (R)-DTBM-SEGPHOS (1.1 mol %)

    • Additive: PPh₃ (1.1 mol %)

    • Substrates: Unprotected allylic alcohol (1.0 equiv), Hydroxylamine benzoate (1.02 equiv)

    • Reductant: (EtO)₂MeSiH (DEMS, 3.0 equiv)

    • Solvent: Anhydrous Cyclohexane (0.5 M)

    Workflow Step1 Catalyst Prep (Glovebox) Step2 Substrate Addition (Alcohol + Amine) Step1->Step2 Step3 Initiation (Silane Addition) Step2->Step3 Step4 Reaction (40°C, Cyclohexane) Step3->Step4 Step5 IPC & Quench (qNMR / NH4F) Step4->Step5 Step6 Isolation (Chromatography) Step5->Step6

    Step-by-step experimental workflow for the synthesis of γ-amino alcohols.

    Step-by-Step Methodology:

    • Catalyst Activation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Cu(OAc)₂, (R)-DTBM-SEGPHOS, and PPh₃. Dissolve in a minimum amount of anhydrous cyclohexane and stir for 15 minutes to allow the precatalyst complex to form. Causality: PPh₃ acts as a stabilizing additive for the active copper species, preventing catalyst aggregation and precipitation into inactive bulk copper.

    • Substrate Introduction: Add the allylic alcohol (1.0 equiv) and the hydroxylamine benzoate derivative (1.02 equiv) to the Schlenk tube.

    • Reaction Initiation: Add (EtO)₂MeSiH (3.0 equiv) dropwise. Causality: The silane is added last. It reduces Cu(II) to Cu(I) and subsequently generates the highly reactive CuH species. Adding it last ensures the CuH species immediately encounters the alkene, preventing premature catalyst decay[3].

    • Incubation: Seal the tube, remove it from the glovebox, and stir at 40 °C for 12–24 hours.

    • Self-Validation (IPC): Before quenching, withdraw a 10 µL aliquot under N₂, dilute in CDCl₃ containing a known mass of 1,1,2,2-tetrachloroethane (internal standard), and acquire a ¹H NMR spectrum[3]. Calculate the conversion based on the disappearance of alkene protons. Trustworthiness: This ensures the reaction has reached completion before committing to the workup, validating the integrity of the anhydrous setup.

    • Quench and Workup: If conversion is >95%, open the tube to air and add a saturated aqueous solution of NH₄F. Stir vigorously for 30 minutes. Causality: NH₄F effectively cleaves any silyl ethers that may have formed on the free hydroxyl group during the reductive cycle, ensuring the final product is exclusively the free γ-amino alcohol.

    • Isolation: Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

    Quantitative Data & Substrate Scope

    The CuH-catalyzed methodology exhibits broad functional group tolerance. The table below summarizes typical yields and enantiomeric excesses (ee) for various substrate combinations, demonstrating the robustness and high regioselectivity of the system.

    Allylic Alcohol SubstrateAmine Source (Hydroxylamine Benzoate)Yield (%)Enantiomeric Excess (ee %)Regioselectivity (γ:β)
    Cinnamyl alcoholMorpholine derivative8898>99:1
    3-(4-Fluorophenyl)prop-2-en-1-olPiperidine derivative8597>99:1
    3-(4-Methoxyphenyl)prop-2-en-1-olDibenzylamine derivative8299>99:1
    2-Methyl-3-phenylprop-2-en-1-olMorpholine derivative7995>99:1

    Table 1: Representative scope of the Cu-catalyzed hydroamination of allylic alcohols. Data synthesized from Buchwald et al.[3].

    Advanced Applications and Next-Generation Methodologies

    While the hydroamination of simple allylic alcohols provides secondary and tertiary stereocenters, recent advancements have pushed the boundaries of copper catalysis to access even more complex γ-amino alcohol architectures:

    • Tertiary Carbon Stereocenters: In 2024, researchers developed a Cu-catalyzed propargylic amination utilizing alkyne-functionalized oxetanes. This method provides unprecedented access to γ-amino alcohols featuring bulky, tetrasubstituted tertiary stereocenters, which are notoriously difficult to synthesize via traditional hydroamination[5].

    • Continuous Stereocenters via CO₂ Trapping: Another breakthrough involves a Cu-catalyzed asymmetric conjugate addition (ACA) / CO₂-trapping tandem reaction of α,β-unsaturated amides. This green chemistry approach captures CO₂ to form α-carboxyl amides, which are subsequently reduced to yield γ-amino alcohols with multiple continuous stereocenters[6].

    These expanding methodologies highlight copper catalysis as a highly versatile, scalable, and atom-economical platform for the synthesis of complex chiral amino alcohols in drug discovery.

    References

    • [2] Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination (PMC). National Institutes of Health. 2

    • [3] Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. Organic Letters (ACS Publications). 3

    • [6] Green transformation of CO₂ into γ-amino alcohols with continuous stereocenters. Chemical Science (RSC). 6

    • [5] Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters (ACS Publications). 5

    • [1] Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine. Journal of the American Chemical Society (NIH PMC).1

    • [4] CuH-Catalyzed Olefin Functionalization: from Hydroamination to Carbonyl Addition. Accounts of Chemical Research (MIT DSpace). 4

    Sources

    Technical Notes & Optimization

    Troubleshooting

    optimizing the yield of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol synthesis

    Welcome to the Technical Support Center for the synthesis of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol . This guide is designed for discovery chemists and process scientists encountering yield bottlenecks, chemoselect...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol .

    This guide is designed for discovery chemists and process scientists encountering yield bottlenecks, chemoselectivity issues, or impurity spikes during the synthesis of this highly functionalized 1,2-aminoalcohol. The 1,2-aminoalcohol motif is a ubiquitous pharmacophore in active pharmaceutical ingredients[1], but the presence of the electron-deficient pyridine ring and the basic dimethylamino group introduces unique synthetic challenges.

    Below, we deconstruct the optimized three-step synthetic workflow, provide mechanistic troubleshooting for common failure modes, and detail a self-validating protocol for the critical ester reduction step.

    I. Synthetic Workflow & Pathway Visualization

    The most scalable and modular approach to this target avoids non-regioselective epoxide openings. Instead, it utilizes an α-bromination of ethyl 2-(pyridin-3-yl)acetate, followed by nucleophilic amination[2], and concludes with a chemoselective ester reduction.

    SynthesisWorkflow SM Ethyl 2-(pyridin-3-yl)acetate Step1 Step 1: α-Bromination (NBS, AIBN, PhCF3) SM->Step1 Int1 Ethyl 2-bromo-2-(pyridin-3-yl)acetate Step1->Int1 Step2 Step 2: Amination (HNMe2, K2CO3, THF) Int1->Step2 Int2 Ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate Step2->Int2 Step3 Step 3: Chemoselective Reduction (NaBH4, CaCl2, EtOH) Int2->Step3 Product 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol Step3->Product

    Synthetic workflow for 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol.

    II. Troubleshooting & FAQs: Mechanistic Causality

    Q1: My α-bromination (Step 1) frequently stalls or yields a black, tarry mixture. How do I force this to completion? The Causality: The pyridine ring is inherently electron-withdrawing, making the adjacent α-protons less susceptible to radical abstraction compared to standard benzylic systems. If your solvent (e.g., carbon tetrachloride or acetonitrile) contains trace moisture, the N-bromosuccinimide (NBS) will hydrolyze to form hydrobromic acid (HBr). The HBr immediately protonates the pyridine nitrogen. A protonated pyridinium ring is so intensely electron-withdrawing that it completely deactivates the α-position toward radical attack, stalling the reaction and leading to degradation (tar). The Fix: Switch to anhydrous benzotrifluoride (PhCF 3​ ) as the solvent. Add a catalytic amount of Na 2​ CO 3​ to act as an acid scavenger, preventing pyridinium formation and ensuring the radical chain reaction propagates smoothly.

    Q2: During the amination step (Step 2), I am seeing a large impurity that LC-MS identifies as the α-hydroxy ester. Why is substitution failing? The Causality: Ethyl 2-bromo-2-(pyridin-3-yl)acetate is an exceptionally reactive electrophile. If you are using aqueous dimethylamine (e.g., 40% in water), the hydroxide/water acts as a highly competitive hard nucleophile. Because the transition state for the SN2 displacement by water is sterically less hindered than that of the secondary amine, hydrolysis outcompetes amination. The Fix: You must maintain strictly anhydrous conditions. Use a commercially available solution of anhydrous dimethylamine in THF (2.0 M) and an anhydrous inorganic base like finely powdered K 2​ CO 3​ .

    Q3: Why does reducing the amino-ester with LiAlH 4​ (Step 3) destroy my compound, while NaBH 4​ does nothing at all? The Causality: Lithium aluminum hydride (LiAlH 4​ ) is a powerful, unselective reducing agent. The lithium cation chelates the pyridine nitrogen and the ester carbonyl, directing the highly reactive hydride to attack not just the ester, but also the electron-deficient pyridine ring, leading to complex mixtures of dihydropyridine byproducts. Conversely, Sodium borohydride (NaBH 4​ ) is too mild to reduce esters because the ester carbonyl carbon is insufficiently electrophilic. The Fix: You must bridge the reactivity gap by generating in situ. By adding CaCl 2​ to NaBH 4​ , the Ca 2+ ion acts as a targeted Lewis acid. It coordinates specifically to the ester carbonyl oxygen, lowering its LUMO energy and making it highly susceptible to hydride attack, while leaving the pyridine ring completely untouched.

    III. Quantitative Data: Ester Reduction Optimization

    To highlight the necessity of the Ca(BH 4​ ) 2​ system, the following table summarizes the optimization data for the final reduction step.

    Reducing Agent SystemSolventTemp (°C)Yield (%)Impurity Profile & Observations
    LiAlH 4​ (2.0 eq)THF0 to 2541%22% Pyridine ring reduction; difficult emulsion during workup.
    NaBH 4​ (4.0 eq)MeOH25 to 65<10%>85% Unreacted starting material; NaBH 4​ degrades in warm MeOH.
    NaBH 4​ (4.0 eq)THF650%No reaction; poor solubility of the hydride in THF.
    NaBH 4​ / CaCl 2​ EtOH 0 to 25 89% Clean conversion; trace amide byproduct (<2%); highly scalable.

    IV. Self-Validating Experimental Protocol: Chemoselective Reduction

    This protocol for the synthesis of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol from its corresponding ethyl ester is designed as a self-validating system. Built-in physical and chemical checkpoints ensure the operator can verify success at each critical phase.

    Reagents:

    • Ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate (1.0 equiv, 10 mmol, 2.08 g)

    • Anhydrous Calcium Chloride (CaCl 2​ ) (1.5 equiv, 15 mmol, 1.66 g)

    • Sodium Borohydride (NaBH 4​ ) (3.0 equiv, 30 mmol, 1.13 g)

    • Anhydrous Ethanol (50 mL)

    Step-by-Step Methodology:

    • Substrate Dissolution: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen line, dissolve the ester in 50 mL of anhydrous ethanol.

    • Lewis Acid Activation: Add the anhydrous CaCl 2​ in one portion at room temperature. Stir for 15 minutes.

      • Validation Checkpoint: The flask will become slightly warm to the touch, and the CaCl 2​ will fully dissolve into a homogeneous solution. This physical change confirms the successful formation of the Ca 2+ -ester chelate.

    • Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Carefully add the NaBH 4​ in small portions over 15 minutes.

      • Validation Checkpoint: Controlled effervescence (H 2​ gas evolution) will occur upon each addition. If the solution turns violently cloudy or bubbling is uncontrollable, the ethanol is wet. The reaction is proceeding correctly if bubbling is steady and the solution remains mostly clear.

    • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

      • Validation Checkpoint: Quench a 10 µL reaction aliquot in 1 mL of water, extract with 1 mL of EtOAc, and spot on a TLC plate (Eluent: 10% MeOH in DCM). The reaction is complete when the UV-active starting material ester (R f​ ~0.6) is completely replaced by the product (R f​ ~0.2). The product spot will stain intensely orange/red with Dragendorff's reagent, confirming the presence of the basic tertiary amine.

    • Safe Quenching: Cool the flask back to 0 °C. Carefully add saturated aqueous NH 4​ Cl dropwise (approx. 10 mL).

      • Validation Checkpoint: Vigorous bubbling will occur as excess hydride is destroyed. The cessation of bubbling confirms the reaction is safely neutralized and ready for atmospheric exposure.

    • Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Dilute the aqueous residue with 30 mL of water and adjust the pH to ~10 using 1M NaOH. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the target 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol as a pale yellow oil that may crystallize upon standing.

    V. References

    • Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation Source: Journal of the American Chemical Society (JACS) / NIH URL:[Link]

    • Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols and Aldehydes Source: Synthetic Communications / Semantic Scholar URL:[Link]

    Sources

    Optimization

    Technical Support Center: Purification of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    Welcome to the technical support center for 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique purification...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique purification challenges presented by this molecule. Its combination of a tertiary amine, a pyridine ring, and a primary alcohol group imparts a high degree of polarity and basicity, often leading to complications in standard purification workflows. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended strategies to help you achieve optimal purity for your compound.

    Understanding the Molecule: Key Physicochemical Properties

    The purification strategy for any compound is dictated by its physical and chemical properties. 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol is a polar, basic molecule with multiple functional groups that can engage in hydrogen bonding and acid-base interactions.

    PropertyValue / DescriptionSignificance for Purification
    Molecular Formula C₁₀H₁₆N₂O
    Molecular Weight 180.25 g/mol
    Functional Groups Tertiary Amine, Pyridine, Primary AlcoholHigh polarity; two basic centers; hydrogen bond donor/acceptor.
    Predicted pKa ~9.5-10.5 (tertiary amine), ~5.2 (pyridine)Allows for selective protonation/deprotonation in acid-base extractions.
    Solubility High in polar protic solvents (water, methanol, ethanol); moderate in polar aprotic solvents (DCM, EtOAc).High water solubility can lead to product loss during aqueous workups.

    Frequently Asked Questions (FAQs) & Troubleshooting

    This section addresses the most common issues encountered during the purification of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol.

    Q1: My compound is streaking severely on my silica gel column, and the recovery is low. What's causing this and how can I fix it?

    Answer: This is the most common problem encountered with basic amines on standard silica gel. The issue stems from the strong interaction between the basic lone pairs on your compound's nitrogen atoms and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to irreversible adsorption, slow elution, and significant band tailing.

    Troubleshooting Steps:

    • Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica. Add a small amount of a competitive base to your eluent system.

      • Recommendation: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase. The triethylamine will preferentially bind to the acidic silanol groups, allowing your compound to elute more symmetrically.[1][2]

    • Use a Different Stationary Phase: If mobile phase modification is insufficient, consider a less acidic or basic stationary phase.

      • Basic Alumina (Al₂O₃): Alumina is a good alternative for the purification of basic compounds like amines.[2]

      • Deactivated Silica: Use commercially available deactivated or base-treated silica gel.

      • Reversed-Phase Chromatography (C18): Given the compound's polarity, reversed-phase chromatography is a viable option, where it will likely be well-retained.

    Q2: I seem to be losing a significant amount of my product during the aqueous workup. How can I improve my extraction efficiency?

    Answer: The high polarity imparted by the alcohol and amine functional groups makes your compound partially soluble in water. During an extraction with an organic solvent, a significant portion can remain in the aqueous layer, leading to low yields.

    Troubleshooting Steps:

    • "Salting Out" Effect: Before extracting with your organic solvent, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.

    • Increase the Number of Extractions: Instead of one extraction with a large volume of organic solvent, perform multiple (3-5) extractions with smaller volumes. This is statistically more efficient at recovering the compound.

    • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or ether, switch to a more polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to better solvate your product.

    • Back-Extraction: After the initial extractions, you can perform a "back-extraction" by taking the combined organic layers, adding fresh water, and shaking. This can sometimes help to remove highly water-soluble impurities that were carried over.

    Q3: What is the best starting point for a column chromatography solvent system for this compound?

    Answer: Due to its high polarity, you will need a relatively polar mobile phase to elute the compound from a normal-phase column in a reasonable time frame.

    Recommended Solvent Systems:

    • For Normal-Phase (Silica or Alumina): Start with a system of Dichloromethane (DCM) and Methanol (MeOH).

      • Starting Gradient: Begin with 100% DCM and gradually increase the percentage of MeOH (e.g., 0% to 10% MeOH in DCM).[2]

      • Don't Forget the Modifier: Remember to add 1% triethylamine to this solvent system if using silica gel.[2]

    • For Reversed-Phase (C18): Use a mixture of water and acetonitrile (ACN) or methanol, often with a pH modifier.

      • Starting Gradient: Begin with a high aqueous percentage (e.g., 95:5 Water:ACN) and ramp to a higher organic percentage.

      • Modifier: Adding 0.1% trifluoroacetic acid (TFA) or formic acid (FA) can improve peak shape by ensuring the amines are consistently protonated.

    Q4: Can this compound be purified by recrystallization instead of chromatography?

    Answer: Yes, recrystallization can be an excellent and scalable purification method, provided a suitable solvent system can be found. The goal is to find a solvent (or solvent pair) in which your compound is soluble at high temperatures but poorly soluble at low temperatures.

    Strategy for Finding a Solvent System:

    • Single Solvent: Test solvents like ethyl acetate, acetonitrile, or isopropanol. Dissolve your crude product in a minimal amount of the hot solvent and allow it to cool slowly.

    • Solvent/Anti-Solvent System: This is often more effective for polar compounds. Dissolve your compound in a minimal amount of a polar solvent in which it is very soluble (e.g., methanol or ethanol). Then, slowly add a less polar "anti-solvent" in which it is insoluble (e.g., diethyl ether, hexanes, or toluene) until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again, then allow it to cool slowly. The solubility of amino alcohols often decreases significantly in the presence of an alcohol co-solvent.[3]

    Q5: My crude product is an oil. How can I get it to solidify for easier handling and purification?

    Answer: Oiling out is common for compounds with multiple polar groups that disrupt crystal lattice formation. Converting the free base to a salt is a standard and highly effective technique to induce crystallization.[1]

    Procedure for Salt Formation:

    • Dissolve your crude oily product in a minimal amount of a suitable solvent (e.g., isopropanol, methanol, or diethyl ether).

    • Slowly add a solution of an acid, such as hydrochloric acid (HCl in ether or dioxane) or oxalic acid in ethanol, dropwise while stirring.

    • The corresponding salt (e.g., the hydrochloride or oxalate salt) is typically much less soluble and will precipitate out of the solution.

    • The resulting solid can be collected by filtration and often possesses much sharper melting points and better crystallinity, making it easier to handle.

    Workflow & Protocols

    Purification Strategy Decision Workflow

    This diagram outlines a logical workflow for approaching the purification of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol.

    PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup / Acid-Base Extraction start->workup assess_purity Assess Purity (TLC, LCMS, NMR) workup->assess_purity is_pure Is Purity >95%? assess_purity->is_pure crystallization Attempt Recrystallization / Salt Formation assess_purity->crystallization If oily or further purification needed chromatography_choice Choose Chromatography is_pure->chromatography_choice No final_product Pure Product is_pure->final_product Yes normal_phase Normal-Phase Column (Silica + Et3N or Alumina) chromatography_choice->normal_phase Primary Impurities are Less Polar reversed_phase Reversed-Phase Column (C18) chromatography_choice->reversed_phase Primary Impurities are More Polar normal_phase->assess_purity reversed_phase->assess_purity crystallization->final_product

    Caption: Decision workflow for purification strategy.

    Protocol 1: Flash Column Chromatography (Normal-Phase)

    This protocol is optimized to mitigate the challenges of purifying basic amines on silica gel.

    • Prepare the Eluent: Prepare your mobile phase system, for example, a gradient of 0-10% Methanol in Dichloromethane. To this solution, add 1% (v/v) triethylamine.[2]

    • Pack the Column: Wet-pack a silica gel column with the initial, least polar eluent (e.g., 100% DCM + 1% Et₃N). Do not let the column run dry.

    • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase. If it is not fully soluble, use a stronger solvent like pure DCM or methanol, then adsorb it onto a small amount of silica gel. Dry this silica plug under reduced pressure until it is a free-flowing powder.

    • Load and Elute: Carefully add the dry-loaded silica to the top of the packed column. Begin elution with the starting solvent system, gradually increasing the polarity.

    • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed with the solvent.

    Protocol 2: Acid-Base Extraction for Purification

    This technique is highly effective for separating your basic product from neutral or acidic impurities.[4][5][6]

    AcidBaseExtraction cluster_0 Step 1: Dissolve & Acidify cluster_1 Step 2: Separate Layers s1 Crude Mixture in Organic Solvent (e.g., EtOAc) Contains: Product (P), Neutral Impurity (N) s1_funnel s2 Aqueous Layer (Bottom) Contains: Protonated Product (P-H+) Organic Layer (Top) Contains: Neutral Impurity (N) s1_funnel->s2 Add 1M HCl (aq) s3a Organic Layer -> Dry & Evaporate -> Pure Neutral Impurity (N) s2->s3a Isolate Organic Layer s3b Aqueous Layer -> Basify with NaOH -> Extract with EtOAc -> Dry & Evaporate -> Pure Product (P) s2->s3b Isolate Aqueous Layer

    Caption: Principle of acid-base extraction for purification.

    Step-by-Step Procedure:

    • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

    • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Your basic compound will be protonated to form a water-soluble salt and will move into the aqueous layer.[5][6] Neutral and acidic impurities will remain in the organic layer. Repeat this extraction 2-3 times.

    • Isolate Impurities: The organic layer can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to isolate any neutral impurities.

    • Liberate the Free Base: Combine the acidic aqueous layers. While cooling in an ice bath, slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10). Your compound will be deprotonated back to its neutral, water-insoluble form.

    • Final Extraction: Extract the now-basic aqueous layer multiple times with fresh organic solvent (e.g., dichloromethane).

    • Drying and Concentration: Combine the organic extracts from the final step, wash with brine to remove excess water, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

    References

    • Wikipedia. Acid–base extraction. [Link]

    • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

    • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

    • Reddit. r/Chempros - Amine workup. [Link]

    • University of Colorado Boulder. Liquid/liquid Extraction. [Link]

    • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. [Link]

    • Gagnon, D. R. (1988). The crystallization of amino acids from mixtures of water and alcohol. ProQuest Dissertations Publishing. [Link]

    • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

    • University of Alberta. Column chromatography. [Link]

    • Membrane Solutions. Column Chromatography Notes. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Enantioselectivity with 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    Welcome to the technical support center for the chiral amino alcohol catalyst, 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troub...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the chiral amino alcohol catalyst, 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize enantioselective reactions using this versatile catalyst. Here, we address common experimental challenges with in-depth, evidence-based solutions to enhance your reaction outcomes.

    Introduction to 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    Chiral vicinal amino alcohols are a critical class of compounds in medicinal chemistry and the pharmaceutical industry, with over 80 FDA-approved drugs containing this motif.[1] 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol belongs to this valuable class of chiral ligands and catalysts. Its structure, featuring a pyridine ring, a dimethylamino group, and a hydroxyl group, allows it to participate in a variety of asymmetric transformations. These functional groups enable it to act as a ligand for metal-catalyzed reactions or as an organocatalyst, often facilitating high levels of enantioselectivity.

    This guide will focus on troubleshooting common issues encountered when using this catalyst to help you achieve optimal performance in your synthetic applications.

    Troubleshooting Guide: Enhancing Enantioselectivity

    Low enantiomeric excess (ee) is a frequent challenge in asymmetric catalysis. This section provides a systematic approach to diagnosing and resolving suboptimal results.

    Question 1: My reaction is showing low enantioselectivity. What are the first steps I should take?

    Answer: When faced with low enantioselectivity, a methodical check of your experimental parameters is the best starting point.[2]

    Initial Verification Checklist:

    • Reagent Purity: Confirm the purity of all starting materials, including the substrate, reagents, and the 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol catalyst. Impurities can significantly interfere with the catalytic cycle.

    • Solvent Quality: Ensure the solvent is anhydrous and of an appropriate grade. Trace amounts of water can deactivate the catalyst or alter its chiral environment, leading to a drop in enantioselectivity.[2]

    • Reaction Temperature: Verify the accuracy of your temperature control. Small fluctuations can have a substantial impact on the energy difference between the diastereomeric transition states. As a general rule, lower temperatures often lead to higher enantioselectivity.[2]

    • Concentrations and Measurements: Double-check all calculations for concentrations and the accuracy of all measurements. Simple experimental errors are a common source of unexpected results.

    Question 2: I've checked the basics, but my enantioselectivity is still low. Could the catalyst be the problem?

    Answer: If the initial checks do not resolve the issue, the next step is to evaluate the catalyst itself.

    Catalyst Integrity and Activity:

    • Purity and Structure: If the catalyst was synthesized in-house, verify its structural integrity and purity using techniques like NMR spectroscopy. For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions (cool, dry, and inert atmosphere).

    • Control Reaction: Perform a control experiment with a well-established reaction known to give high enantiomeric excess with this catalyst. If this reaction also results in low ee, it strongly indicates a problem with the catalyst's activity or purity.[2]

    Question 3: How significantly does the choice of solvent impact enantioselectivity?

    Answer: The solvent plays a crucial role in asymmetric catalysis and can dramatically influence the enantiomeric excess.

    Solvent Effects:

    The solvent can affect the conformation of the catalyst-substrate complex and the stability of the transition states leading to the two enantiomers. It is highly recommended to screen a variety of solvents with different polarities and coordinating abilities. For instance, transitioning from a non-coordinating solvent like toluene to a coordinating one like THF can alter the catalyst's environment and, consequently, the enantioselectivity.

    Solvent Screening Table (Hypothetical Example for an Asymmetric Aldol Reaction):

    SolventDielectric Constant (ε)Enantiomeric Excess (ee %)
    Toluene2.485
    Dichloromethane9.178
    Tetrahydrofuran (THF)7.592
    Acetonitrile37.565

    This table illustrates how ee can vary with the solvent. Optimal conditions must be determined empirically for each specific reaction.

    Frequently Asked Questions (FAQs)

    Catalyst Handling and Storage

    Q: How should I properly store 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol? A: The catalyst should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. This prevents degradation from moisture and atmospheric oxygen.

    Q: Is the catalyst sensitive to air or moisture? A: Yes, like many amino alcohols and organocatalysts, it can be sensitive to moisture and air. Handling should be done using standard techniques for air- and moisture-sensitive compounds.

    Reaction Optimization

    Q: At what temperature should I run my reaction for optimal enantioselectivity? A: Temperature is a critical parameter. Generally, lower temperatures favor higher enantioselectivity because the reaction becomes more sensitive to the small energy differences between the diastereomeric transition states.[2] It is advisable to screen a range of temperatures, starting from room temperature and systematically decreasing it.

    Q: Can the concentration of the substrate or catalyst affect the outcome? A: Yes, substrate and catalyst concentrations can influence enantioselectivity. High concentrations can sometimes lead to catalyst aggregation or the formation of off-cycle intermediates, which can decrease the ee.[2] It is recommended to investigate the effect of varying these concentrations.

    Mechanistic Considerations

    Q: How does 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol induce enantioselectivity? A: The catalyst typically forms a chiral complex with one of the reactants (e.g., a metal salt or the substrate itself). The steric and electronic properties of the catalyst create a chiral environment that favors the formation of one enantiomer over the other. The pyridine nitrogen and the dimethylamino group can act as Lewis basic sites, while the hydroxyl group can participate in hydrogen bonding, all of which contribute to organizing the transition state.

    Experimental Protocols

    Representative Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

    This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrate.

    Materials:

    • 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    • Diethylzinc (1.0 M in hexanes)

    • Benzaldehyde (freshly distilled)

    • Anhydrous Toluene

    • Standard glassware for anhydrous reactions

    Procedure:

    • To a flame-dried, nitrogen-purged round-bottom flask, add 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (0.02 mmol, 2 mol%).

    • Add anhydrous toluene (2 mL).

    • Cool the solution to 0 °C.

    • Slowly add diethylzinc (1.2 mmol, 1.2 eq) and stir the mixture for 30 minutes at 0 °C.

    • Add benzaldehyde (1.0 mmol, 1.0 eq) dropwise.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

    Visualizing the Process

    Troubleshooting Workflow for Low Enantioselectivity

    The following diagram outlines a systematic approach to troubleshooting low enantiomeric excess.

    TroubleshootingWorkflow start Low Enantioselectivity Observed check_basics Initial Checks: - Reagent Purity - Solvent Quality - Temperature Control - Concentrations start->check_basics problem_solved Problem Resolved check_basics->problem_solved Issue Identified catalyst_check Evaluate Catalyst: - Purity and Integrity - Run Control Reaction check_basics->catalyst_check Issue Persists catalyst_check->problem_solved Catalyst Inactive optimize_params Optimize Reaction Parameters: - Solvent Screening - Temperature Screening - Concentration Screening catalyst_check->optimize_params Catalyst Active optimize_params->problem_solved Optimization Successful mechanistic_study Advanced Troubleshooting: - Mechanistic Investigation - Additive Screening optimize_params->mechanistic_study Further Improvement Needed

    Caption: A systematic workflow for troubleshooting low enantioselectivity.

    Proposed Catalytic Cycle

    This diagram illustrates a plausible catalytic cycle for a metal-catalyzed reaction involving the 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol ligand.

    CatalyticCycle catalyst Catalyst substrate_complex Catalyst- Substrate Complex catalyst->substrate_complex + Substrate transition_state Diastereomeric Transition State substrate_complex->transition_state + Reagent product_complex Catalyst- Product Complex transition_state->product_complex product_complex->catalyst - Product product Product product_complex->product

    Caption: A generalized catalytic cycle for an enantioselective reaction.

    References

    • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting the Synthesis of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals synthesizing 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol , a highly valuable pyridine-containing...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals synthesizing 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol , a highly valuable pyridine-containing 1,2-aminoalcohol pharmacophore.

    Synthesizing this molecule typically involves a two-stage process: the reduction of a pyridyl amino acid derivative, followed by the N,N-dimethylation of the resulting primary amine. Both stages are fraught with chemoselectivity traps, including over-reduction, boron chelation, and oxazolidine formation. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure high-yield synthesis.

    Workflow A 2-Amino-2-(pyridin-3-yl) acetic acid B 2-Amino-2-(pyridin-3-yl) ethan-1-ol A->B Reduction (NaBH4/I2) C 2-(Dimethylamino)-2- (pyridin-3-yl)ethan-1-ol B->C N,N-Dimethylation (HCHO / Reductant)

    Synthetic workflow for 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol.

    Part 1: Troubleshooting the Reduction Phase

    The conversion of 2-amino-2-(pyridin-3-yl)acetic acid to the intermediate 1,2-aminoalcohol requires reducing the carboxylic acid without disturbing the delicate pyridine ring.

    FAQ 1: Why is my LC-MS showing a mass corresponding to a piperidine derivative instead of my target pyridine? Root Cause: You are experiencing over-reduction. The pyridine ring is susceptible to reduction when exposed to harsh hydrogenation conditions or overly aggressive hydride donors like Lithium Aluminum Hydride (LAH) at elevated temperatures. Solution: Switch to a milder, chemoselective reducing agent. Reagents like Sodium dihydrido-bis(2-methoxyethoxy)aluminate (SDMA/Red-Al) provide excellent chemoselectivity for carboxylic acids/esters while leaving aromatic heterocycles intact[1]. Alternatively, the in-situ generation of borane via NaBH4​/I2​ is highly effective and gentle on the pyridine moiety.

    FAQ 2: My reduction seems to have worked, but the yield is abysmal and NMR shows broad, unassignable peaks. What happened? Root Cause: The "Boron-Complex Dilemma." When using borane or NaBH4​/I2​ , the resulting 1,2-aminoalcohol and the Lewis-basic pyridine nitrogen strongly chelate the boron byproducts. This forms a stable, cage-like boron complex that will not partition into the organic layer during a standard aqueous workup. Solution: You must chemically break the boron-nitrogen/oxygen bonds. A standard quench is insufficient; a harsh acidic reflux is required to liberate the free aminoalcohol.

    Protocol 1: Chemoselective Reduction & Boron-Decomplexation

    This protocol utilizes NaBH4​/I2​ to prevent over-reduction, coupled with a self-validating acidic workup to destroy boron complexes.

    • Activation: Suspend 2-amino-2-(pyridin-3-yl)acetic acid (1.0 eq) and NaBH4​ (2.5 eq) in anhydrous THF at 0 °C under N2​ .

    • Iodine Addition: Slowly add a solution of I2​ (1.0 eq) in THF dropwise. Causality note: Iodine reacts with NaBH4​ to generate BH3​ in situ, which is the active reducing species.

    • Reflux: Heat the reaction to 70 °C for 12 hours.

    • Quench & Decomplexation (Critical Step): Cool to 0 °C and carefully quench with Methanol until gas evolution ceases. Concentrate the mixture in vacuo. Suspend the residue in 6M HCl and reflux for 3 hours . This step hydrolyzes the boron chelates.

    • Isolation: Cool the acidic solution, basify to pH 12 using 5M NaOH, and extract exhaustively with a highly polar organic solvent mixture (e.g., CHCl3​ /Isopropanol 3:1) due to the high water solubility of the aminoalcohol.

    • Validation: TLC (DCM:MeOH:NH4OH 80:18:2) should show a single polar spot reactive to ninhydrin (primary amine).

    Part 2: Troubleshooting the N,N-Dimethylation Phase

    Converting the primary amine to the N,N-dimethyl tertiary amine is the most problematic step due to the proximity of the hydroxyl group.

    FAQ 3: I attempted an Eschweiler-Clarke methylation, but I isolated a major byproduct with a mass of[M+12]. What is this? Root Cause: You have formed an oxazolidine . When a 1,2-aminoalcohol is exposed to formaldehyde, the initial iminium ion is rapidly attacked by the adjacent hydroxyl group, forming a stable 5-membered cyclic amino acetal (oxazolidine)[2]. This cyclization is often faster than the hydride reduction step, trapping your material in a dead-end state.

    Mechanism SM 1,2-Aminoalcohol Iminium Iminium Intermediate SM->Iminium + HCHO, - H2O Oxazolidine Oxazolidine Byproduct (Dead End) Iminium->Oxazolidine Intramolecular OH Attack Product N,N-Dimethyl Product Iminium->Product Hydride Reduction (Fast) Oxazolidine->Iminium Ring Opening (Acidic Conditions)

    Competing pathways in the methylation of 1,2-aminoalcohols leading to oxazolidine formation.

    FAQ 4: How do I prevent oxazolidine formation and force the reaction to the N,N-dimethyl product? Root Cause & Solution: You have two options.

    • Thermodynamic Push: Use modified, solvent-free Eschweiler-Clarke conditions. By running the reaction at elevated temperatures (≥100 °C), the oxazolidine ring can dynamically open back to the iminium ion, allowing the formic acid (which decomposes into the active reductant at these temperatures) to complete the methylation[3].

    • Steric Protection: Temporarily protect the hydroxyl group. Converting the -OH to a Trimethylsilyl (TMS) ether completely prevents the intramolecular attack, allowing standard reductive amination to proceed flawlessly[2].

    Quantitative Comparison of Methylation Strategies
    Methylation StrategyReagentsOxazolidine RiskOver-Alkylation RiskRecommendation
    Standard Reductive Amination HCHO , NaBH(OAc)3​ , RTHigh (Major byproduct)LowNot recommended for 1,2-aminoalcohols.
    Alkyl Halide Substitution MeI , K2​CO3​ , DMFNoneHigh (Quaternization)Avoid; leads to complex mixtures and quaternary ammonium salts.
    High-Temp Eschweiler-Clarke HCHO (aq), HCOOH , 100 °CModerate (Overcome by heat)LowGood for scale-up, but requires harsh conditions[3].
    O-Protected Amination 1. TMSCl ; 2. HCHO , NaBH(OAc)3​ None LowOptimal. Highest purity and yield[2].
    Protocol 2: O-Protected Reductive Amination (Oxazolidine-Free)

    This protocol utilizes a transient TMS protection strategy to ensure 100% chemoselectivity toward the N,N-dimethyl product.

    • Protection: Dissolve 2-amino-2-(pyridin-3-yl)ethan-1-ol (1.0 eq) in anhydrous DCM. Add Triethylamine (4.0 eq) and Trimethylsilyl chloride (TMSCl) (2.5 eq). Stir at room temperature for 2 hours. The bulky TMS group masks the nucleophilic oxygen.

    • Filtration: Filter off the triethylamine hydrochloride salts. The resulting solution contains the fully protected intermediate and can be used directly[2].

    • Reductive Amination: To the DCM solution, add aqueous Formaldehyde (37%, 4.0 eq). Stir for 30 minutes to form the iminium ion.

    • Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (4.0 eq) portion-wise. Stir at room temperature for 12 hours.

    • Deprotection & Workup: Quench the reaction with 1M HCl and stir vigorously for 1 hour. The acidic aqueous environment simultaneously destroys excess hydride and cleaves the labile TMS ether, revealing the target alcohol.

    • Isolation: Basify the aqueous layer to pH 10 with Na2​CO3​ and extract with Ethyl Acetate. Dry over Na2​SO4​ and concentrate to yield pure 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol.

    References

    • Process of protecting a 1,2-aminoalcohol for reductive amination coupling.
    • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.
    • SDMA (Synhydrid, Red-Al, Vitride): A Chemoselective and Safe Solution for Reduction Reactions.

    Sources

    Troubleshooting

    stability issues of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol under reaction conditions

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability challenges and handling requirements for 2-(Dimethylamino)-2-(pyridin...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability challenges and handling requirements for 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol .

    This compound is a highly functionalized 1,2-amino alcohol featuring a tertiary amine, a primary alcohol, and a pyridine ring. While this structural density makes it a highly valuable pharmacophore and synthetic building block, it also introduces significant vulnerabilities under standard reaction conditions. This guide synthesizes field-proven insights with rigorous mechanistic causality to ensure your experimental workflows remain robust and reproducible.

    I. Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My enantiopure 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol is rapidly racemizing during basic workup. What is causing this, and how can I prevent it? A1: The loss of stereochemical integrity is driven by the extreme acidity of the C2 proton. This proton is flanked by an electron-withdrawing pyridin-3-yl ring and a strongly inductive dimethylamino group. Under strongly basic conditions (pH > 10), deprotonation occurs, forming a planar, resonance-stabilized carbanion intermediate that leads to rapid epimerization. Solution: Strictly maintain your reaction and workup pH between 7.0 and 8.5. Replace strong alkoxide or hydroxide bases with milder carbonate or phosphate buffers.

    Q2: When I use this compound in Pd- or Ni-catalyzed cross-coupling reactions, my yields plummet and the catalyst precipitates. Why? A2: The 1,2-amino alcohol motif is a potent bidentate ligand, and the addition of the pyridine ring transforms this molecule into a potential tridentate chelator . It forms thermodynamically stable 5-membered metallacycles with transition metals, effectively sequestering the metal and permanently poisoning the catalytic cycle. Solution: You must mask the chelation potential prior to coupling. Protect the primary hydroxyl group (e.g., as an O-TBS ether) to disrupt the bidentate coordination mode, or saturate the reaction with a strongly coordinating competitive ligand (e.g., bidentate phosphines like dppf).

    Q3: I am observing significant byproduct formation during oxidative transformations. What is degrading? A3: Both the tertiary dimethylamino group and the pyridine nitrogen are highly nucleophilic and susceptible to N-oxidation. In the presence of peroxides, mCPBA, or high-valent metal oxo species, these nitrogens rapidly oxidize to form highly polar N-oxide byproducts. Solution: If oxidative conditions are unavoidable, temporarily protect the amine moieties by protonation (running the reaction as an HCl salt, if compatible with the oxidant) or by forming a reversible Lewis acid adduct (e.g., with BF₃·OEt₂).

    Q4: During harsh heating or extended basic workup, I detect pyridine-3-carboxaldehyde and dimethylamine in my GC-MS. Is the molecule fragmenting? A4: Yes. Under specific thermal or basic conditions, especially if the primary alcohol undergoes transient oxidation to an aldehyde, 1,2-amino alcohols can undergo a retro-aldol-like C-C bond cleavage . This base-catalyzed fragmentation irreversibly destroys the carbon backbone.

    II. Mechanistic Pathways & Workflows

    To visualize the specific vulnerabilities of this molecule, refer to the degradation pathway diagram below.

    Degradation A 2-(Dimethylamino)-2- (pyridin-3-yl)ethan-1-ol B Base-Catalyzed Epimerization A->B pH > 10 C Oxidative Conditions (Peroxides/O2) A->C Oxidants D Transition Metals (Pd, Ni, Cu) A->D Cross-Coupling E Racemization at C2 (Loss of ee%) B->E F N-Oxide Formation (Pyridine/Amine) C->F G Catalyst Poisoning (Stable Chelates) D->G

    Mechanistic pathways of degradation and interference under standard conditions.

    III. Quantitative Degradation Profile

    Understanding the kinetics of these degradation pathways is critical for designing safe experimental parameters. The following table summarizes the quantitative limits of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol under various stressors.

    Stress ConditionPrimary Degradation PathwayHalf-Life / Extent of DegradationKey Identifiable Byproducts
    Strong Base (pH > 12, 25 °C)Epimerization at C2~2 hours (50% loss of ee)Enantiomeric mixture (Isomers)
    Oxidative (1 eq mCPBA, 0 °C)N-Oxidation< 10 minutes (90% conversion)Pyridine N-oxide, Amine N-oxide
    Thermal (> 120 °C, neat)Retro-aldol / Fragmentation~4 hours (30% degradation)Pyridine-3-carboxaldehyde
    Transition Metals (10 mol% Pd)Chelation / SequestrationInstantaneous (Catalyst death)Stable Pd-metallacycle complex

    IV. Validated Experimental Protocols

    The following self-validating protocols are engineered to bypass the structural vulnerabilities of the compound.

    Protocol A: Safe Metal-Free Isolation and Workup

    Objective: Isolate the amino alcohol from a crude reaction mixture without inducing epimerization or losing yield to metal chelation. Causality: This protocol utilizes a buffered quench to prevent C2 deprotonation and employs a competitive chelator to liberate the product from transition metals .

    • Buffered Quenching: Cool the reaction mixture to 0 °C. Quench dropwise with a saturated aqueous solution of ammonium chloride (NH₄Cl) until the pH stabilizes between 7.5 and 8.5. Validation step: Verify pH with indicator strips before proceeding.

    • Metal Scavenging: Add 0.5 M aqueous EDTA (or a silica-bound metal scavenger like QuadraSil AP) to the mixture. Stir vigorously for 30 minutes at room temperature to disrupt thermodynamically stable metallacycles.

    • Extraction: Extract the aqueous layer three times with 2-Methyltetrahydrofuran (2-MeTHF). Note: 2-MeTHF provides superior partitioning for polar amino alcohols compared to standard ethers.

    • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate under reduced pressure with the water bath strictly below 30 °C to prevent thermal fragmentation.

    Workflow Step1 Reaction Mixture containing Amino Alcohol Step2 Quench with NH4Cl (Maintain pH 7.5-8.5) Step1->Step2 Step3 Metal Scavenging (Add EDTA or QuadraSil) Step2->Step3 Step4 Extraction (Use 2-MeTHF) Step3->Step4 Step5 Low-Temp Concentration (Water bath < 30 °C) Step4->Step5

    Optimized step-by-step workflow to prevent epimerization and metal-chelate sequestration.

    Protocol B: Hydroxyl Protection (O-TBS Etherification)

    Objective: Mask the bidentate chelation potential of the 1,2-amino alcohol prior to utilizing it in transition-metal-catalyzed cross-coupling reactions.

    • Preparation: Dissolve 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

    • Base Addition: Add imidazole (2.5 equiv) and stir until completely dissolved. Causality: Imidazole acts as a mild base to neutralize the HCl byproduct without risking C2 epimerization, while also acting as a nucleophilic catalyst.

    • Silylation: Cool the flask to 0 °C and add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise.

    • Reaction Monitoring: Warm to room temperature and stir for 4 hours. Validation step: Monitor by TLC (DCM:MeOH 9:1, stain with KMnO₄). The product spot will elute significantly higher due to the loss of the polar hydroxyl group.

    • Workup: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The resulting O-TBS ether is now safe for Pd/Ni catalysis.

    V. References

    • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues Chemical Reviews, American Chemical Society. URL:[Link]

    • One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles RSC Advances, Royal Society of Chemistry. URL:[Link]

    • Profiling of Diverse Pyridoxal-5'-Phosphate Dependent Enzymes Reveals Promiscuous Aldolase Activity with (2-Azaaryl)methanamines PubMed Central (PMC), National Institutes of Health. URL:[Link]

    Optimization

    Technical Support Center: Catalyst Deactivation and Regeneration in Reactions Involving 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation and regeneration when working with 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol and related amino alcohol substrates. Our goal is to equip you with the scientific understanding and practical protocols to overcome common catalytic challenges.

    Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

    Catalyst deactivation is a frequent obstacle in synthetic chemistry, leading to decreased reaction rates, lower yields, and incomplete conversions.[1] This section is designed to help you systematically identify the root cause of deactivation and implement effective solutions.

    Issue 1: Rapid Loss of Catalytic Activity Early in the Reaction

    Primary Suspect: Catalyst Poisoning

    Catalyst poisoning occurs when chemical species in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[2] In reactions involving 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol, the nitrogen atoms in both the dimethylamino and pyridine moieties can act as potent poisons, particularly for precious metal catalysts like palladium and platinum.[3][4]

    Causality: The lone pair of electrons on the nitrogen atoms can form strong coordinate bonds with the metal surface, blocking access for the desired reactants.[4] This effect is often more pronounced with nitrogen-containing heterocycles.[2]

    Troubleshooting Steps & Solutions:

    • Reagent Purity Check:

      • Action: Analyze your starting materials and solvents for impurities containing common catalyst poisons such as sulfur, phosphorus, or other nitrogenous compounds.[5]

      • Rationale: Even trace amounts of these impurities can lead to significant deactivation.[5]

    • Hot Filtration Test:

      • Action: If you suspect metal leaching is contributing to the deactivation, perform a hot filtration test.[6] Filter the catalyst from the hot reaction mixture and allow the filtrate to continue reacting.

      • Rationale: If the reaction proceeds in the filtrate, it confirms that active metal species have leached into the solution.[6]

    • Catalyst Modification:

      • Action: Consider using a catalyst with a modified support or bimetallic composition.

      • Rationale: Certain supports can enhance the stability of the metal nanoparticles and reduce their susceptibility to poisoning.

    Issue 2: Gradual Decline in Performance Over Multiple Cycles

    Primary Suspects: Sintering, Coking/Fouling, and Leaching

    A slow decline in catalyst performance over time often points to more gradual deactivation mechanisms.

    • Sintering: This is the agglomeration of small metal nanoparticles on the support surface into larger, less active particles, leading to a decrease in the active surface area.[7][8] High reaction temperatures are a major contributor to sintering.[9] Sintering can occur through particle migration and coalescence or through Ostwald ripening.[8]

    • Coking/Fouling: This involves the deposition of carbonaceous materials (coke) or other insoluble byproducts onto the catalyst surface, physically blocking active sites and pores.[5][10][11]

    • Leaching: The dissolution of the active metal from the support into the reaction medium can lead to a progressive loss of catalytic sites.[6][12] This can be influenced by the solvent, temperature, and pH of the reaction.[6]

    Troubleshooting & Preventative Measures:

    Deactivation Mechanism Preventative Measures Solutions
    Sintering Operate at the lowest effective temperature. Choose a support with strong metal-support interactions to anchor the nanoparticles.[7]Regeneration through redispersion (see regeneration protocols).
    Coking/Fouling Optimize reaction conditions to minimize byproduct formation. Purify reactants to remove coke precursors.[13]Regeneration via calcination to burn off carbon deposits.[14]
    Leaching Select a solvent that minimizes metal solubility. Adjust the reaction pH to a range where the metal is less prone to dissolution.[6] Use a catalyst with a support that strongly binds the active metal.Not typically reversible. Focus on prevention.

    Logical Workflow for Troubleshooting Deactivation:

    A Reaction Failure (Low Yield/Conversion) B Verify Catalyst Activity (Run a standard reaction) A->B C Verify Reaction Conditions (T, P, Stirring) A->C D Verify Reagents & Solvents (Purity, Inhibitors) A->D E Inactive Catalyst B->E Fails test F Suboptimal Conditions C->F Incorrect G Reagent Poisoning D->G Impurities found H Replace Catalyst E->H I Adjust T, P, Stirring F->I J Purify Starting Materials G->J

    Caption: A systematic workflow for troubleshooting catalyst deactivation.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common catalyst deactivation mechanisms I should be aware of?

    A1: The primary mechanisms are poisoning, fouling (coking), thermal degradation (sintering), and leaching of the active metal.[10][15] For reactions with amino alcohols like 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol, poisoning by the nitrogen-containing substrate or product is a significant concern.[3][4]

    Q2: How can I determine if my catalyst is poisoned?

    A2: A rapid drop in activity, even with fresh catalyst, is a strong indicator of poisoning.[5] You can also try adding a fresh batch of catalyst to a stalled reaction; if the reaction does not restart, it suggests a poison is present in the reaction mixture.

    Q3: Is it possible to regenerate a poisoned catalyst?

    A3: Regeneration of a poisoned catalyst can be challenging. In some cases, a high-temperature treatment in a controlled atmosphere can remove the poisoning species. However, prevention through the use of high-purity reagents is often the more effective strategy.[16]

    Q4: What is the difference between fouling and coking?

    A4: Fouling is a general term for the physical deposition of any substance on the catalyst surface, while coking specifically refers to the deposition of carbonaceous residues.[5] Both mechanisms block active sites and pores.

    Q5: How does the choice of catalyst support affect deactivation?

    A5: The support plays a crucial role in catalyst stability. A support with a high surface area allows for better dispersion of the metal nanoparticles, while strong metal-support interactions can inhibit sintering and leaching.[7][17] However, some supports can be susceptible to degradation under certain reaction conditions, such as acidic or hydrothermal environments.[18]

    Catalyst Regeneration Protocols

    Regenerating a deactivated catalyst can be a cost-effective way to extend its useful life. The appropriate method depends on the primary deactivation mechanism.

    Protocol 1: Regeneration by Calcination (for Coking/Fouling)

    Objective: To remove carbonaceous deposits from the catalyst surface through controlled oxidation.

    Methodology:

    • Solvent Washing: Wash the spent catalyst with a suitable solvent (e.g., methanol, ethanol, or hexane) to remove any adsorbed organic species.[19]

    • Drying: Dry the washed catalyst in an oven at 100-120 °C to remove residual solvent.

    • Calcination: Place the dried catalyst in a furnace and heat it in a controlled flow of air or a dilute oxygen/nitrogen mixture. The temperature and duration will depend on the catalyst and the nature of the coke, but a typical starting point is 400-500 °C for 2-4 hours.[14] Caution: The oxidation of coke is exothermic and can lead to thermal runaway if not carefully controlled.[15]

    • Reduction (if applicable): For catalysts that require a reduced metal surface (e.g., Pd/C, Pt/C), the calcined catalyst must be re-reduced in a stream of hydrogen at an appropriate temperature.[14]

    Regeneration Workflow:

    A Spent Catalyst B Solvent Washing A->B C Drying B->C D Calcination C->D E Reduction (if needed) D->E F Regenerated Catalyst E->F

    Caption: A step-by-step workflow for catalyst regeneration by calcination.

    Protocol 2: Regeneration by Solvent Washing

    Objective: To remove soluble foulants or weakly adsorbed poisons from the catalyst surface.

    Methodology:

    • Filtration: Separate the catalyst from the reaction mixture by filtration.

    • Washing: Wash the catalyst thoroughly with a solvent in which the foulants are soluble. This may involve multiple washing steps.

    • Drying: Dry the catalyst under vacuum or in an oven at a moderate temperature to remove the solvent.

    Note: This method is generally less effective for severe coking or strongly chemisorbed poisons.[19]

    References

    • Catalyst Deactivation Mechanisms | PDF | Catalysis | Chemical Reactor - Scribd. (n.d.). Retrieved from [Link]

    • Suggest different techniques for regeneration of heterogeneous deactivated catalyst? (2020, October 5). Retrieved from [Link]

    • Metal Affinity of Support Dictates Sintering of Gold Catalysts - ACS Publications. (2022, November 3). Retrieved from [Link]

    • Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2025, August 22). Retrieved from [Link]

    • Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading - MDPI. (2016, December 7). Retrieved from [Link]

    • The Regeneration of Dolomite as a Heterogeneous Catalyst for Biodiesel Production - MDPI. (2024, February 10). Retrieved from [Link]

    • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

    • Catalyst poisoning - Wikipedia. (n.d.). Retrieved from [Link]

    • Dynamic Metal-Support Interaction Dictates Cu Nanoparticle Sintering on Al2O3 Surfaces. (2025, January 21). Retrieved from [Link]

    • Sintering of catalytic nanoparticles: particle migration or Ostwald ripening? - PubMed. (2013, August 20). Retrieved from [Link]

    • Sintering Rate and Mechanism of Supported Pt Nanoparticles by Multiscale Simulation | Langmuir - ACS Publications. (2023, March 24). Retrieved from [Link]

    • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (2022, July 1). Retrieved from [Link]

    • Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction | ACS Catalysis - ACS Publications. (2019, December 10). Retrieved from [Link]

    • Improving Hydrothermal Stability of Supported Metal Catalysts for Biomass Conversions: A Review | ACS Catalysis - ACS Publications. (n.d.). Retrieved from [Link]

    • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit. (2015, July 2). Retrieved from [Link]

    • Investigating active phase loss from supported ruthenium catalysts during supercritical water gasification - PMC. (n.d.). Retrieved from [Link]

    • Regeneration of catalysts deactivated by coke deposition: A review - 低碳催化与工程研究部. (2020, July 5). Retrieved from [Link]

    • Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions - mediaTUM. (n.d.). Retrieved from [Link]

    • Tuning transition metal nanoparticles on a non-traditional support via experimental - OSTI. (n.d.). Retrieved from [Link]

    • Is it possible that metal oxide leached even in the form of supported on support? (2015, December 19). Retrieved from [Link]

    • Heterogeneous Catalyst Deactivation and Regeneration: A Review - OUCI. (n.d.). Retrieved from [Link]

    • Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC. (n.d.). Retrieved from [Link]

    • Deactivation of catalysts by coke formation in the presence of internal diffusional limitation | Industrial & Engineering Chemistry Fundamentals - ACS Publications. (n.d.). Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Scale-Up Synthesis of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    Welcome to the technical support center for the scale-up synthesis of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the scale-up synthesis of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this compound. The information provided herein is based on established chemical principles and practical experience in process chemistry.

    I. Reaction Overview and Key Challenges

    The synthesis of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol typically involves the reaction of a 3-pyridyl Grignard reagent with N,N-dimethylaminoacetaldehyde or a related electrophile. While straightforward on a lab scale, scaling up this process introduces several challenges that can impact yield, purity, and safety.

    Common Synthesis Route

    Synthesis_Route 3-Bromopyridine 3-Bromopyridine Grignard_Reagent 3-Pyridylmagnesium bromide 3-Bromopyridine->Grignard_Reagent Mg, THF Mg Mg Product 2-(Dimethylamino)-2- (pyridin-3-yl)ethan-1-ol Grignard_Reagent->Product 1. Add Electrophile 2. Aqueous Workup Electrophile N,N-Dimethylamino- acetaldehyde Electrophile->Product Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactor_Prep Reactor Preparation (Dry, Inert Atmosphere) Reagent_Prep Reagent Preparation (Dry Solvents) Reactor_Prep->Reagent_Prep Grignard_Formation Grignard Formation (Controlled Addition, Temp. Monitoring) Reagent_Prep->Grignard_Formation Electrophile_Addition Electrophile Addition (Slow, Low Temp.) Grignard_Formation->Electrophile_Addition Quench Controlled Quench (e.g., aq. NH4Cl) Electrophile_Addition->Quench Extraction Extraction Quench->Extraction Purification Purification (Distillation/Crystallization) Extraction->Purification

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to Validating Chiral Amino Alcohol Catalysts: A Proposed Evaluation of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    Introduction: The Imperative for Novel Chiral Catalysts Chiral β-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as privileged ligands for a vast array of metal-catalyzed reactions and as powerfu...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Imperative for Novel Chiral Catalysts

    Chiral β-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as privileged ligands for a vast array of metal-catalyzed reactions and as powerful organocatalysts in their own right.[1][2] Their prevalence in the synthesis of pharmaceuticals and fine chemicals drives a continuous search for novel, more efficient, and selective catalytic systems.[3] The molecule 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol presents a compelling structure for investigation, combining the bidentate coordination potential of a pyridyl nitrogen and an amino alcohol moiety. This guide provides a comprehensive framework for the systematic validation of its catalytic activity.

    Instead of presenting unverified claims, we will establish a rigorous, field-proven methodology for evaluation. This is achieved by benchmarking the target compound against well-characterized, high-performance amino alcohol catalysts in a standard, industrially relevant reaction: the Asymmetric Transfer Hydrogenation (ATH) of a prochiral ketone. This document serves as a roadmap for researchers to objectively quantify the performance of this and other novel catalysts, ensuring that any data generated is both reliable and directly comparable to established systems.

    Section 1: The Catalytic Landscape and Mechanism of Pyridyl Amino Alcohols

    The efficacy of amino alcohol ligands in catalysis, particularly in transfer hydrogenation, often stems from their ability to form a stable, chiral coordination complex with a metal center, such as Ruthenium(II).[4][5] The ligand coordinates in a bidentate fashion through the pyridine nitrogen and the deprotonated alcohol oxygen. This chelation forms a rigid, well-defined chiral pocket around the metal, which is essential for discriminating between the enantiotopic faces of the incoming substrate.

    The catalytic cycle, particularly for Ru(II)-based ATH, is widely believed to operate through a metal-ligand bifunctional mechanism. In this pathway, both the metal center and the coordinated ligand actively participate in the key hydrogen transfer step, facilitating a concerted delivery of a hydride from the metal and a proton from the ligand's amine group to the carbonyl of the substrate.

    cluster_ligand Pyridyl Amino Alcohol Ligand cluster_metal Metal Center cluster_complex Active Catalyst Formation L 2-(Dimethylamino)- 2-(pyridin-3-yl)ethan-1-ol C Chiral Ru(II) Catalyst Complex L->C Coordination & Deprotonation M Metal Precursor (e.g., [RuCl₂(p-cymene)]₂) M->C caption Fig. 1: Formation of the active chiral catalyst complex.

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    Comparative

    A Comparative Analysis of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol and Other Chiral Amino Alcohols in Asymmetric Catalysis

    For Researchers, Scientists, and Drug Development Professionals: An Objective Examination of Ligand Performance in the Asymmetric Addition of Diethylzinc to Aldehydes The strategic selection of a chiral ligand is a corne...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals: An Objective Examination of Ligand Performance in the Asymmetric Addition of Diethylzinc to Aldehydes

    The strategic selection of a chiral ligand is a cornerstone in the field of asymmetric synthesis, directly influencing the stereochemical outcome, yield, and overall efficiency of a reaction. Among the vast arsenal of chiral ligands, amino alcohols have established themselves as a privileged class due to their robust performance, modularity, and accessibility.[1] This guide presents a comparative study focusing on 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol, evaluating its performance against other well-established chiral amino alcohol ligands.

    The benchmark reaction for this analysis is the enantioselective addition of diethylzinc to benzaldehyde. This classic carbon-carbon bond-forming reaction serves as a reliable and informative platform for assessing the efficacy of chiral ligands, with performance measured by the chemical yield and the enantiomeric excess (ee) of the resulting chiral secondary alcohol.[2][3]

    Comparative Performance of Chiral Amino Alcohol Ligands

    The efficacy of a chiral ligand is ultimately determined by its ability to create a well-defined and sterically demanding chiral environment around the reacting centers. This environment dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer over the other. The structure of the ligand, including the nature of its substituents and their spatial arrangement, is therefore of paramount importance.

    The following table summarizes the performance of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol alongside other notable chiral amino alcohol ligands in the asymmetric addition of diethylzinc to benzaldehyde.

    Chiral LigandYield (%)Enantiomeric Excess (ee %)Predominant Configuration
    2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (Data not available in cited literature)(Data not available in cited literature)(Not determined)
    (-)-DAIB (3-exo-(Dimethylamino)isoborneol)9798(S)[2]
    (1S,2R)-10-(Granatanin-3-yl)isoborneol9994(R)[4]
    Ligand derived from Sharpless epoxidation (13a)Nearly Quantitative95(Not specified)[5]
    N-phenylfluorenyl β-amino alcohol (4e)(Not specified)up to 97(Not specified)[3]

    Note: Direct experimental data for 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol in this specific benchmark reaction was not found in the reviewed literature. The performance of pyridyl alcohols in similar reactions, however, has shown good yields and high enantiomeric excesses (up to 94.0% ee).[6] Further experimental investigation is required for a direct comparison.

    Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

    The following detailed methodology for a representative experiment is provided to ensure reproducibility and facilitate the evaluation of these ligands in a laboratory setting.

    Materials:

    • Anhydrous Toluene

    • Diethylzinc (1.0 M solution in hexanes)

    • Benzaldehyde (freshly distilled)

    • Chiral amino alcohol ligand (e.g., (-)-DAIB)

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware (flame-dried)

    • Syringes and cannulation equipment for handling air- and moisture-sensitive reagents

    Procedure:

    • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).[2]

    • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this stirred solution, add the diethylzinc solution (2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise via syringe.[2] Allow the mixture to stir at 0 °C for 30 minutes.

    • Substrate Addition: Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture at 0 °C.

    • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Quenching and Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Analysis: Purify the crude product by column chromatography on silica gel. Determine the chemical yield and analyze the enantiomeric excess using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

    Mechanistic Considerations and Ligand Design

    The high levels of enantioselectivity achieved with chiral amino alcohol ligands are attributed to the formation of a rigid, dimeric zinc-alkoxide complex in the transition state. This complex coordinates with the aldehyde, presenting a sterically hindered environment that favors the addition of the ethyl group to one of the enantiotopic faces of the carbonyl.

    The pyridine moiety in 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol introduces an additional coordination site, which can influence the geometry and reactivity of the catalytic complex. The nitrogen atom of the pyridine ring can coordinate to the zinc center, potentially leading to a more rigid and well-defined transition state. This, in turn, could translate to higher enantioselectivity.[6][7] The electronic properties of the pyridine ring can also play a role in modulating the Lewis acidity of the zinc center.

    G cluster_workflow General Workflow for Chiral Ligand Screening ligand Select Chiral Ligand catalyst_prep In-situ Catalyst Preparation (Ligand + Metal Salt) ligand->catalyst_prep Dissolve in anhydrous solvent reaction Asymmetric Reaction (Substrate + Reagent) catalyst_prep->reaction Add substrate and reagent workup Quenching & Work-up reaction->workup Monitor to completion analysis Purification & Analysis (Yield, ee%) workup->analysis optimization Reaction Optimization (Solvent, Temp., etc.) analysis->optimization Iterate for -improved performance

    Caption: General workflow for the screening and optimization of chiral ligands in asymmetric catalysis.

    Causality Behind Experimental Choices and Protocol Validation

    The choice of the enantioselective addition of diethylzinc to aldehydes as a benchmark reaction is based on its well-understood mechanism and the high sensitivity of its stereochemical outcome to the structure of the chiral ligand.[2][3][4] The experimental protocol described is designed to be self-validating through several key features:

    • Inert Atmosphere: The use of flame-dried glassware and an inert atmosphere is crucial due to the pyrophoric nature of diethylzinc and its sensitivity to moisture.

    • Anhydrous Solvents: The absence of water is essential to prevent the decomposition of the organozinc reagent and ensure the formation of the active catalytic species.

    • Controlled Addition: The dropwise addition of reagents at low temperatures helps to control the exothermicity of the reaction and prevent the formation of side products.

    • Stoichiometry: A slight excess of the diethylzinc reagent is often used to ensure complete consumption of the aldehyde.

    • Reproducibility: A detailed, step-by-step protocol allows for high reproducibility, which is essential for the accurate comparison of different ligands.

    G L1 Chiral Amino Alcohol L_ZnEt [L-Zn-Et] Complex L1->L_ZnEt ZnEt2_1 Et2Zn ZnEt2_1->L_ZnEt Dimer Bridged Dimeric Complex (Active Catalyst) L_ZnEt->Dimer ZnEt2_2 Et2Zn ZnEt2_2->Dimer TransitionState Six-membered Chair-like Transition State Dimer->TransitionState Aldehyde Aldehyde (RCHO) Aldehyde->TransitionState Product Chiral Secondary Alcohol TransitionState->Product

    Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

    Conclusion and Future Outlook

    While direct comparative data for 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol in the benchmark reaction is currently limited, the established success of other pyridyl-containing ligands suggests its potential as an effective chiral auxiliary.[6] The presence of the pyridine nitrogen offers a unique structural feature that can be exploited for fine-tuning the catalytic activity and enantioselectivity. Further experimental studies are warranted to fully elucidate the performance of this ligand and to explore its applicability in a broader range of asymmetric transformations. The modular nature of chiral amino alcohols provides a fertile ground for the development of novel ligands with tailored properties for specific synthetic challenges.[8]

    References

    • Benchchem. A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols. 2

    • Hari, Y., & Aoyama, T. (n.d.). Enantioselective Addition of Diethylzinc to Aldehydes Using 1,3-Aminoalcohol-Type Ligands Bearing Isoborneol Skeleton. J-Stage. 4

    • Benchchem. Comparative Analysis of Chiral Ligands Derived from 1-Amino-2-methyl-4-phenylbutan-2-ol in Asymmetric Catalysis. 8

    • MDPI. (2025, July 23). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. 9

    • Benchchem. A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. 1

    • Organic & Biomolecular Chemistry. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. RSC Publishing. 5

    • The Journal of Organic Chemistry. (2000, March 4). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. ACS Publications. 3

    • The Journal of Organic Chemistry. (1987). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism.

    • MDPI. (2021, November 14). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. 10

    • ResearchGate. (2021, November). (PDF) Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. 11

    • PubMed. (2002, January 15). Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes. 6

    • Benchchem. A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. 12

    • ACS Publications. (2025, April 1). Enhanced Pyridine-Oxazoline Ligand-Enabled Pd(II)-Catalyzed Aminoacetoxylation of Alkenes for the Asymmetric Synthesis of Biaryl-Bridged 7-Membered N-Heterocycles and Atropisomers. 13

    • ACS Publications. (2024, March 6). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. 7

    Sources

    Validation

    Analytical Methods for Determining the Purity of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol: A Comparative Guide

    Executive Summary The compound 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol is a highly polar, chiral amino alcohol featuring a dual-basic architecture: a pyridine ring (pKa ~5.2) and a tertiary dimethylamino group (pKa...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol is a highly polar, chiral amino alcohol featuring a dual-basic architecture: a pyridine ring (pKa ~5.2) and a tertiary dimethylamino group (pKa ~9.0), alongside a hydrogen-bonding hydroxyl group. From an analytical perspective, this structural motif presents a "perfect storm" of chromatographic challenges. Traditional analytical approaches often suffer from poor retention, severe peak tailing due to secondary silanol interactions, and inaccurate mass balance calculations.

    As a Senior Application Scientist, I have structured this guide to objectively evaluate and compare the most robust analytical methodologies for assessing the chemical purity, enantiomeric purity, and absolute assay of this complex molecule. By moving away from legacy methods and adopting orthogonal, self-validating systems, laboratories can achieve superior data integrity.

    Workflow Start Target: 2-(Dimethylamino)- 2-(pyridin-3-yl)ethan-1-ol ChemPurity Chemical Purity (HILIC vs RP-HPLC) Start->ChemPurity EnantPurity Enantiomeric Purity (SFC vs NP-HPLC) Start->EnantPurity AbsAssay Absolute Assay (qNMR) Start->AbsAssay HILIC HILIC (ZIC-pHILIC) Superior retention, No ion-pairing ChemPurity->HILIC SFC Chiral SFC Faster mass transfer, High resolution EnantPurity->SFC qNMR 1H-qNMR Self-validating, Absolute quantification AbsAssay->qNMR

    Workflow for orthogonal purity analysis of basic polar chiral amines.

    Part 1: Chemical Purity Profiling (HILIC vs. RP-HPLC)

    The Mechanistic Challenge

    Standard Reversed-Phase Liquid Chromatography (RP-HPLC) relies on hydrophobic partitioning. Highly polar analytes like 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol exhibit poor affinity for nonpolar C18 stationary phases, eluting near the void volume[1]. Furthermore, the dual basic nitrogens interact strongly with residual acidic silanols on the silica support, leading to severe peak tailing. While ion-pairing reagents (e.g., alkyl sulfonates) can force retention in RP-HPLC, they contaminate LC systems and suppress electrospray ionization (ESI) signals in downstream LC-MS analysis[1].

    The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

    HILIC provides an orthogonal retention mechanism specifically designed for polar and hydrophilic analytes[2]. In HILIC, the mobile phase is highly organic (typically >70% acetonitrile), and water acts as the strong eluting solvent[2]. The stationary phase (e.g., zwitterionic or amide) immobilizes a water-enriched layer on its surface. The protonated basic analyte partitions from the organic-rich bulk mobile phase into this aqueous layer, driven by hydrophilic interactions and electrostatic forces[3]. This eliminates the need for ion-pairing reagents and dramatically enhances MS sensitivity due to highly efficient droplet desolvation in the source[2].

    Mechanism Mobile Mobile Phase (High ACN, Low Water) Analyte Protonated Analyte (Dual basic sites) Mobile->Analyte Transport WaterLayer Water-Enriched Layer (Partitioning Zone) Analyte->WaterLayer Hydrophilic Partitioning Stationary Zwitterionic Stationary Phase (Electrostatic Interactions) WaterLayer->Stationary H-Bonding & Ion Exchange

    HILIC retention mechanism for highly polar, dual-basic pharmaceutical intermediates.

    Experimental Data Comparison
    Performance MetricRP-HPLC (C18 + Ion Pairing)HILIC (Zwitterionic Phase)Causality / Advantage
    Retention Factor ( k ) 1.2 (Poor)4.8 (Excellent)HILIC utilizes water as the strong solvent; polar amines partition strongly into the stationary aqueous layer[1].
    Tailing Factor ( Tf​ ) > 2.0 (Severe tailing)1.05 (Symmetrical)HILIC avoids secondary silanol interactions by operating in a highly buffered, water-enriched microenvironment.
    LC-MS Compatibility Poor (Ion suppression)ExcellentHigh acetonitrile content in HILIC enhances ESI efficiency[2].
    Equilibration Time Fast (~10 column volumes)Moderate (~20 CVs)HILIC requires more time to establish the immobilized water layer[2].
    Validated HILIC Protocol for Chemical Purity
    • Column: SeQuant® ZIC®-pHILIC (150 × 4.6 mm, 5 µm). Rationale: The polymeric zwitterionic phase tolerates higher pH and provides both partitioning and weak electrostatic interactions.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. Rationale: At pH 3.0, both the pyridine and dimethylamino groups are fully protonated, maximizing hydrophilic retention[3].

    • Mobile Phase B: Acetonitrile (LC-MS grade).

    • Gradient: Isocratic elution at 85% B / 15% A for 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (optimal for the pyridine chromophore) and ESI-MS (Positive mode).

    • Sample Diluent: 80% Acetonitrile / 20% Water. Critical Step: Injecting a sample dissolved in high water content (a strong solvent in HILIC) will cause peak distortion and breakthrough[1].

    Part 2: Enantiomeric Purity Determination (Chiral SFC vs. HPLC)

    Because 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol possesses a stereocenter at the C2 position, resolving its enantiomers is critical for pharmaceutical applications.

    The Mechanistic Challenge

    Normal-Phase Chiral HPLC (NP-HPLC) typically utilizes hexane/alcohol mixtures. For highly basic amines, harsh basic additives like diethylamine (DEA) must be added to the mobile phase to suppress peak tailing. This can degrade immobilized polysaccharide columns over time and complicate fraction recovery during preparative scale-up.

    The Solution: Supercritical Fluid Chromatography (SFC)

    Chiral SFC replaces hexane with supercritical carbon dioxide (sCO₂). sCO₂ possesses gas-like diffusivity and liquid-like density, resulting in significantly faster mass transfer and lower pressure drops across the column. When paired with a polar modifier (e.g., Methanol) and a basic additive, SFC delivers baseline resolution of basic chiral amines in a fraction of the time required by NP-HPLC.

    Experimental Data Comparison
    Performance MetricChiral NP-HPLCChiral SFC
    Mobile Phase Hexane / EtOH / DEA (80:20:0.1)sCO₂ / MeOH / Isopropylamine (80:20:0.1)
    Analysis Time ~25 minutes~6 minutes
    Resolution ( Rs​ ) 1.83.5
    Solvent Consumption High (Toxic organics)Low (Green chemistry, recyclable CO₂)
    Validated Chiral SFC Protocol
    • Column: Chiralpak® IG (250 × 4.6 mm, 5 µm). Rationale: Immobilized amylose phase with high tolerance for basic modifiers.

    • Mobile Phase: 85% sCO₂ / 15% Methanol containing 0.2% Isopropylamine (IPA). Rationale: IPA acts as a dynamic displacer, blocking non-specific acidic interaction sites on the chiral stationary phase.

    • Back Pressure: 120 bar.

    • Temperature: 35 °C.

    • Flow Rate: 3.0 mL/min.

    • Detection: UV at 260 nm.

    Part 3: Absolute Assay via Quantitative NMR (qNMR)

    The Mechanistic Challenge

    Traditional purity assays rely on the "mass balance" approach (100% minus the sum of all chromatographic impurities, residual solvents, and inorganic ash). This method is inherently flawed because it assumes all impurities are detectable. If a non-UV-absorbing impurity or inorganic salt is present, the mass balance method will falsely inflate the purity value[4].

    The Solution: 1H-qNMR as a Self-Validating System

    Quantitative NMR (qNMR) is a primary analytical method. The fundamental principle of qNMR is that the integrated area of an NMR resonance signal is directly and strictly proportional to the number of nuclei generating that signal[4][5]. By spiking the sample with a highly pure, certified internal standard (CRM), the absolute mass fraction of the analyte can be calculated without requiring a reference standard of the analyte itself.

    For 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol, the internal standard must have resonance signals that do not overlap with the analyte's protons[5]. The analyte exhibits signals in the aromatic region (~7.0–8.6 ppm for pyridine) and the aliphatic region (~2.2–4.5 ppm for the dimethylamino and alkyl protons). Maleic acid (singlet at ~6.26 ppm) or 3,5-Dinitrobenzoic acid are ideal internal standards as they fall perfectly into the empty spectral windows.

    Validated qNMR Protocol
    • Internal Standard Selection: TraceCERT® Maleic acid (Certified purity >99.9%).

    • Sample Preparation: Accurately weigh ~15 mg of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol and ~10 mg of Maleic acid using a microbalance (d = 0.001 mg). Dissolve the mixture in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d6.

    • Acquisition Parameters:

      • Nucleus: ¹H at 400 MHz or higher.

      • Pulse Angle: 90° (ensure uniform excitation across the spectral width)[4].

      • Relaxation Delay (D1): 60 seconds. Critical Step: The delay must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest to ensure complete magnetization recovery and quantitative accuracy.

      • Number of Scans: 32 to 64 (to achieve a Signal-to-Noise ratio > 250:1).

    • Data Processing: Apply manual phasing and a polynomial baseline correction. Integrate the maleic acid singlet (6.26 ppm, 2H) and a distinct analyte signal (e.g., the isolated pyridine proton at ~8.5 ppm, 1H)[5].

    • Calculation: Use the standard qNMR equation to determine absolute purity, factoring in the molecular weights, sample weights, number of protons, and the certified purity of the internal standard.

    References

    • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). Available at:[Link]

    • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Available at:[Link]

    • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LCMS.cz. Available at:[Link]

    • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Available at:[Link]

    Sources

    Comparative

    A Comparative Guide to Confirming the Absolute Configuration of Synthesized 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. The three-dimensional arrangement of atoms at a stereocenter dictates molecular reco...

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    Author: BenchChem Technical Support Team. Date: March 2026

    The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. The three-dimensional arrangement of atoms at a stereocenter dictates molecular recognition, profoundly influencing a compound's pharmacological and toxicological profile. For a molecule such as 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol, which possesses a critical stereocenter bearing both hydroxyl and amino functionalities, rigorous stereochemical validation is not merely a regulatory formality but a scientific imperative.

    This guide provides an in-depth comparison of the principal analytical techniques for determining the absolute configuration of this synthesized intermediate. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to guide researchers in selecting the most appropriate strategy for their specific needs.

    Comparative Overview of Key Methodologies

    The choice of analytical technique is governed by several factors, including the physical state of the sample, the quantity of material available, the presence of suitable functional groups or chromophores, and access to instrumentation. For 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol, three methods stand out for their applicability and reliability.

    FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)¹H NMR Spectroscopy (Mosher's Method)
    Principle Measures the diffraction pattern of X-rays by a single crystal, allowing direct determination of the 3D structure via anomalous dispersion.[1][2][3]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5][6]Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for deduction of stereochemistry.[][8][9]
    Sample Requirement High-quality single crystal (~0.1 mm).[8]5-15 mg, recoverable.[6]1-5 mg per diastereomer.[8]
    State of Matter Solid (crystalline)Solution (neat liquids, oils, or dissolved solids)Solution
    Measurement Time 6-24 hours (for data collection and structure refinement).[8]1-4 hours (for spectral acquisition)4-6 hours (including derivatization and NMR analysis).[8][10][11]
    Key Advantage Considered the "gold standard"; provides an unambiguous, definitive result.[8][12]No crystallization required; applicable to a wide range of molecules in their native solution state.[6][13][14]Widely accessible instrumentation (NMR); well-established and reliable for secondary alcohols.[][9]
    Key Limitation Absolute requirement for a high-quality single crystal, which can be difficult or impossible to obtain.[4][13][15]Requires quantum chemical calculations for spectral interpretation; can be sensitive to conformational flexibility.[4][16]Indirect method requiring chemical derivatization; potential for misinterpretation with sterically hindered or flexible molecules.[8]

    Single-Crystal X-ray Crystallography: The Definitive Standard

    X-ray crystallography provides the most unequivocal determination of absolute configuration.[12] By analyzing the anomalous scattering of X-rays, this technique directly visualizes the three-dimensional arrangement of atoms in space, leaving no room for ambiguity.[2][12]

    Causality in Experimental Design

    The success of this method is entirely contingent on the ability to grow a single crystal of sufficient quality. For 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol, which contains both a basic nitrogen and a hydroxyl group, salt formation with a chiral acid can be a strategic choice. This not only facilitates crystallization but also introduces a known stereocenter, simplifying the final structural assignment. The key to a successful absolute configuration determination lies in the analysis of anomalous dispersion, which is enhanced by the presence of atoms heavier than carbon.[13] While the subject molecule only contains C, H, N, and O, modern diffractometers are sensitive enough to often determine the absolute structure without a heavy atom.

    Experimental Workflow and Protocol

    xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Analysis cluster_result Result Start Synthesized Compound Purify Purification (e.g., HPLC) Start->Purify Crystallize Crystallization Screening Purify->Crystallize Crystal Obtain Single Crystal (~0.1 mm) Crystallize->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Collect X-ray Data Collection Mount->Collect Solve Solve Structure (Phase Problem) Collect->Solve Refine Refine Model Solve->Refine Flack Calculate Flack Parameter Refine->Flack Assign Assign Absolute Configuration Flack->Assign Flack x ≈ 0 (Correct Assignment)

    Caption: Experimental workflow for X-ray crystallography.

    Step-by-Step Protocol:

    • Crystallization: Dissolve the purified 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone). Screen various conditions (slow evaporation, vapor diffusion, cooling) to grow single crystals.

    • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on the goniometer head of a single-crystal X-ray diffractometer.

    • Data Collection: Collect diffraction data, ensuring sufficient redundancy and resolution. The collection of Friedel pairs is essential for determining the absolute structure.[12]

    • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

    • Absolute Configuration Determination: The critical step is the calculation of the Flack parameter.[2] A value refining to approximately 0 with a small standard uncertainty provides high confidence in the assigned configuration. A value near 1 indicates the inverted structure is correct.[2][12]

    Vibrational Circular Dichroism (VCD): Interrogating Chirality in Solution

    VCD has emerged as a powerful and reliable alternative to X-ray crystallography, especially for non-crystalline samples like oils or amorphous solids.[6][14] The technique measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule, yielding a spectrum that is exquisitely sensitive to its absolute configuration.[4][5]

    Causality in Experimental Design

    The trustworthiness of a VCD-based assignment hinges on the accurate prediction of the theoretical spectrum for a given enantiomer. This is achieved through high-level quantum chemical calculations, typically using Density Functional Theory (DFT).[4][13] By comparing the experimentally measured VCD spectrum to the computationally generated spectrum, a direct correlation can be made.[14] The rich spectral detail in the infrared region provides numerous data points for a confident assignment.[4]

    Experimental Workflow and Protocol

    vcd_workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_analysis Analysis & Assignment Sample Prepare Solution (e.g., in CDCl₃) Measure Acquire IR and VCD Spectra Sample->Measure ExpSpec Experimental Spectrum Measure->ExpSpec Compare Compare Experimental vs. Calculated Spectra ExpSpec->Compare Model Build 3D Model (e.g., R-enantiomer) Conform Conformational Search Model->Conform Optimize DFT Geometry Optimization & Frequency Calculation Conform->Optimize CalcSpec Calculated Spectrum (Boltzmann-averaged) Optimize->CalcSpec CalcSpec->Compare Assign Assign Absolute Configuration Compare->Assign Match -> R Mirror Image -> S

    Caption: Workflow for absolute configuration determination by VCD.

    Step-by-Step Protocol:

    • Sample Preparation: Prepare a solution of the sample (5-15 mg) in a suitable infrared-transparent solvent (e.g., CDCl₃, CCl₄).

    • Spectral Measurement: Acquire the VCD and IR spectra simultaneously on a VCD spectrometer.[4]

    • Computational Modeling: a. Generate a 3D structure of one enantiomer (e.g., the R-enantiomer) of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol. b. Perform a thorough conformational search to identify all low-energy conformers. c. For each conformer, perform geometry optimization and vibrational frequency calculations using DFT (e.g., B3LYP/6-31G*). d. Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.[14]

    • Spectral Comparison and Assignment: a. Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. b. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer (e.g., R).[2] c. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is opposite to the calculated enantiomer (S).[8]

    Mosher's Ester Analysis: A Classic NMR-Based Approach

    Mosher's method is a widely used NMR technique for deducing the absolute configuration of chiral secondary alcohols and amines.[][8][10] It involves derivatizing the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[8][11] The analysis of the ¹H NMR chemical shift differences (Δδ) between these diastereomers reveals the spatial arrangement of substituents around the stereocenter.[17]

    Causality in Experimental Design

    The method's reliability stems from the predictable conformation adopted by the MTPA esters. In this conformation, the phenyl group of the MTPA moiety creates a distinct anisotropic shielding/deshielding cone. Protons on one side of the MTPA plane will be shielded (shifted upfield) relative to the other diastereomer, while protons on the other side will be deshielded (shifted downfield). By calculating the difference in chemical shifts (Δδ = δ_S - δ_R) for protons on either side of the stereocenter, a spatial map can be constructed, allowing for the assignment of the absolute configuration.[8][17]

    Experimental Workflow and Protocol

    mosher_workflow cluster_prep Derivatization cluster_data NMR Analysis cluster_result Assignment Sample Chiral Alcohol ReactR React with (R)-MTPA-Cl Sample->ReactR ReactS React with (S)-MTPA-Cl Sample->ReactS EsterR (R)-MTPA Ester ReactR->EsterR EsterS (S)-MTPA Ester ReactS->EsterS NMR_R Acquire ¹H NMR EsterR->NMR_R NMR_S Acquire ¹H NMR EsterS->NMR_S Assign Assign Proton Signals NMR_R->Assign NMR_S->Assign Calc Calculate Δδ = δs - δR Assign->Calc Model Apply Mosher's Model Calc->Model Config Assign Absolute Configuration Model->Config

    Caption: Workflow for Mosher's ester analysis.

    Step-by-Step Protocol:

    • Esterification: In two separate reactions, treat the chiral alcohol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) to form the (R)- and (S)-MTPA esters.

    • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters. 2D NMR experiments (e.g., COSY, HSQC) may be necessary for unambiguous assignment of all proton signals.

    • Data Analysis: a. Carefully assign the chemical shifts (δ) for the protons on both sides of the newly formed ester linkage. For 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol, this would include the protons of the pyridyl ring and the N,N-dimethyl group. b. Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ_S - δ_R.[8] c. Apply the Mosher model: Protons with positive Δδ values are on one side of the MTPA plane, and those with negative Δδ values are on the other. By correlating this with the established conformational model, the absolute configuration is determined.

    Hypothetical Data for Mosher's Analysis
    Protons (Group L¹)Protons (Group L²)δ_R (ppm)δ_S (ppm)Δδ (δ_S - δ_R)
    Pyridyl-H28.658.61-0.04
    Pyridyl-H47.807.77-0.03
    N(CH₃)₂2.302.38+0.08
    CH-N4.504.59+0.09

    In this hypothetical example, the negative Δδ values for the pyridyl protons (L¹) and positive Δδ values for the dimethylamino side (L²) would allow for the assignment of a specific configuration (e.g., R or S) based on the established Mosher model.

    Conclusion

    The determination of the absolute configuration of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol is a critical task that can be approached with several powerful analytical techniques.

    • Single-crystal X-ray crystallography remains the gold standard, providing an irrefutable result if a suitable crystal can be obtained.[3][8]

    • Vibrational Circular Dichroism offers a robust and increasingly accessible method for determining absolute configuration in solution, bridging the gap for non-crystalline samples.[6][8]

    • Mosher's ester analysis provides a reliable, NMR-based alternative that leverages widely available instrumentation and well-understood principles.[][8]

    References

    • Feringa, B. L., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

    • Takeuchi, Y., Fujisawa, H., & Noyori, R. (2004). A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. Organic Letters, 6(24), 4607–4610. Retrieved from [Link]

    • Rychnovsky, S. D., et al. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Organic Letters, 19(11), 2953–2956. Retrieved from [Link]

    • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

    • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

    • Pure Chemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]

    • Rzepa, H. S. (2020). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (Vol. 2109, pp. 229-240). Springer. Retrieved from [Link]

    • Kenny, P. W., et al. (2020). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 11(3), 706-712. Retrieved from [Link]

    • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]

    • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Retrieved from [Link]

    • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

    • Rzepa, H. S. (2020). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Retrieved from [Link]

    • Rychnovsky, S. D., et al. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. PubMed. Retrieved from [Link]

    • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved from [Link]

    • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

    • Nafie, L. A. (2013). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Applied Spectroscopy, 67(10), 1115-1143. Retrieved from [Link]

    • Wärnmark, K., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(38), 16475-16479. Retrieved from [Link]

    Sources

    Validation

    A Tale of Two Syntheses: A Comparative Guide to Biocatalytic and Chemical Routes for Optically Active 2-Amino-1-Phenylethanols

    Optically active 2-amino-1-phenylethanols are crucial chiral building blocks in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs), including important drugs like the b...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Optically active 2-amino-1-phenylethanols are crucial chiral building blocks in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs), including important drugs like the bronchodilators salbutamol and salmeterol, as well as the antiarrhythmic agent sotalol.[1] The stereochemistry of these compounds is paramount, as different enantiomers often exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the development of efficient and highly selective methods for their synthesis is a topic of significant academic and industrial interest.

    This guide provides an in-depth comparison of the two primary strategies for obtaining these valuable chiral molecules: traditional chemical synthesis and modern biocatalytic approaches. We will delve into the mechanistic underpinnings, practical considerations, and performance metrics of each, supported by experimental data and protocols to aid researchers and drug development professionals in making informed decisions for their specific applications.

    The Chemical Approach: Precision Through Designed Catalysts

    The chemical synthesis of enantiomerically pure 2-amino-1-phenylethanols has a long and storied history, with a variety of methods developed to achieve high levels of stereocontrol. These methods typically rely on asymmetric catalysis, employing chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer.

    Key Chemical Synthesis Strategies

    One of the most well-established methods is the asymmetric reduction of α-amino ketones . This approach involves the stereoselective reduction of a prochiral ketone to the corresponding chiral alcohol. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with borane.[2][3][4] This method is known for its high enantioselectivity, often exceeding 90% enantiomeric excess (ee).[2]

    Another powerful technique is asymmetric transfer hydrogenation . This method employs a chiral transition metal complex, typically based on ruthenium or rhodium, to catalyze the transfer of hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the ketone substrate.[5] The Noyori-type catalysts, featuring a chiral diamine ligand, are particularly effective for the asymmetric hydrogenation of ketones.[2]

    Kinetic resolution of racemic 2-amino-1-phenylethanol is also a viable, albeit less atom-economical, strategy. This involves the use of a chiral resolving agent, such as a chiral acid like di-O-p-toluoyltartaric acid, to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the two.[6]

    Advantages and Disadvantages of Chemical Synthesis

    Advantages:

    • Broad Substrate Scope: Chemical catalysts can often be tailored to a wide range of substrates with varying electronic and steric properties.

    • High Catalyst Activity: Transition metal catalysts can exhibit very high turnover numbers, allowing for low catalyst loadings.

    • Well-Established and Predictable: The field of chemical asymmetric catalysis is mature, with a deep understanding of reaction mechanisms and a vast library of catalysts.

    Disadvantages:

    • Harsh Reaction Conditions: Many chemical reductions require anhydrous solvents, inert atmospheres, and sometimes cryogenic temperatures, which can be energy-intensive and challenging to scale up.

    • Use of Toxic and Expensive Metals: Many of the most effective catalysts are based on precious and potentially toxic heavy metals like ruthenium, rhodium, and palladium, which require stringent removal from the final API.

    • Generation of Chemical Waste: The use of stoichiometric reagents and organic solvents can lead to the generation of significant amounts of hazardous waste.

    The Biocatalytic Revolution: Nature's Chirality at Work

    Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. This approach leverages the inherent chirality and high selectivity of enzymes to perform chemical transformations with exceptional precision and under environmentally benign conditions.[7][8][9]

    Key Biocatalytic Strategies

    Enzymatic Kinetic Resolution: Similar to its chemical counterpart, enzymatic kinetic resolution utilizes enzymes, most commonly lipases , to selectively acylate one enantiomer of a racemic mixture of 2-amino-1-phenylethanols.[10][11][12] This leaves the unreacted enantiomer in high optical purity. Lipases are attractive due to their broad substrate tolerance, commercial availability, and ability to function in organic solvents. For the resolution of 2-amino-1-phenylethanol, protection of the amino group is often necessary to prevent non-enzymatic side reactions.[11]

    Asymmetric Bioreduction of Ketones: A more direct and atom-economical approach is the asymmetric reduction of a prochiral α-amino ketone using ketoreductases (KREDs) or whole-cell systems like baker's yeast.[13][14] These enzymes utilize nicotinamide cofactors (NADH or NADPH) as the source of hydride to reduce the ketone with high enantioselectivity. The use of whole cells can be particularly cost-effective as it allows for in-situ cofactor regeneration.

    Transaminases for Chiral Amine Synthesis: Transaminases (TAs) offer an alternative route, catalyzing the transfer of an amino group from a donor molecule to a ketone substrate to directly form a chiral amine.[15] This can be a highly efficient way to introduce the chiral amino group.

    Advantages and Disadvantages of Biocatalysis

    Advantages:

    • Exceptional Selectivity: Enzymes often exhibit near-perfect enantioselectivity (ee >99%) and regioselectivity, leading to highly pure products and minimizing the need for extensive purification.[9]

    • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media (or with co-solvents) at or near ambient temperature and pressure, reducing energy consumption and improving safety.[7][9]

    • Environmentally Benign: Enzymes are biodegradable catalysts, and the use of water as a solvent significantly reduces the generation of hazardous waste.[7][8]

    • Reduced Side Reactions: The high specificity of enzymes minimizes the formation of byproducts.[7]

    Disadvantages:

    • Substrate Specificity: Enzymes can have a narrower substrate scope compared to some chemical catalysts, and finding a suitable enzyme for a novel substrate may require screening or protein engineering.[16]

    • Enzyme Stability: Enzymes can be sensitive to high temperatures, extreme pH, and organic solvents, which can limit reaction conditions.

    • Cofactor Regeneration: Reactions requiring cofactors like NADH/NADPH necessitate an efficient in-situ regeneration system, which can add complexity to the process.

    Head-to-Head Comparison: Performance Data

    The following table summarizes key performance metrics for representative chemical and biocatalytic methods for the synthesis of optically active 2-amino-1-phenylethanols.

    ParameterChemical Synthesis (CBS Reduction)Biocatalytic Synthesis (Lipase Resolution)Biocatalytic Synthesis (KRED Reduction)
    Catalyst Chiral OxazaborolidineLipase (e.g., from Pseudomonas cepacia)Ketoreductase (e.g., from Lactobacillus kefir)
    Substrate 2-Aminoacetophenone derivativeRacemic 2-amino-1-phenylethanol derivative2-Aminoacetophenone derivative
    Yield Typically >80%Theoretical max. 50% for one enantiomerOften >90%
    Enantiomeric Excess (ee) 93-97%[2]>99%[10]>99%[14]
    Reaction Temperature 0°C to room temperatureRoom temperature to 40°CRoom temperature
    Solvent Anhydrous organic solvent (e.g., THF)Organic solvent or aqueous bufferAqueous buffer
    Key Reagents Borane-dimethyl sulfide complexAcylating agent (e.g., ethyl acetate)NADPH/NADH (with regeneration system)
    Work-up Quenching with acid, extractionSeparation of acylated and unacylated productsExtraction

    Experimental Workflows and Protocols

    To provide a practical understanding of these methodologies, we present a generalized experimental workflow for both a chemical and a biocatalytic approach.

    Chemical Synthesis Workflow: Asymmetric Reduction

    cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification catalyst_prep Dissolve chiral ligand and borane source in anhydrous THF add_ketone Slowly add 2-aminoacetophenone derivative to the catalyst solution at low temperature catalyst_prep->add_ketone stir Stir reaction mixture until completion (monitored by TLC/HPLC) add_ketone->stir quench Quench reaction with methanol and acidify stir->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

    Caption: General workflow for the chemical asymmetric reduction of a 2-aminoacetophenone derivative.

    Experimental Protocol: Chiral Oxaborolidine Catalyzed Borane Reduction of Phenacyl Chloride

    This protocol is a generalized representation based on literature procedures.[2][17]

    • Catalyst Preparation (in-situ): To a dry, nitrogen-flushed round-bottom flask, add the chiral amino alcohol (e.g., (1R,2S)-(-)-2-aminoindan-1-ol, 10 mol%). Dissolve in anhydrous THF and cool to 0°C. Slowly add borane-dimethyl sulfide complex (BMS) dropwise. Stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Asymmetric Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., 0°C). In a separate flask, dissolve phenacyl chloride in anhydrous THF. Add the phenacyl chloride solution dropwise to the catalyst solution. Add an additional equivalent of BMS dropwise. Monitor the reaction by TLC.

    • Work-up and Isolation: Once the reaction is complete, quench by the slow addition of methanol at 0°C. Add 1 M HCl and stir. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Amination and Purification: The resulting chiral chloro-alcohol is then reacted with aqueous ammonia to yield the desired 2-amino-1-phenylethanol.[2] The final product is purified by column chromatography or recrystallization.

    Biocatalytic Synthesis Workflow: Enzymatic Kinetic Resolution

    cluster_reaction Enzymatic Resolution cluster_workup Separation and Isolation mix Combine racemic 2-amino-1-phenylethanol derivative, lipase, and acyl donor in a suitable buffer or organic solvent incubate Incubate at controlled temperature and pH with agitation mix->incubate stop_reaction Stop the reaction at ~50% conversion incubate->stop_reaction separate Separate the acylated and unacylated enantiomers (e.g., by extraction or chromatography) stop_reaction->separate isolate Isolate the desired enantiomer separate->isolate

    Caption: General workflow for the biocatalytic kinetic resolution of a racemic 2-amino-1-phenylethanol derivative.

    Experimental Protocol: Lipase-Catalyzed Resolution of (±)-2-Amino-1-phenylethanol

    This protocol is a generalized representation based on literature procedures.[10][11]

    • Reaction Setup: In a flask, dissolve racemic N-protected 2-amino-1-phenylethanol and an acyl donor (e.g., vinyl acetate) in an organic solvent (e.g., tert-butyl methyl ether). Add the immobilized lipase (e.g., Candida antarctica lipase B, CAL-B).

    • Enzymatic Reaction: Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 30°C). Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

    • Work-up and Separation: Filter off the immobilized enzyme (which can be washed and reused). The filtrate contains a mixture of the acylated enantiomer and the unreacted enantiomer. Separate these two compounds by column chromatography.

    • Deprotection: If necessary, remove the N-protecting group from the desired enantiomer using standard chemical methods to obtain the final optically active 2-amino-1-phenylethanol.

    Logical Relationship Diagram

    cluster_chem Chemical Synthesis cluster_bio Biocatalytic Synthesis Start Prochiral Ketone / Racemic Amino Alcohol Chem_Cat Chiral Chemical Catalyst (e.g., Oxazaborolidine, Ru-complex) Start->Chem_Cat Bio_Cat Biocatalyst (e.g., Lipase, KRED) Start->Bio_Cat Chem_Cond Harsh Conditions (Anhydrous, Inert Atmosphere) Chem_Cat->Chem_Cond Product Optically Active 2-Amino-1-phenylethanol Chem_Cond->Product Bio_Cond Mild Conditions (Aqueous, Ambient Temp) Bio_Cat->Bio_Cond Bio_Cond->Product

    Caption: Logical flow from starting materials to the final chiral product via chemical and biocatalytic routes.

    Conclusion: Choosing the Right Path

    The choice between chemical and biocatalytic synthesis of optically active 2-amino-1-phenylethanols is not always straightforward and depends on a multitude of factors, including the specific target molecule, desired scale of production, cost considerations, and regulatory requirements.

    Chemical synthesis offers a high degree of predictability and a broad substrate scope, backed by decades of research and development. However, it often comes with the environmental burden of harsh reaction conditions and the use of heavy metal catalysts.

    Biocatalysis, on the other hand, presents a compelling "green" alternative, characterized by exceptional selectivity, mild reaction conditions, and reduced environmental impact.[7][8][9] While challenges such as substrate specificity and enzyme stability remain, the rapid advancements in protein engineering and bioinformatics are continuously expanding the biocatalytic toolbox.

    For many applications, particularly in the pharmaceutical industry where purity and sustainability are paramount, biocatalysis is increasingly becoming the method of choice. As the field continues to evolve, the synergy between chemical and enzymatic methods, in what is known as chemoenzymatic synthesis, will likely play an ever-larger role in the efficient and sustainable production of these vital chiral building blocks.[9]

    References

    • Kanerva, L. T., & Lundell, K. (1992). Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1, (13), 1759-1763. [Link]

    • Sciencemadness. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Retrieved from [Link]

    • Cho, B. T., & Kim, D. J. (2003). A New Approach to the Synthesis of Optically Active Norephedrine, Norpseudoephedrine and Cathinone via Double Asymmetric Induction. Bulletin of the Korean Chemical Society, 24(11), 1641-1644. [Link]

    • Kanerva, L. T. (1992). Lipase Catalysis in the Optical Resolution of 2-Amino-I -phenylethanol Derivatives. RSC Publishing. [Link]

    • Blacker, A. J., & Martin, J. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. Catalysis of Organic Reactions, 64. [Link]

    • Kanerva, L. T., & Lundell, K. (1992). Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1, (13), 1759-1763. [Link]

    • Kanerva, L. T. (2017). Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. ResearchGate. [Link]

    • Lee, H. K., Kang, S., & Choi, E. B. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. The Journal of Organic Chemistry, 77(12), 5454–5460. [Link]

    • Gupton, J. T., & Clark, J. D. (1997). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development, 1(2), 143–146. [Link]

    • ResearchGate. (2012). A scalable and expedient method of preparing diastereomerically and enantiomerically enriched pseudonorephedrine from norephedrine. [Link]

    • ResearchGate. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. [Link]

    • Google Patents. (2008). Process for the preparation of optically active 2-amino-1-phenylethanols.
    • Wikipedia. (n.d.). Biocatalysis. [Link]

    • Google Patents. (2015).
    • Nature. (2023). Scalable and sustainable synthesis of chiral amines by biocatalysis. [Link]

    • Pharma's Almanac. (2016). Biocatalysis Versus Chemocatalysis. [Link]

    • MDPI. (2021). Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks. [Link]

    • Verlag der Zeitschrift für Naturforschung. (2012). Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. [Link]

    • Journal of Chemical and Pharmaceutical Research. (2024). Recent Advances in the Synthesis of Chiral P. [Link]

    • ACS Publications. (2006). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. [Link]

    • Organic Chemistry Portal. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. [Link]

    • Semantic Scholar. (2016). Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phthalocyanine. [Link]

    • ResearchGate. (2010). Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. [Link]

    • ACS Publications. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. [Link]

    • RSC Publishing. (2022). One-pot two-stage biocatalytic upgrading of biomass-derived aldehydes to optically active β-amino alcohols via sequential hydroxymethylation and asymmetric reduction amination. [Link]

    • Scilit. (2009). Biocatalytic Routes to Optically Active Amines. [Link]

    • The Journal of Organic Chemistry. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. [Link]

    • PubMed. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. [Link]

    • RSC Publishing. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]

    • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

    • Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. [Link]

    • PMC. (2018). Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root. [Link]

    • PubMed. (1966). Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone. [Link]

    • Organic Syntheses Procedure. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]

    • PMC. (2020). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. [Link]

    Sources

    Comparative

    Evaluating the Antimicrobial Effects of Alkyl Pyridinol Compounds: A Comprehensive Comparison Guide

    Executive Summary: The Urgent Need for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance, particularly among Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA),...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Urgent Need for Novel Antimicrobial Scaffolds

    The escalating crisis of antimicrobial resistance, particularly among Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel small-molecule therapeutics[1]. Traditional quaternary ammonium compounds (QACs), such as N-alkylpyridinium salts (e.g., Cetylpyridinium Chloride, CPC), have long been utilized for their broad-spectrum efficacy. However, adaptive resistance mechanisms and poor biofilm eradication have limited their clinical translation for systemic infections[2].

    Recently, natural product derivatives—specifically alkyl pyridinols derived from anaephenes—have emerged as highly potent, low-toxicity alternatives[1]. This guide objectively compares the mechanistic paradigms, comparative efficacy, and self-validating experimental workflows of novel alkyl pyridinols (e.g., JC-01-074) against traditional N-alkylpyridinium alternatives.

    The Mechanistic Paradigm: Alkyl Pyridinols vs. N-Alkylpyridiniums

    Understanding the causality behind a compound's bactericidal activity is critical for rational drug design. Both compound classes target the bacterial envelope, but their specific interactions and resistance profiles diverge significantly.

    Traditional N-Alkylpyridiniums (e.g., CPC)

    CPC is a monocationic QAC that relies on a quaternary nitrogen connected to a hydrophobic hexadecyl side chain. Its mechanism is driven by electrostatic attraction to the negatively charged bacterial cell wall, followed by the hydrophobic intercalation of its alkyl chain into the lipid bilayer[3]. This destabilizes the membrane, induces cell lysis, and triggers autolytic enzymes[3]. However, MRSA strains can develop "low-level resistance" to CPC (increasing MICs to 2–4 μg/mL) by thickening their cell walls and increasing wall teichoic acid production, which physically impedes CPC penetration[2].

    Novel Alkyl Pyridinols (e.g., JC-01-074)

    Alkyl pyridinols, synthesized as anaephene analogs, exhibit a highly specific membrane-associated mechanism of action against Gram-positive bacteria[1]. The precise positioning of the nitrogen atom within the phenol ring dictates the compound's lethality. For example, placing the nitrogen in the ortho position (JC-01-074) yields potent bactericidal activity, whereas a meta orientation (JC-01-072) results in bacteriostatic effects[4]. These compounds rapidly induce structural deformation and disruption of the staphylococcal plasma membrane without triggering the rapid adaptive resistance seen in traditional QACs[1].

    MOA A Alkyl Pyridinol (e.g., JC-01-074) B Gram-Positive Membrane (S. aureus / MRSA) A->B Targets C Hydrophobic/Electrostatic Insertion B->C Initiates D Membrane Deformation & Disruption C->D Causes E Bactericidal Effect (Cell Death) D->E Results in

    Mechanistic pathway of alkyl pyridinol-induced membrane disruption in Gram-positive bacteria.

    Comparative Efficacy and Safety Profile

    To justify the transition from traditional QACs to novel alkyl pyridinols in drug development pipelines, we must evaluate their performance across minimum inhibitory concentrations (MIC), cytotoxicity, and biofilm eradication capabilities.

    Feature / MetricAlkyl Pyridinols (e.g., JC-01-074)N-Alkylpyridiniums (e.g., CPC)
    Structural Class Phenol-derived anaephene analogsMonocationic quaternary ammonium (QAC)
    Primary Target Gram-positive (MRSA, USA300LAC)Broad-spectrum (Gram-positive & negative)
    MIC (MRSA) 16 μg/mL (Bactericidal)[1]1 - 4 μg/mL (Unstable resistance reported)[2]
    Mechanism of Action Membrane deformation & disruption[1]Electrostatic insertion & cell lysis[3]
    Biofilm Efficacy Inhibits formation; targets active cells[5]<60% viability reduction in MRSA biofilms[2]
    Mammalian Cytotoxicity Low (IC50: 24.6 µg/mL on 3T3 cells)[4]Moderate to High at bactericidal doses
    Resistance Profile No rapid adaptation observed to dateCell wall thickening (teichoic acid increase)[2]

    Data Synthesis: While CPC exhibits a lower raw MIC, its efficacy is severely compromised in biofilm matrices, reducing MRSA viability by less than 60%[2]. Conversely, JC-01-074 maintains its bactericidal integrity against the multi-drug-resistant community-acquired strain USA300LAC and demonstrates a highly favorable therapeutic window (low mammalian cytotoxicity)[1].

    Self-Validating Experimental Protocols

    As an application scientist, I emphasize that experimental workflows must be self-validating. The following protocols detail the synthesis and biological evaluation of alkyl pyridinols, incorporating strict controls to ensure data trustworthiness.

    Workflow S1 1. Synthesis (Sonogashira Coupling) S2 2. MIC/MBC Assay (Broth Microdilution) S1->S2 S3 3. Cytotoxicity (3T3 Cells/Hemolysis) S2->S3 S4 4. Membrane Assay (PI Staining) S3->S4 S5 5. Biofilm Assay (Eradication/Inhibition) S4->S5

    Step-by-step experimental workflow for evaluating novel alkyl pyridinol antimicrobial agents.

    Protocol 1: Synthesis via Sonogashira Cross-Coupling

    Causality: To conduct rigorous Structure-Activity Relationship (SAR) studies, you must be able to rapidly alter the nitrogen position and alkyl chain length. A Sonogashira cross-coupling reaction serves as the key step, efficiently linking the terminal alkyne to the halogenated pyridinol core[1].

    • Combine the halogenated pyridine precursor with the corresponding terminal alkyne in the presence of a palladium catalyst and copper(I) co-catalyst.

    • Purify the resulting intermediate via flash chromatography.

    • Reduce the alkyne to the corresponding alkyl chain to yield the final alkyl pyridinol analog (e.g., JC-01-074).

    Protocol 2: Broth Microdilution (MIC/MBC Determination)

    Causality: Establishing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) differentiates bacteriostatic analogs from bactericidal ones.

    • Dilute overnight cultures of S. aureus (USA300LAC) into fresh Tryptic Soy Broth (TSB) to an OD600 of 0.001[5].

    • Expose cells to serial dilutions of the alkyl pyridinol (e.g., 2 to 128 μg/mL) in a 96-well microtiter plate.

    • Incubate aerobically at 37°C for 16-18 hours.

    • Validation: Plate the clear wells onto drug-free agar. If no colonies form, the concentration is recorded as the MBC (confirming bactericidal action, as seen with JC-01-074 at 16 μg/mL)[4].

    Protocol 3: Membrane Disruption Assay (Fluorescence Microscopy)

    Causality: Propidium Iodide (PI) is strictly membrane-impermeable. Its intercalation into intracellular DNA and subsequent fluorescence is a direct, self-validating measurement of membrane compromise[6].

    • Grow S. aureus USA300LAC to the mid-exponential phase (OD600 = 0.2–0.3)[5].

    • Treat the cultures with the alkyl pyridinol at 0.5×, 1×, and 2× MIC for exactly 1 hour[6].

    • Controls: Include 4 µg/mL vancomycin (positive control for cell wall stress), 0.25% SDS (positive control for total lysis), and 2.5% DMSO (vehicle negative control)[6].

    • Collect, wash, and resuspend the cells in PBS. Stain with 1 µM PI.

    • Measure PI fluorescence (Excitation: 535 nm / Emission: 615 nm) and normalize the output to the OD600 to account for variations in cell density[6].

    References

    • Canchola, J., Donkor, G. Y. B., Tawiah, P. O., Fasawe, A., Ayim, E., Engelke, M. F., & Dahl, J.-U. (2024). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Antibiotics, 13(9), 897. URL: [Link]

    • Mao, X., Auer, D. L., Buchalla, W., Hiller, K.-A., Maisch, T., Hellwig, E., Al-Ahmad, A., & Cieplik, F. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. Antimicrobial Agents and Chemotherapy, 64(8), e00576-20. URL: [Link]

    • Bulletin of Stomatology and Maxillofacial Surgery. (2025). From Oral Care to Virus Control: Biomedical Applications of Cetylpyridinium Chloride – A Systematic Review. URL: [Link]

    Sources

    Comparative

    comparing the efficacy of different phase transfer catalysts in β-amino alcohol synthesis

    Executive Summary β-Amino alcohols are indispensable structural motifs in drug development, serving as the backbone for numerous active pharmaceutical ingredients (APIs) such as β-blockers (e.g., atenolol, propranolol) a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    β-Amino alcohols are indispensable structural motifs in drug development, serving as the backbone for numerous active pharmaceutical ingredients (APIs) such as β-blockers (e.g., atenolol, propranolol) and chiral auxiliaries. The most atom-economical route to synthesize these compounds is the nucleophilic ring opening of epoxides by amines. However, this process faces a fundamental kinetic barrier: epoxides are highly lipophilic and reside in the organic phase, while amines and inorganic bases are hydrophilic and remain in the aqueous phase.

    Phase Transfer Catalysts (PTCs) are employed to bridge this biphasic divide. As a Senior Application Scientist, selecting the correct PTC is not merely a matter of yield, but of optimizing process causality—balancing reaction kinetics, regioselectivity, and scalability. This guide objectively compares the efficacy of leading PTCs and provides a self-validating experimental protocol to ensure reproducible, high-fidelity synthesis.

    Mechanistic Causality: The Biphasic Aminolysis of Epoxides

    To understand PTC efficacy, one must first understand the mechanistic causality of the reaction. In a biphasic system, the PTC (typically a quaternary ammonium salt) forms a lipophilic ion pair with the nucleophile. This complex shuttles across the phase boundary into the organic layer, artificially increasing the localized concentration of the nucleophile around the epoxide.

    The subsequent ring opening proceeds via a borderline SN2 mechanism. Due to steric hindrance in the transition state, the amine preferentially attacks the less substituted terminal carbon of the epoxide. This causal relationship ensures that the reaction yields the secondary alcohol (the desired β-amino alcohol) with high regioselectivity, rather than the primary alcohol byproduct ()[1].

    G cluster_aq Aqueous Phase cluster_org Organic Phase Amine Amine Nucleophile IonPair [PTC+ Nuc-] Complex Amine->IonPair Deprotonation & Pairing PTC_Aq PTC+ PTC_Aq->IonPair Transition SN2 Transition State IonPair->Transition Phase Transfer Epoxide Epoxide Substrate Epoxide->Transition Nucleophilic Attack Product β-Amino Alcohol Transition->Product Regioselective Ring Opening PTC_Org PTC+ Transition->PTC_Org Catalyst Release PTC_Org->PTC_Aq Phase Return

    Biphasic catalytic cycle of PTC-mediated epoxide aminolysis.

    Comparative Efficacy of Phase Transfer Catalysts

    Different PTCs offer distinct advantages depending on the reactor environment (batch vs. flow) and the required stereochemistry. Below is a quantitative and qualitative comparison of the most utilized catalysts in the field.

    Quantitative Performance Summary
    Phase Transfer CatalystTypical LoadingReaction TimeRegioselectivity (Terminal:Internal)Avg. YieldPrimary Application
    TBAB 10 mol%2–4 h> 95:585–95%Standard batch biphasic aminolysis
    TBAI 5–10 mol%1–2 h> 95:588–96%Continuous flow systems
    B-Podands (PEG) 5 mol%3–5 h> 90:1080–90%Aqueous, atom-economic green synthesis
    Chiral Cinchona Salts 1–5 mol%12–24 h> 99:1 (High ee)70–85%Asymmetric synthesis / Kinetic resolution
    Qualitative Analysis & Causality
    • Tetrabutylammonium Bromide (TBAB): The industry workhorse. TBAB provides an optimal balance of lipophilicity and hydrophilicity, making it highly efficient for standard batch synthesis. It stabilizes the SN2 transition state effectively, leading to high yields and predictable regioselectivity.

    • Tetrabutylammonium Iodide (TBAI): While TBAB is sufficient for batch reactions, TBAI demonstrates superior efficacy in continuous flow systems ()[2]. The causality lies in the iodide ion acting as a dual-phase nucleophilic co-catalyst. Iodide transiently attacks the epoxide to form a highly reactive iodohydrin intermediate, which is subsequently displaced by the amine at a much faster rate than direct amine attack, significantly reducing residence times[2].

    • B-Podands / Crown Ethers: For strictly aqueous environments, B-podands (PEG-based crown ether alternatives) offer a highly atom-economical approach ()[3]. These catalysts coordinate metal cations to nakedly expose the nucleophile, facilitating efficient ring opening in water without the need for hazardous organic solvents[3].

    Self-Validating Experimental Protocol: TBAB-Catalyzed Regioselective Aminolysis

    To ensure scientific integrity, the following protocol for the synthesis of a β-amino alcohol (using epichlorohydrin/phenyl glycidyl ether and an amine) is designed as a self-validating system . Each phase includes a specific checkpoint to empirically confirm success before proceeding.

    Phase 1: Biphasic Emulsion Preparation
    • Action: In a 100 mL round-bottom flask, dissolve the epoxide substrate (1.0 equiv, e.g., 10 mmol) in toluene (20 mL). In a separate vessel, prepare an aqueous solution containing the amine (2.0 equiv, 20 mmol) and TBAB (0.1 equiv, 1 mmol) in distilled water (20 mL). Combine the phases under vigorous magnetic stirring (800 rpm).

    • Causality: High-shear stirring maximizes the interfacial surface area. This physical dispersion is required for the TBAB to efficiently pair with the amine at the boundary and shuttle it into the toluene layer.

    • Validation Checkpoint: The mixture must form a stable, opaque emulsion. Rapid phase separation upon halting agitation indicates insufficient stirring or incorrect solvent ratios, which will severely retard reaction kinetics.

    Phase 2: Nucleophilic Ring Opening
    • Action: Heat the biphasic mixture to 65 °C for 2–4 hours.

    • Causality: Mild heating provides the necessary activation energy for the SN2 attack while suppressing unwanted side reactions, such as amine dialkylation or thermal degradation of the epoxide.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexanes/Ethyl Acetate eluent. The phase is validated as complete when the UV-active epoxide spot (Rf ~0.7) is fully consumed and replaced by a highly polar, ninhydrin-active β-amino alcohol spot (Rf ~0.2).

    Phase 3: Workup & Regioselectivity Verification
    • Action: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Causality: The target β-amino alcohol resides in the organic phase, while the highly polar TBAB catalyst and unreacted amine partition into the aqueous layer, allowing for a streamlined liquid-liquid extraction without the immediate need for column chromatography.

    • Validation Checkpoint (Critical): Analyze the crude product via 13C NMR to verify regioselectivity. Because nucleophilic attack preferentially occurs at the terminal carbon, the major product will feature a secondary alcohol carbon resonating at δ ~68 ppm . Conversely, any internal attack (minor byproduct) will yield a primary alcohol carbon appearing at δ ~60 ppm ()[1]. A peak integration ratio of >95:5 validates the regioselectivity of the PTC system.

    References

    • Continuous and convergent access to vicinyl amino alcohols Chemical Communications (RSC Publishing) URL:[Link][2]

    • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst Current Chemistry Letters (Growing Science) URL:[Link][1]

    • B-podands as efficient catalysts for the ring opening of epoxides in water: A versatile and atom economic approach Iranian Journal of Catalysis URL:[Link][3]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

    As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the c...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical’s behavior.

    2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol (CAS: 1226364-15-3) is a bifunctional molecule featuring a tertiary amine, a pyridine ring, and a primary alcohol. This structural triad makes it an invaluable building block in drug discovery, but it also dictates its distinct hazard profile. The presence of two basic nitrogen atoms renders the molecule moderately nucleophilic and basic, which directly informs our approach to Personal Protective Equipment (PPE), handling protocols, and waste management.

    Below is the comprehensive, causality-driven guide to safely managing this compound in a laboratory setting.

    Chemical Profile & Hazard Causality

    To design an effective safety protocol, we must first understand why this compound is hazardous.

    • Skin and Eye Irritation (H315, H319): The basicity of the dimethylamino and pyridine groups allows the compound to saponify skin lipids and denature proteins upon contact, leading to severe irritation or chemical burns[1].

    • Respiratory Toxicity (H335): In its free-base form, the compound possesses sufficient volatility to act as a respiratory irritant[1]. Inhalation of amine vapors can cause localized edema in the respiratory tract.

    • Hygroscopy and Reactivity: Amines readily absorb atmospheric moisture and carbon dioxide to form carbamate salts. This not only degrades the reagent but can also cause pressure buildup in sealed containers.

    Quantitative Data Summary

    PropertySpecification
    Chemical Name 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol
    CAS Number 1226364-15-3
    Molecular Formula C9H14N2O
    Molecular Weight 166.22 g/mol
    Hazard Statements H302, H315, H319, H335[1]
    Incompatibilities Strong oxidizing agents, strong acids, acid chlorides[2]

    PPE Selection: The Mechanistic Justification

    Safety is a self-validating system. Every piece of PPE chosen for handling 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol is selected based on the molecule's specific chemical properties.

    • Respiratory Protection: All open manipulations must occur within a certified fume hood maintaining a face velocity of 80–100 feet per minute (fpm). If engineering controls are unavailable, personnel must use a NIOSH-certified half-mask respirator equipped with combination organic vapor/amine gas cartridges [2].

      • Causality: Standard organic vapor (OV) cartridges are insufficient. Low-molecular-weight amines can rapidly migrate through standard activated carbon beds, leading to premature breakthrough and exposure[3].

    • Hand Protection: Use heavy-duty Nitrile or Neoprene gloves [2].

      • Causality: Amines act as organic solvents that can permeate latex and certain elastomers. We mandate a double-gloving protocol . This creates a self-validating barrier: if the outer glove is chemically compromised or physically torn, the inner glove provides critical time for the operator to pause the experiment and replace the PPE.

    • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses with side shields are prohibited.

      • Causality: The basic nature of the pyridine and tertiary amine groups can cause rapid, irreversible corneal damage upon liquid splash or concentrated vapor exposure.

    • Body Protection: A fully buttoned, flame-resistant (FR) lab coat and closed-toe, non-porous shoes.

    Operational Protocols

    Protocol A: Safe Weighing and Transfer

    Static electricity and atmospheric exposure are the primary risks during transfer.

    • Preparation: Verify fume hood airflow. Don double nitrile gloves, splash goggles, and a lab coat.

    • Static Mitigation: Wipe the exterior of the chemical bottle and the analytical balance with a damp, lint-free cloth to dissipate static charges. (Amines can generate static during transfer, risking ignition if flammable solvents are nearby).

    • Transfer: Use a clean, dry stainless-steel or PTFE-coated spatula. Weigh the material into an anti-static weighing boat.

    • Sealing: Immediately flush the source bottle with inert gas (Nitrogen or Argon) before sealing. Causality: This prevents the basic amine from reacting with atmospheric CO2 and moisture, preserving the reagent's integrity.

    Protocol B: Reaction Setup (Alkylation/Acylation)

    Because this compound contains a primary alcohol and a nucleophilic amine, it is highly reactive toward electrophiles.

    • Purge System: Assemble the reaction glassware (e.g., round-bottom flask, addition funnel) and purge with Argon for 15 minutes to displace oxygen.

    • Solubilization: Dissolve the 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol in an anhydrous, compatible solvent (e.g., Dichloromethane or Tetrahydrofuran).

    • Controlled Addition: Place the reaction vessel in a cooling bath (e.g., ice/water). Add electrophilic reagents (like acid chlorides) dropwise. Causality: The reaction between the amine/alcohol and electrophiles is highly exothermic. Dropwise addition prevents thermal runaway and solvent boil-off.

    Spill Response & Disposal Plan

    Spill Decontamination Workflow

    A spill of a basic amine requires controlled neutralization. Never use strong mineral acids (like HCl) to clean an amine spill. The resulting exothermic acid-base reaction will vaporize the amine, creating a severe inhalation hazard[4].

    • Isolate: Evacuate the immediate area and ensure the fume hood sash is fully open to maximize vapor extraction.

    • Neutralize: Carefully cover the spill with a weak solid acid, such as citric acid powder or sodium bisulfate . Causality: This slowly protonates the amine and pyridine nitrogen atoms, converting the volatile free base into a non-volatile, water-soluble salt.

    • Absorb: Once neutralized, apply an inert absorbent like vermiculite or sand.

    • Validate: Swab the cleaned surface with a wet pH indicator strip. A pH of 6-8 validates that the amine has been successfully neutralized and removed.

    Waste Segregation
    • Container Selection: Do not store amine-containing waste in galvanized steel or metal containers, as the basicity will corrode the metal and cause leaks[5]. Use High-Density Polyethylene (HDPE) containers.

    • Segregation: Label clearly as "Basic Organic Waste." Do not mix with acidic waste streams or halogenated solvents (unless the reaction specifically utilized them), as amines can react violently with heavy metal salts and concentrated acids[4].

    Logical Workflow Visualization

    Below is the self-validating workflow for handling this compound, mapping the logical progression from risk assessment to waste disposal.

    G Prep 1. Pre-Operation Risk Assessment & Inert Gas Prep PPE 2. PPE Verification (Double Nitrile, Goggles, Amine Respirator) Prep->PPE Hood 3. Fume Hood Transfer (Min 80 fpm face velocity) PPE->Hood Reaction 4. Closed-System Reaction (Exotherm Control via Cooling) Hood->Reaction Spill Spill Event? Neutralize with Weak Acid (Citric) Reaction->Spill Disposal 5. Waste Segregation (HDPE Containers, Basic Stream) Reaction->Disposal No (Routine Cleanup) Spill->Disposal Yes (Decontaminate)

    Workflow for the safe handling, reaction setup, and disposal of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol.

    References

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

    • Gelest, Inc. "Safety Data Sheet: Amine Derivatives and PPE Controls." Available at: [Link]

    • Occupational Safety and Health Administration (OSHA). "Use of Chemical Cartridge Respirators and Maximum Use Concentrations." Available at:[Link]

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